2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 2,3-dihydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-11-7-4-8-14(12(11)16)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15-16H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNESYKAPWPTFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461672 | |
| Record name | Benzyl 2,3-dihydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473436-50-9 | |
| Record name | Benzyl 2,3-dihydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Abstract: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Substituted piperidines, in particular, represent a privileged scaffold found in numerous pharmaceuticals. This guide provides an in-depth, technically-grounded walkthrough for the comprehensive structural analysis of 2,3-dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, a chiral piperidine derivative. Integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, this document serves as a practical blueprint for researchers. It emphasizes not just the "what" but the "why" of each analytical step, ensuring a self-validating and logical progression from molecular formula to absolute stereochemistry.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a fundamental structural motif in medicinal chemistry, forming the core of countless active pharmaceutical ingredients (APIs).[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal scaffold for targeting a wide range of biological receptors.[2][3][4] The introduction of hydroxyl groups, as in the target molecule this compound, adds chirality and the potential for crucial hydrogen-bonding interactions, further enhancing its value as a synthetic building block. The phenylmethyl ester of the 1-piperidinecarboxylic acid, commonly known as a carboxybenzyl (Cbz or Z) protecting group, is frequently employed in synthesis to modulate the reactivity of the piperidine nitrogen.[5][6]
The unambiguous determination of this molecule's constitution, connectivity, and stereochemistry is paramount. An error in structural assignment can lead to wasted resources and misinterpreted structure-activity relationship (SAR) studies. This guide, therefore, presents a holistic and rigorous methodology for its complete characterization.
Logical Workflow for Structural Elucidation
A robust elucidation strategy is not a linear path but a process of convergent evidence. Each experiment is designed to answer a specific question, with the collective results providing an unambiguous structural assignment. Our approach is multi-tiered, beginning with confirmation of the basic formula and functional groups, followed by detailed mapping of the atomic framework and culminating in the determination of the 3D arrangement of atoms.
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CAS 473436-50-9 physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Piclidenoson (CAS 152918-18-8)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: This document provides a comprehensive technical overview of Piclidenoson, a selective A3 adenosine receptor agonist. It has come to our attention that there may be some confusion in the public domain regarding the CAS number for this compound. While some sources incorrectly associate Piclidenoson with CAS 473436-50-9, which correctly identifies 2,3-Dihydroxy-1-piperidinecarboxylic Acid Phenylmethyl Ester, the accurate and verified CAS number for Piclidenoson (also known as IB-MECA or CF-101) is 152918-18-8 . This guide will focus exclusively on the properties of Piclidenoson.
Core Identity and Chemical Structure
Piclidenoson is a first-in-class, orally active and selective A3 adenosine receptor (A3AR) agonist.[1] Its chemical structure is a derivative of adenosine.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 152918-18-8 |
| IUPAC Name | (2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(3-iodobenzylamino)-9H-purin-9-yl)-N-methyltetrahydrofuran-2-carboxamide[2] |
| Synonyms | IB-MECA, CF-101[2] |
| Molecular Formula | C18H19IN6O4[2][3][4] |
| Molecular Weight | 510.29 g/mol [3][5] |
Chemical Structure:
Caption: Chemical structure of Piclidenoson.
Physicochemical Properties
The physical and chemical characteristics of Piclidenoson are crucial for its formulation, delivery, and biological activity.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO | |
| Storage | Desiccate at +4°C | |
| Purity | ≥97% (HPLC) | |
| Relative Density | 1.98 g/cm³ | [5] |
Mechanism of Action and Signaling Pathway
Piclidenoson exerts its therapeutic effects through the selective agonism of the A3 adenosine receptor (A3AR), a G protein-coupled receptor.[1][4] This receptor is highly expressed in inflammatory and cancer cells, making it a targeted therapy.
Upon binding to A3AR, Piclidenoson initiates a signaling cascade that leads to the inhibition of the NF-κB (nuclear factor kappa B) pathway.[6] This, in turn, downregulates the expression of pro-inflammatory cytokines such as TNF-α, Interleukin-17 (IL-17), and IL-23.[4] The modulation of this pathway is central to Piclidenoson's anti-inflammatory effects.
Signaling Pathway Diagram:
Caption: Piclidenoson's mechanism of action via A3AR.
Biological and Therapeutic Effects
Piclidenoson has demonstrated significant therapeutic potential in various disease models due to its targeted anti-inflammatory and cytostatic activities.
-
Anti-inflammatory Effects: By downregulating the NF-κB signaling pathway, Piclidenoson effectively reduces inflammation.[4] This has been observed in conditions such as psoriasis, where it inhibits keratinocyte proliferation and decreases the expression of IL-17 and IL-23.[4]
-
Antiproliferative and Pro-apoptotic Effects: In various cancer cell types, including melanoma and leukemia, Piclidenoson exhibits antiproliferative effects and induces apoptosis (programmed cell death).[1] This dual mechanism of action makes it a promising candidate for cancer therapy.
Experimental Protocols
Determining Receptor Binding Affinity (Ki):
A common method to determine the binding affinity of a compound like Piclidenoson to its receptor is through competitive radioligand binding assays.
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Harvest the cells and prepare cell membranes through homogenization and centrifugation.
-
Binding Assay:
-
Incubate the cell membranes with a constant concentration of a radiolabeled A3AR ligand (e.g., [³H]AB-MECA).
-
Add increasing concentrations of unlabeled Piclidenoson to compete with the radioligand for binding to the receptor.
-
Allow the reaction to reach equilibrium.
-
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the Piclidenoson concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of Piclidenoson that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Safety and Handling
For research and laboratory use, standard safety precautions should be followed when handling Piclidenoson. It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
Conclusion
Piclidenoson is a highly selective A3 adenosine receptor agonist with well-defined physical and chemical properties. Its targeted mechanism of action, which involves the modulation of the NF-κB signaling pathway, underpins its potent anti-inflammatory and anti-cancer effects. The information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development.
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Piclidenoson (IB-MECA) | A3AR Agonist | MedChemExpress.
-
CAS RN 473436-50-9 - Fisher Scientific.
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IB-Meca | C18H19IN6O4 | CID 123683 - PubChem.
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IB-MECA | Adenosine A3 Receptors - Tocris Bioscience.
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Reaxys® — Chemistry data and AI to optimize small molecule discovery - Elsevier.
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CAS SciFinder | Subject resources | Library | University of Leeds.
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Piclidenoson | CAS 152918-18-8 | Sun-shinechem.
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CAS SciFinder in SearchWorks catalog - Stanford Libraries.
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Adenosine A3 Receptor Agonist, 2-Cl-IB-MECA - Sigma-Aldrich.
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1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841 - PubChem.
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CAS SciFinder Discovery Platform - CAS.org.
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Piclidenoson | Apoptosis | Adenosine Receptor - TargetMol.
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Adenosine A₃ Receptor Agonist, 2-Cl-IB-MECA - CAS 163042-96-4 - Calbiochem | 119139.
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PICLIDENOSON - gsrs.
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Pyoluteorin | C11H7Cl2NO3 | CID 33137 - PubChem.
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A Comprehensive Guide to the Stereoselective Synthesis of 2,3-Dihydroxy-1-piperidinecarboxylic Acid Phenylmethyl Ester
Executive Summary
Chiral dihydroxylated piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their rigid, conformationally defined structure, decorated with stereochemically rich hydroxyl groups, allows for precise interactions with biological targets. However, the stereocontrolled synthesis of these motifs presents a significant challenge. This technical guide provides an in-depth, field-proven pathway for the synthesis of a key building block, 2,3-dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester. The core of this strategy is the application of the Sharpless Asymmetric Dihydroxylation, a robust and highly predictable method for installing vicinal diols with high enantioselectivity. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into the critical parameters for success, targeting researchers and professionals in drug development and synthetic organic chemistry.
Introduction: The Significance of the Dihydroxypiperidine Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals and natural products.[1] The introduction of multiple stereocenters, particularly vicinal diols, onto this ring system dramatically increases its chemical and biological potential. The resulting 2,3-dihydroxypiperidine core can act as a mimic of sugar moieties or as a rigid scaffold to orient pharmacophoric groups in three-dimensional space. The phenylmethyl ester of the 1-piperidinecarboxylic acid (commonly known as the Cbz or Z group) serves as a crucial protecting group, deactivating the nitrogen to prevent side reactions and facilitating purification, while being readily removable under standard hydrogenolysis conditions.
The primary challenge in synthesizing the target compound lies in the diastereoselective and enantioselective installation of the two hydroxyl groups. This guide focuses on a modern, reliable approach commencing from a readily accessible alkene precursor, leveraging the power of asymmetric catalysis.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, (2R,3R)- or (2S,3S)-2,3-dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester (1) , points directly to the corresponding alkene, 1-piperidinecarboxylic acid, 3,4-didehydro-, phenylmethyl ester (2) . This precursor contains a single endocyclic double bond, which is an ideal substrate for a dihydroxylation reaction.
The key transformation—the conversion of 2 to 1 —can be achieved with exceptional stereocontrol using the Sharpless Asymmetric Dihydroxylation reaction.[2][3][4] This Nobel Prize-winning methodology employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the facial selectivity of the dihydroxylation, thereby producing a single desired enantiomer of the vicinal diol in high yield and enantiomeric excess.[2][3]
Caption: Retrosynthetic analysis of the target diol.
The Synthetic Pathway: From Precursor to Product
Part A: Preparation of the Alkene Precursor
The required starting material is 1-(phenylmethyl)-1,2,3,6-tetrahydropyridine , also known as N-Cbz-1,2,3,6-tetrahydropyridine. This compound is commercially available from multiple suppliers, which is the recommended route for expediency and reliability. Should a de novo synthesis be required, it can be prepared from the partial reduction of N-Cbz-pyridinium salts or other established methods for piperidine synthesis.[1]
Part B: The Core Reaction: Sharpless Asymmetric Dihydroxylation
This reaction is the cornerstone of the entire synthesis. It involves the oxidation of the alkene precursor in a buffered solvent system using a catalytic amount of potassium osmate and a stoichiometric amount of a re-oxidant, typically potassium ferricyanide(III). The enantioselectivity is dictated by the choice of a chiral ligand.[4][5]
-
AD-mix-β: Contains the ligand (DHQD)₂PHAL, which typically yields the (R,R)-diol from a cis-alkene of this type.
-
AD-mix-α: Contains the ligand (DHQ)₂PHAL, which provides the corresponding (S,S)-diol.
The reaction mechanism proceeds through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester intermediate.[2] Hydrolysis of this intermediate releases the desired diol and the reduced osmium species, which is then re-oxidized by the stoichiometric oxidant to complete the catalytic cycle.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Detailed Experimental Protocols
Safety Precaution: Osmium tetroxide and its salts are highly toxic, volatile, and can cause serious harm, particularly to the eyes and respiratory tract. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Synthesis of (2R,3R)-2,3-dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| N-Cbz-1,2,3,6-tetrahydropyridine | 1.0 | 203.26 | 1.0 g (4.92 mmol) | Substrate |
| AD-mix-β | - | - | 6.9 g | Commercially available pre-mixed reagent |
| Methanesulfonamide | ~1.0 | 95.12 | 0.47 g (4.92 mmol) | Additive to improve rate and turnover |
| tert-Butanol | - | - | 25 mL | Co-solvent |
| Water | - | - | 25 mL | Co-solvent |
| Sodium sulfite | - | 126.04 | 7.5 g | Quenching agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (25 mL) and water (25 mL). Begin vigorous stirring until a homogenous solution is achieved. Cool the flask to 0 °C in an ice-water bath.
-
Addition of Reagents: To the cooled, stirring solvent mixture, add the AD-mix-β (6.9 g) and methanesulfonamide (0.47 g). Stir until the solids are mostly dissolved, resulting in a pale yellow-green suspension.
-
Substrate Addition: Add the N-Cbz-1,2,3,6-tetrahydropyridine (1.0 g, 4.92 mmol) to the reaction mixture. The flask should be securely sealed.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 6-24 hours. A color change from yellow-green to a darker brown is often observed.
-
Quenching: Once the starting material is consumed as indicated by TLC, slowly add solid sodium sulfite (7.5 g) portion-wise at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 1 hour. This step quenches the reaction by reducing any remaining osmate species.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (50 mL) and shake. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic extracts and wash with 2 M HCl (25 mL), followed by saturated sodium bicarbonate solution (25 mL), and finally with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient elution system, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate, is typically effective for isolating the pure product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Chiral HPLC analysis can be used to determine the enantiomeric excess (ee%).
Expected Outcome: The procedure should yield the title compound as a white solid or a colorless oil. Typical yields range from 75-90%, with an enantiomeric excess >95%.
Conclusion
The synthetic pathway detailed in this guide represents a highly efficient, reliable, and stereoselective method for producing this compound. By employing the Sharpless Asymmetric Dihydroxylation, this protocol provides access to a valuable chiral building block with high predictability and control over the absolute stereochemistry. The self-validating nature of the protocol, combined with insights into the underlying mechanisms, equips researchers and drug development professionals with a robust tool for advancing their synthetic programs.
References
-
Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 965-981. [Link]
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
-
O'Brien, P. (1999). Sharpless Asymmetric Dihydroxylation: Mechanism, and Other Catalytic Osmium Oxidations. Angewandte Chemie International Edition, 38(3), 326-329. [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia, the free encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]
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MDPI. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. [Link]
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O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]
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Donohoe, T. J., et al. (2002). The Asymmetric Dihydroxylation of Allenes. Journal of the American Chemical Society, 124(46), 13676-13677. [Link]
-
MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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The Rising Therapeutic Potential of Dihydroxypiperidine Esters: A Technical Guide to Their Biological Activity
For Immediate Release
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the biological activities of dihydroxypiperidine esters. Moving beyond a surface-level overview, this document synthesizes current research to explain the causality behind experimental designs and the structural features that drive the therapeutic potential of this promising class of compounds.
Introduction: A Privileged Scaffold in Medicinal Chemistry
Dihydroxypiperidine esters belong to the broader class of iminosugars, which are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. This structural alteration is key to their biological activity, bestowing upon them the ability to interact with carbohydrate-processing enzymes with high specificity and affinity. The piperidine core is a highly privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to improve pharmacokinetic properties of drug candidates[1]. The addition of hydroxyl and ester functionalities to this core structure creates a diverse chemical space for modulating biological activity, particularly as potent inhibitors of glycosidases.
Mechanism of Action: Mimicking the Transition State
The primary mechanism by which dihydroxypiperidine esters exert their biological effects is through the competitive inhibition of glycoside hydrolases (glycosidases). These enzymes are crucial for the breakdown of complex carbohydrates into simple sugars[2]. Dihydroxypiperidine esters, due to their structural and stereochemical similarity to the natural sugar substrates, can fit into the active site of these enzymes. The protonated nitrogen atom at physiological pH mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to potent and often selective inhibition.
Caption: Competitive inhibition of a glycosidase by a dihydroxypiperidine ester.
Key Therapeutic Target: α-Glucosidase and Type 2 Diabetes
A major focus of research into dihydroxypiperidine esters has been their potent inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine responsible for breaking down oligosaccharides into monosaccharides like glucose[2].
Impact on Glycemic Control
By inhibiting α-glucosidase, these compounds delay the digestion and absorption of carbohydrates from the diet. This leads to a blunted postprandial (after-meal) rise in blood glucose levels, which is a critical therapeutic strategy for managing Type 2 Diabetes Mellitus (T2DM)[3][4]. Clinically used α-glucosidase inhibitors, such as acarbose and miglitol, validate this therapeutic approach[2]. However, these existing drugs can suffer from gastrointestinal side effects, driving the search for novel, more potent, and better-tolerated inhibitors like dihydroxypiperidine derivatives[2].
Caption: Impact of α-glucosidase inhibition on blood glucose levels.
Structure-Activity Relationships (SAR)
The inhibitory potency and selectivity of dihydroxypiperidine esters are highly dependent on their specific chemical structure. Understanding these relationships is crucial for the rational design of new, more effective therapeutic agents.
-
Hydroxyl Group Configuration: The stereochemistry of the hydroxyl groups on the piperidine ring is paramount. Altering the chiral centers can dramatically influence inhibitory activity and selectivity between different glycosidases (e.g., α- vs. β-glucosidase)[2].
-
N-Substitution: The substituent on the piperidine nitrogen plays a significant role in modulating activity. For instance, the addition of specific benzyl groups can lead to compounds with inhibitory potency many times greater than the clinical drug acarbose[2].
-
Ester Moiety: The nature of the ester group can influence lipophilicity, cell permeability, and interaction with the enzyme's active site. Variations in the ester can fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
-
Fluorination: The introduction of fluorine atoms can alter the electronic properties of the molecule and lead to enhanced binding affinity and selectivity for specific glycosidase subtypes[5].
| Compound Class | Key Structural Feature | Target Enzyme | Resulting Activity |
| Dihydrofuro[3,2-b]piperidine | N-substituted 2,6-dichloro-4-hydroxylbenzyl group | α-glucosidase | 30-fold stronger activity than acarbose (IC50 = 0.07 µM)[2] |
| Fluoroallylamines | Fluorine substitution | β-glucosidase | Selective inhibition in the micromolar range[5] |
| Piperazine-dithiocarbamates | 4-chlorophenyl substitution | α-glucosidase | Potent noncompetitive inhibition (Ki = 5.75 µM)[6] |
| Pyrrolidine-2,5-dione derivative | Specific ester and aromatic substitutions | α-glucosidase | IC50 value of 28.3 ± 0.28 µM[7] |
Experimental Protocols for Activity Assessment
Evaluating the biological activity of novel dihydroxypiperidine esters requires robust and validated experimental workflows. The cornerstone of this evaluation is the in vitro enzyme inhibition assay.
In Vitro α-Glucosidase Inhibition Assay
This assay provides a direct measure of the compound's ability to inhibit the target enzyme. The protocol is based on a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a yellow-colored product (p-nitrophenol) upon cleavage by α-glucosidase. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Methodology: [8]
-
Reagent Preparation:
-
Prepare a 50 mM phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 2 U/mL.
-
Dissolve the chromogenic substrate, pNPG, in the phosphate buffer to a concentration of 1 mM.
-
Prepare stock solutions of the test dihydroxypiperidine esters and a positive control (e.g., Acarbose) in a suitable solvent (e.g., DMSO). Create a dilution series.
-
Prepare a 1 M sodium carbonate solution to stop the reaction.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound solution (or positive control/solvent blank) to each well.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37 °C for 5 minutes to allow for pre-incubation of the enzyme and inhibitor.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the mixture at 37 °C for 20 minutes.
-
Terminate the reaction by adding 50 µL of the 1 M sodium carbonate solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control: Absorbance of the well with solvent instead of inhibitor.
-
Abs_sample: Absorbance of the well with the test inhibitor.
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Causality and Self-Validation:
-
Why pNPG? This artificial substrate is chosen for its simplicity and the ease of detecting its product. The p-nitrophenolate ion has a strong absorbance at 405 nm, providing a robust and sensitive signal.
-
Why Acarbose? Acarbose is a clinically approved α-glucosidase inhibitor and serves as a positive control[3]. This validates that the assay is performing correctly and provides a benchmark against which to compare the potency of new compounds.
-
Why Blanks? Running blanks (e.g., sample without enzyme, reaction without substrate) is crucial to correct for any background absorbance from the test compounds or reagents, ensuring the measured signal is solely from enzyme activity[8].
Workflow for Inhibitor Discovery and Validation
The discovery of novel dihydroxypiperidine esters follows a logical progression from initial screening to in-depth characterization.
Caption: A typical workflow for the discovery of dihydroxypiperidine ester inhibitors.
Future Directions and Conclusion
The field of dihydroxypiperidine esters as glycosidase inhibitors is rich with opportunity. Future research will likely focus on:
-
Improving Selectivity: Designing inhibitors that can distinguish between closely related human glycosidases to minimize off-target effects.
-
Multitarget Inhibitors: Developing compounds that can inhibit multiple targets relevant to metabolic diseases, such as dual SGLT1/SGLT2 inhibitors[9].
-
Exploring Other Therapeutic Areas: While diabetes is a primary focus, glycosidase inhibitors have potential applications in treating viral infections (e.g., influenza, by inhibiting viral neuraminidase), lysosomal storage disorders, and cancer.
References
- Butters, T. D. (2020). Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors. Organic & Biomolecular Chemistry.
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Olalere, O. A. (2023). Exploring α-Glucosidase Inhibitory Peptides: Structure-Activity Relationship Analysis and Perspectives for Designing Potential Anti-Diabetic Agents. Jundishapur Journal of Natural Pharmaceutical Products. Available at: [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the proposed mechanism of action for 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, a compound of interest within the broader class of piperidine derivatives. Based on extensive structure-activity relationship (SAR) data from analogous dihydroxypiperidine and dihydroxypyrrolidine compounds, it is hypothesized that this molecule functions as an inhibitor of α-glucosidase. This guide will explore the theoretical underpinnings of this hypothesis, detail the established mechanism of α-glucosidase inhibition by similar iminosugars, and provide a comprehensive suite of experimental protocols for the validation of this proposed mechanism. The intended audience for this document includes researchers in medicinal chemistry, enzymology, and drug development who are investigating novel therapeutic agents, particularly in the context of metabolic disorders such as type 2 diabetes.
Introduction: The Therapeutic Potential of Glycosidase Inhibitors
Glycosidases are a class of enzymes that play a critical role in the digestion of carbohydrates.[1] By breaking down complex carbohydrates into simpler sugars, they facilitate glucose absorption in the small intestine. Inhibition of these enzymes, particularly α-glucosidase, is a well-established therapeutic strategy for managing postprandial hyperglycemia, a key factor in type 2 diabetes.[1][2][3] Clinically approved α-glucosidase inhibitors, such as acarbose and miglitol, effectively delay carbohydrate digestion and reduce the rate of glucose absorption.[4][5]
The piperidine scaffold is a prominent structural motif in a multitude of pharmacologically active compounds.[6] Specifically, polyhydroxylated piperidine derivatives, which can be considered iminosugars, are known to be potent glycosidase inhibitors.[4] Their structural resemblance to the pyranose ring of carbohydrates allows them to bind to the active site of glycosidases, thereby competitively inhibiting the enzyme.
Proposed Mechanism of Action: α-Glucosidase Inhibition
Based on its core structure, this compound is postulated to act as an α-glucosidase inhibitor. The dihydroxy-piperidine core likely mimics the transition state of the natural substrate, binding with high affinity to the enzyme's active site.
The Role of the Dihydroxy-piperidine Moiety
The stereochemistry of the hydroxyl groups on the piperidine ring is crucial for inhibitory activity. These groups can form hydrogen bonds with key amino acid residues in the active site of α-glucosidase, mimicking the interactions of the natural carbohydrate substrate. The nitrogen atom in the piperidine ring, in its protonated state, is thought to play a critical role in mimicking the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to potent inhibition.
Contribution of the Phenylmethyl Ester Group
The phenylmethyl ester group at the 1-position of the piperidine ring likely influences the compound's pharmacokinetic and pharmacodynamic properties. This bulky, lipophilic group may contribute to:
-
Enhanced binding affinity: Through hydrophobic interactions with non-polar residues in or near the active site.
-
Modified selectivity: For different isoforms of α-glucosidase or other glycosidases.
-
Improved cell permeability: Facilitating transport across biological membranes.
The following diagram illustrates the proposed inhibitory mechanism at a conceptual level.
Caption: Proposed mechanism of α-glucosidase inhibition.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that this compound is an α-glucosidase inhibitor, a series of in vitro and in silico experiments are necessary.
In Vitro α-Glucosidase Inhibition Assay
This initial experiment aims to determine if the compound inhibits α-glucosidase activity and to calculate its IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol:
-
Preparation of Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Acarbose as a positive control.[7]
-
Sodium carbonate solution to stop the reaction.
-
-
Assay Procedure:
-
In a 96-well plate, add the α-glucosidase solution to wells containing varying concentrations of the test compound or acarbose.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Enzyme Kinetics Studies
To understand the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies are essential.[9][10]
Protocol:
-
Assay Setup:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
A typical experiment would involve several fixed concentrations of the inhibitor, and for each of these, a range of substrate concentrations.
-
-
Data Analysis:
-
Plot the initial reaction velocity (V) against the substrate concentration ([S]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the type of inhibition.[9]
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
-
The following table summarizes the expected changes in kinetic parameters for different types of inhibition.
| Inhibition Type | Vmax | Km |
| Competitive | Unchanged | Increased |
| Non-competitive | Decreased | Unchanged |
| Uncompetitive | Decreased | Decreased |
Molecular Docking Studies
In silico molecular docking can provide insights into the binding mode of the inhibitor within the active site of α-glucosidase.[11]
Workflow:
-
Preparation of Structures:
-
Obtain the 3D structure of α-glucosidase from a protein data bank (e.g., PDB).
-
Generate a 3D model of this compound.
-
-
Docking Simulation:
-
Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose of the inhibitor in the enzyme's active site.
-
-
Analysis of Results:
-
Analyze the predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the active site.
-
Compare the binding mode with that of known inhibitors and the natural substrate.
-
The following diagram outlines the experimental workflow for validating the proposed mechanism of action.
Caption: Experimental workflow for mechanism validation.
Structure-Activity Relationship (SAR) Considerations
The structural features of this compound suggest several avenues for SAR exploration to optimize its inhibitory potency and selectivity.
-
Stereochemistry of Hydroxyl Groups: The relative and absolute stereochemistry of the two hydroxyl groups on the piperidine ring is expected to be a major determinant of binding affinity.
-
Substituents on the Phenyl Ring: Modification of the phenyl ring of the phenylmethyl ester with electron-donating or electron-withdrawing groups could modulate hydrophobic and electronic interactions within the binding pocket.
-
Ester Linkage: Replacement of the ester linkage with an amide or other bioisosteres could alter the compound's stability and binding characteristics.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, a strong hypothesis can be formulated based on its structural similarity to known glycosidase inhibitors. The proposed mechanism of α-glucosidase inhibition is scientifically plausible and testable. The experimental protocols outlined in this guide provide a clear and robust pathway for validating this hypothesis and elucidating the detailed molecular interactions that govern its inhibitory activity. Successful validation would position this compound as a promising lead for the development of novel therapeutics for metabolic diseases.
References
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Akhilesh, D. (2012). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Available at: [Link]
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Attjioui, M., et al. (2020). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Available at: [Link]
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Chen, et al. (2020). α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides. Available at: [Link]
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Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. Available at: [Link]
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Chen, et al. (2017). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Available at: [Link]
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Bischoff, H. (1995). The mechanism of alpha-glucosidase inhibition in the management of diabetes. Available at: [Link]
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3-Oxo-1-(phenylmethyl)-4-piperidinecarboxylic acid ethyl ester. Available at: [Link]
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The Central Scaffold: A Literature Review on Substituted Piperidinecarboxylic Acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Ring as a Privileged Scaffold in Medicinal Chemistry
The piperidine heterocycle, a six-membered ring containing a nitrogen atom, stands as one of the most significant and ubiquitous structural motifs in the landscape of pharmaceuticals and natural products.[1][2][3] Its prevalence is not accidental; the piperidine ring offers a robust, three-dimensional framework that is conformationally flexible yet predictable, allowing for the precise spatial orientation of functional groups necessary for specific biological interactions.[3][4] This scaffold is a cornerstone in the design of drugs targeting a vast spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][5]
When a carboxylic acid moiety is introduced onto this privileged scaffold, a new class of compounds—substituted piperidinecarboxylic acids—is formed. This functionalization dramatically expands the synthetic and therapeutic potential of the piperidine core. The carboxylic acid group provides a critical handle for further chemical modification, serves as a key hydrogen bond donor/acceptor for receptor binding, and introduces a chiral center, opening the door to stereospecific drug design. This guide provides a comprehensive review of the synthesis, stereochemistry, and biological applications of these vital compounds, offering field-proven insights for their effective utilization in drug discovery and development.
Chapter 1: The Structural and Stereochemical Landscape
A deep understanding of the three-dimensional structure of substituted piperidinecarboxylic acids is fundamental to rational drug design. The interplay of steric and electronic effects governs the molecule's preferred shape, which in turn dictates its biological activity.
Foundational Isomers: Pipecolic, Nipecotic, and Isonipecotic Acids
The position of the carboxylic acid on the piperidine ring defines three primary isomers, each with a distinct profile as a synthetic building block:
-
Pipecolic Acid (Piperidine-2-carboxylic acid): A non-proteinogenic amino acid that can constrain the conformation of peptides, making it a valuable tool in the synthesis of peptidomimetics.[6][7]
-
Nipecotic Acid (Piperidine-3-carboxylic acid): Famously known as a potent inhibitor of γ-aminobutyric acid (GABA) uptake, serving as a lead structure for anticonvulsant and other CNS-active agents.[8][9]
-
Isonipecotic Acid (Piperidine-4-carboxylic acid): A versatile intermediate used in the synthesis of numerous commercial drugs, including the antihistamine fexofenadine and the antipsychotic risperidone.[7][10]
Conformational Analysis: Beyond the Simple Chair
Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[4] However, the presence of the nitrogen atom introduces complexities, including nitrogen inversion and unique electronic interactions, that are critical for a medicinal chemist to understand.
The orientation of substituents on the ring (axial vs. equatorial) is governed by a delicate balance of forces. Typically, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. This preference is quantified by the conformational free energy difference, or "A-value."[4]
However, this simple steric model is often insufficient. The causality behind conformational preference can be deeply influenced by electronic effects. For instance, in fluorinated piperidines, a strong preference for an axial fluorine orientation is often observed, defying simple steric predictions.[11][12] This is attributed to stabilizing hyperconjugative and electrostatic (charge-dipole) interactions between the electronegative fluorine atom and the rest of the ring system.[11][12] Understanding these subtle electronic forces is paramount, as they can be harnessed to "lock" a molecule into a specific, biologically active conformation.
Caption: Conformational equilibrium of a piperidinecarboxylic acid.
Chapter 2: Modern Synthetic Strategies
The therapeutic potential of substituted piperidinecarboxylic acids can only be realized through efficient and stereocontrolled synthetic methods. While classical approaches like the hydrogenation of pyridine precursors are still used, modern drug development demands catalytic and asymmetric strategies that provide precise control over the molecule's three-dimensional architecture.[1]
The Imperative of Asymmetric Synthesis
For chiral molecules, enantiomers can have dramatically different pharmacological and toxicological profiles. Therefore, the ability to synthesize a single, desired enantiomer is not merely an academic exercise—it is a regulatory and safety imperative. Catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is the most elegant and economically viable solution.[13][14]
Catalytic Asymmetric Routes to Substituted Piperidines
Recent years have seen an explosion of powerful methods for the enantioselective synthesis of piperidine derivatives. A particularly noteworthy strategy is the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the construction of enantioenriched 3-substituted piperidines from readily available pyridine starting materials.[15][16] This approach is highly versatile and tolerates a wide range of functional groups, making it ideal for building libraries of drug candidates.[15][16]
Caption: General workflow for modern asymmetric piperidine synthesis.
Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl Piperidine Derivative
The following protocol is a representative example based on methodologies developed for the asymmetric synthesis of 3-substituted piperidines.[15][16] This self-validating system incorporates checks for reaction completion and product purity, ensuring trustworthy and reproducible results.
Objective: To synthesize an enantioenriched 3-aryl-tetrahydropyridine precursor, a key intermediate for 3-aryl-piperidine-carboxylic acid derivatives.
Step 1: Preparation of the Dihydropyridine Substrate
-
To a solution of the starting pyridine derivative (1.0 eq) in a suitable solvent (e.g., methanol), add an activating agent (e.g., phenyl chloroformate) at 0 °C.
-
After stirring for 15 minutes, add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the dihydropyridine substrate.
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
-
In an inert atmosphere glovebox, charge a reaction vial with the rhodium precursor (e.g., [Rh(cod)Cl]2, 1.5 mol%), a chiral phosphine ligand (e.g., a Josiphos variant, 3.3 mol%), and the arylboronic acid (1.5 eq).
-
Add the dihydropyridine substrate (1.0 eq) dissolved in a mixture of solvents (e.g., 1,4-dioxane and water).
-
Add a base (e.g., potassium hydroxide) and stir the reaction at elevated temperature (e.g., 80 °C) for 12-24 hours.
-
Monitor for conversion using LC-MS. The expected mass of the product should be the dominant peak.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
Step 3: Purification and Characterization
-
Purify the resulting 3-substituted tetrahydropyridine by flash column chromatography.
-
Characterize the product using ¹H and ¹³C NMR to confirm the structure and relative stereochemistry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC). A high ee value (>95%) validates the effectiveness of the chiral catalyst.
Step 4: Reduction to the Piperidine
-
Dissolve the purified tetrahydropyridine in a suitable solvent (e.g., methanol) and add a hydrogenation catalyst (e.g., Palladium on carbon).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final substituted piperidine product. This can then be carried forward for functionalization of the carboxylic acid group.
Chapter 3: Key Derivatives and Their Biological Significance
The strategic placement of substituents on the piperidinecarboxylic acid core has led to the discovery of potent modulators of various biological targets.
Nipecotic Acid Derivatives: Modulating GABAergic Neurotransmission
Nipecotic acid is a potent inhibitor of the GABA transporter 1 (GAT-1), which is responsible for clearing GABA from the synaptic cleft.[17] By inhibiting this transporter, nipecotic acid derivatives can increase GABA levels, producing anticonvulsant and anxiolytic effects. A significant challenge in the field is the poor blood-brain barrier (BBB) penetration of nipecotic acid itself due to its polarity.[8]
The causality is clear: to be effective systemically, the molecule must be made more lipophilic. This has led to extensive research into prodrug strategies , where nipecotic acid is chemically modified (e.g., via esterification) to create a less polar molecule that can cross the BBB.[8] Once in the CNS, the prodrug is hydrolyzed by endogenous enzymes to release the active nipecotic acid. This approach exemplifies a core principle of medicinal chemistry: overcoming pharmacokinetic barriers through rational molecular design.
Guvacine and Isoguvacine: Natural Probes of the GABA System
Found in the areca nut, guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) is another natural product that acts as a GABA reuptake inhibitor, primarily targeting GAT-1.[18][19][20] Its structural isomer, isoguvacine, is a potent agonist at the GABA-A receptor. These closely related natural products demonstrate the profound impact that subtle structural changes (in this case, the position of the double bond) can have on pharmacological activity, shifting the mechanism from transporter inhibition to direct receptor agonism.
Piperidinecarboxylic Acids as Versatile Synthetic Intermediates
Beyond their intrinsic biological activity, piperidinecarboxylic acids are invaluable as chiral building blocks.[10][21] For example, N-Boc-piperidine-4-carboxylic acid is a widely used intermediate where the Boc (tert-butyloxycarbonyl) group provides robust protection for the nitrogen.[10] This allows chemists to perform selective transformations on the carboxylic acid without interference from the amine, a critical strategy for constructing complex molecular architectures.[10]
| Derivative Class | Primary Biological Target/Application | Representative Activity | Citation(s) |
| Nipecotic Acid Analogs | GABA Transporter 1 (GAT-1) Inhibition | Anticonvulsant, Anxiolytic | [8][9][17] |
| Guvacine | GABA Transporter 1 (GAT-1) Inhibition | GABA Reuptake Inhibition (IC₅₀ ≈ 14 µM for hGAT-1) | [18][20] |
| Isoguvacine | GABA-A Receptor Agonism | Direct receptor activation | [18] |
| N-Substituted Piperidine-4-Carboxylic Acids | Steroid-5α-reductase Inhibition | Potential treatment for BPH and alopecia (IC₅₀ down to 60 nM) | [22] |
| Pyrazinobenzothiazine Conjugates | Cell Adhesion Molecule (ICAM-1) Inhibition | Anti-inflammatory | [23] |
| Multi-functional Derivatives | Acetylcholinesterase (AChE) Inhibition | Potential Anti-Alzheimer's agents | [24] |
Chapter 4: Applications in Drug Discovery and Development
The true measure of a chemical scaffold's value lies in its successful application in marketed drugs and clinical candidates. Substituted piperidinecarboxylic acids are integral components of numerous therapeutic agents.
Case Study: Niraparib and Preclamol
The development of modern therapeutics often relies on the synthetic strategies outlined in this guide. For example, the anticancer drug Niraparib and the antipsychotic agent Preclamol are both clinically important molecules that contain a 3-substituted piperidine core.[15] Efficient, enantioselective access to this core is a critical step in their manufacturing, highlighting the direct translation of advanced synthetic chemistry to human health.[15][16]
Structure-Activity Relationships (SAR)
The development of a drug candidate is an iterative process of synthesizing and testing analogs to build a structure-activity relationship (SAR) model. This model informs chemists how changes to the molecular structure affect biological potency and properties. For piperidinecarboxylic acids, key SAR insights often revolve around the nature of the N-substituent. For GAT inhibitors, adding large, lipophilic N-substituents generally increases potency and improves brain penetration.[17]
Caption: Key modification points for SAR studies.
Conclusion and Future Outlook
Substituted piperidinecarboxylic acids represent a mature yet continually evolving field of medicinal chemistry. Their foundational importance is secured by their presence in numerous natural products and blockbuster drugs.[1][3] The future of this field will be driven by the continued development of novel synthetic methodologies that offer even greater efficiency, selectivity, and access to novel chemical space. As our understanding of complex diseases deepens, the ability to fine-tune the three-dimensional structure and physicochemical properties of the piperidinecarboxylic acid scaffold will remain a critical tool for designing the next generation of therapeutic agents. The principles of stereochemical control, conformational analysis, and rational drug design discussed herein provide a robust framework for researchers, scientists, and drug development professionals to successfully navigate this promising chemical landscape.
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Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]
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Titov, V. Y., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
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In Silico Modeling of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester: A Technical Guide for Drug Discovery
Abstract
This technical guide presents a comprehensive, in-silico workflow for the characterization of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, a novel piperidine derivative. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the molecular behavior of its derivatives is paramount for modern drug discovery.[1][2] This document provides a first-principles guide for researchers, scientists, and drug development professionals, detailing a sequence of computational methodologies from ligand preparation to the prediction of pharmacokinetic properties. The protocols herein are designed to be self-validating, emphasizing the causality behind each step to ensure scientific rigor and reproducibility. We will navigate through molecular docking to predict binding affinity, molecular dynamics to assess complex stability, and ADMET profiling to evaluate drug-likeness, thereby constructing a full computational characterization of the target molecule.
Introduction: The Rationale for a Computational Approach
The compound this compound (Molecular Formula: C13H17NO4, Molecular Weight: 251.28 g/mol ) is a piperidine derivative with potential therapeutic applications.[3][4] Piperidine and its analogues are known to interact with a wide range of biological targets, including protein kinases and opioid receptors.[1][5] An in-silico, or computational, approach allows for the rapid and cost-effective evaluation of a molecule's potential before committing to expensive and time-consuming laboratory synthesis and testing.[6] By simulating molecular interactions, we can predict a compound's binding affinity to a protein target, understand the stability of the resulting complex, and forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7][8] This guide provides a structured framework for conducting such an investigation.
The In Silico Modeling Workflow: A Holistic View
A robust computational analysis follows a logical progression, starting from the basic characterization of the molecule and its potential protein targets, and moving towards complex simulations of their dynamic interactions and systemic effects. Each step builds upon the last, creating a comprehensive profile of the compound's potential as a therapeutic agent.
Caption: The molecular docking workflow.
Step-by-Step Protocol (using AutoDock Vina):
-
Define the Binding Site: Load the prepared receptor PDBQT file. Identify the active site residues (often known from literature or the location of a co-crystallized ligand). Define a 3D grid box that encompasses this entire site. [9]2. Configure Docking Parameters: Create a configuration file specifying the paths to the ligand and receptor PDBQT files and the coordinates and dimensions of the grid box.
-
Run the Docking Simulation: Execute the Vina software from the command line, providing the configuration file as input. [9]4. Analyze Results: Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores in kcal/mol. Load the receptor and the top-scoring ligand pose back into a visualizer to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts).
Molecular Dynamics (MD) Simulation: Assessing Stability
-
Objective: To simulate the dynamic behavior of the protein-ligand complex in a solvated environment over time, assessing the stability of the predicted binding pose. [10]* Causality: Molecular docking provides a static snapshot. MD simulations apply the principles of physics to model the motions of atoms and molecules, providing insight into whether the ligand will remain stably bound in the active site under more realistic, dynamic conditions. [11][12] Step-by-Step Protocol (using GROMACS):
-
Generate Ligand Topology: The ligand's chemical structure needs to be described in a format the MD simulation engine understands. Use a server like CGenFF to generate a topology and parameter file for the ligand that is compatible with the CHARMM force field. [12][13]2. Combine Protein and Ligand: Merge the coordinate files of the protein and the top-scoring ligand pose from docking. 3. Create a Unified Topology: Edit the main system topology file to include the parameters for both the protein (using a standard force field like CHARMM36) and the ligand. [12][13]4. Solvation and Ionization: Place the complex in a periodic box of water molecules. Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge, as MD simulations require a neutral system. 5. Energy Minimization: Perform energy minimization on the entire solvated system to relax any steric clashes, particularly with the newly added water molecules.
-
Equilibration (NVT and NPT): Perform two short equilibration phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the density.
-
Production MD: Run the main simulation for a desired length of time (e.g., 100 nanoseconds).
-
Analysis: Analyze the resulting trajectory. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand to see if it remains in the binding pocket and the Root Mean Square Fluctuation (RMSF) of the protein to identify flexible regions.
Part 3: ADMET Prediction - Will it Make a Good Drug?
-
Objective: To computationally predict the pharmacokinetic and toxicological properties of the molecule. [8]* Causality: A potent molecule is useless if it is not absorbed by the body, is metabolized too quickly, or is toxic. [7]In silico ADMET models use machine learning and quantitative structure-activity relationship (QSAR) methods to predict these properties based on the molecule's structure. [14][15] Step-by-Step Protocol (using SwissADME):
-
Input Molecule: Navigate to the SwissADME web server. Paste the SMILES string of the molecule into the query box.
-
Run Prediction: Execute the prediction.
-
Analyze Results: The server will return a comprehensive report covering various properties.
Table 1: Hypothetical ADMET Profile for the Target Compound
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 251.28 g/mol | Good (within Lipinski's Rule of 5) |
| LogP | 1.5 | Good lipophilicity | |
| Water Solubility | Soluble | Favorable for absorption | |
| Pharmacokinetics | GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier | |
| Drug-Likeness | Lipinski's Rule | 0 Violations | High drug-likeness |
| Toxicity | PAINS Alert | 0 Alerts | No known problematic fragments |
Conclusion and Future Directions
This guide has outlined a systematic in silico workflow for the initial characterization of this compound. The hypothetical results from molecular docking, MD simulations, and ADMET prediction provide a foundational dataset to generate a testable hypothesis about the molecule's biological activity and drug-like potential. For instance, if docking reveals a high affinity for a specific protein kinase and MD simulations confirm a stable binding mode, the next logical step would be in vitro enzymatic assays to validate this prediction experimentally. This iterative cycle of computational prediction followed by experimental validation is the cornerstone of modern, efficient drug discovery.
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Potential therapeutic targets of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
An In-depth Technical Guide to the Exploration of Potential Therapeutic Targets for 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Foreword: Charting a Course for a Novel Piperidine Derivative
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of biological activities.[1] From analgesics to antivirals, the versatility of this heterocyclic motif is well-established. The subject of this guide, this compound, is a relatively unexplored compound. Its structure, featuring a dihydroxylated piperidine ring and a carbamate-protected amine, presents a unique combination of functionalities that suggests the potential for novel therapeutic applications.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the investigation of this compound. It is structured not as a rigid protocol, but as a strategic roadmap for target identification and validation. We will delve into promising, albeit hypothetical, therapeutic targets based on the established pharmacology of structurally related piperidine derivatives. For each potential target, we will provide the scientific rationale and a detailed, self-validating experimental workflow designed to rigorously test the hypothesis. Our approach is grounded in scientific integrity, emphasizing causality in experimental design and providing a clear path from initial screening to mechanistic studies.
Compound at a Glance: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H17NO4 | [2] |
| Molecular Weight | 251.28 g/mol | [2] |
| CAS Number | 473436-50-9 | [3] |
| Canonical SMILES | C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2 | [2] |
Part 1: Hypothetical Therapeutic Target Classes and Validation Workflows
Given the nascent stage of research on this compound, our exploration of its therapeutic potential will be guided by the known activities of analogous structures. The following sections outline key therapeutic areas where piperidine derivatives have shown promise and provide detailed experimental plans to investigate the activity of our lead compound.
Neuromodulatory Activity: Opioid Receptor Modulation
Scientific Rationale: The piperidine moiety is a classic pharmacophore for opioid receptor ligands. For instance, analogues of JDTic, which feature a 4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl group, have demonstrated high potency and selectivity as kappa opioid receptor (KOR) antagonists.[4] The analgesic properties of some phencyclidine derivatives, which also contain a piperidine ring, further support the potential for CNS activity.[5] The dihydroxy substitutions on our compound of interest may offer unique hydrogen bonding opportunities within the opioid receptor binding pockets.
Experimental Workflow for Opioid Receptor Activity Screening:
This workflow is designed to first screen for general opioid receptor binding and then to delineate the specific receptor subtype(s) involved and the nature of the interaction (agonist vs. antagonist).
Caption: Workflow for DPP-4 Inhibitor Validation.
Detailed Protocols:
-
Step 1: DPP-4 Enzymatic Assay
-
Objective: To determine if the compound inhibits DPP-4 activity.
-
Method: Use recombinant human DPP-4 and a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Procedure: Incubate the enzyme with the test compound for a pre-determined time, then add the substrate.
-
Analysis: Measure the fluorescence generated by the cleavage of the substrate over time. Calculate the percent inhibition and determine the IC₅₀ value from a dose-response curve.
-
-
Step 2: Selectivity Profiling
-
Objective: To assess the selectivity of the compound for DPP-4 over other dipeptidyl peptidases.
-
Method: Perform enzymatic assays for related proteases such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP).
-
Procedure: Follow a similar protocol to the DPP-4 assay, using the respective enzymes and their preferred substrates.
-
Analysis: Determine the IC₅₀ values for each enzyme and calculate the selectivity ratio (IC₅₀ for off-target / IC₅₀ for DPP-4).
-
-
Step 3: Cell-Based GLP-1 Stabilization Assay
-
Objective: To confirm that DPP-4 inhibition in a cellular environment leads to the desired biological outcome.
-
Method: Use a cell line that secretes GLP-1 (e.g., NCI-H716).
-
Procedure: Treat the cells with the test compound and then stimulate GLP-1 secretion. Collect the supernatant at various time points.
-
Analysis: Measure the concentration of active GLP-1 using an ELISA kit. A higher concentration of active GLP-1 in the presence of the compound indicates effective DPP-4 inhibition.
-
Anti-Infective Potential: Antimicrobial and Anti-mycobacterial Activity
Scientific Rationale: The piperidine scaffold is present in various natural and synthetic compounds with antimicrobial properties. [1]Furthermore, piperidinol analogs have been identified with activity against Mycobacterium tuberculosis. [6]Specifically, piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme in the menaquinone pathway of M. tuberculosis, which is a promising drug target. [7]The dihydroxy functionality of our compound may facilitate interactions with bacterial or mycobacterial enzymes.
Experimental Workflow for Anti-Infective Screening:
This workflow is designed to screen for broad-spectrum antibacterial activity and then focus on anti-mycobacterial potential if initial hits are observed.
Caption: Workflow for Anti-Infective Target Validation.
Detailed Protocols:
-
Step 1: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Method: Broth microdilution method according to CLSI guidelines.
-
Procedure: Prepare two-fold serial dilutions of the compound in a 96-well plate. Inoculate with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).
-
Analysis: After incubation, determine the MIC by visual inspection or by measuring optical density.
-
-
Step 2: Screening against Mycobacterium tuberculosis
-
Objective: To assess the activity against the causative agent of tuberculosis.
-
Method: Use a suitable assay, such as the Microplate Alamar Blue Assay (MABA).
-
Procedure: In a BSL-3 facility, perform serial dilutions of the compound and inoculate with M. tuberculosis H37Rv. After incubation, add Alamar Blue.
-
Analysis: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that prevents this color change.
-
-
Step 3: MenA Enzymatic Inhibition Assay
-
Objective: If the compound is active against M. tuberculosis, to test the hypothesis that it targets MenA.
-
Method: Use a purified recombinant MenA enzyme.
-
Procedure: Develop an assay to measure the prenylation of 1,4-dihydroxy-2-naphthoate. This can be done using various methods, including HPLC-based or fluorescence-based assays.
-
Analysis: Determine the IC₅₀ of the compound against MenA.
-
Part 2: Data Synthesis and Interpretation
The experimental workflows outlined above will generate a significant amount of quantitative data. It is crucial to organize this data in a clear and concise manner to facilitate interpretation and decision-making.
Table for Summarizing Hypothetical Screening Results:
| Target Class | Primary Assay | Key Parameter | Result | Secondary Assay | Key Parameter | Result |
| Opioid Receptors | Radioligand Binding (KOR) | Kᵢ | e.g., 50 nM | [³⁵S]GTPγS Binding | Kₑ | e.g., 150 nM (Antagonist) |
| DPP-4 | DPP-4 Enzymatic Assay | IC₅₀ | e.g., > 10 µM | - | - | Not pursued |
| Anti-Infective | M. tuberculosis MABA | MIC | e.g., 5 µg/mL | MenA Enzymatic Assay | IC₅₀ | e.g., 1 µM |
Part 3: Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial exploration of the therapeutic potential of this compound. By systematically investigating its activity against plausible target classes derived from the known pharmacology of related piperidine compounds, researchers can efficiently identify promising therapeutic avenues.
A positive "hit" in any of the proposed workflows should be followed by more in-depth mechanistic studies, structure-activity relationship (SAR) exploration through the synthesis of analogues, and evaluation in relevant animal models of disease. The journey from a novel compound to a potential therapeutic is long and challenging, but a logical, hypothesis-driven approach, as outlined in this document, provides the surest path to success.
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Kormos, C. M., Gichinga, M. G., Maitra, R., Runyon, S. P., Thomas, J. B., Brieaddy, L. E., Mascarella, S. W., Navarro, H. A., & Carroll, F. I. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) Analogues: In Vitro Pharmacology and ADME Profile. Journal of Medicinal Chemistry, 57(17), 7367–7381. [Link]
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Introduction: The Piperidine Scaffold, A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and History of Piperidine-Based Chiral Synthons
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1][2] First isolated in 1850 from piperine, the compound responsible for the pungency of black pepper, its journey from a natural product curiosity to a multi-billion dollar scaffold in modern medicine is a story of synthetic innovation.[3] The true power of the piperidine moiety was unlocked with the advent of stereochemistry. The introduction of chirality transforms this simple ring into a sophisticated three-dimensional scaffold, allowing for highly specific and nuanced interactions with biological targets.[1]
The stereochemical arrangement of substituents on a chiral piperidine ring can profoundly influence a drug's efficacy, potency, selectivity, and safety profile.[1][4][5] This guide provides a comprehensive overview of the discovery and history of piperidine-based chiral synthons, charting the evolution of synthetic strategies from their classical origins to the cutting-edge catalytic methods employed today. We will explore the causality behind key experimental choices, providing field-proven insights for the modern medicinal chemist.
Chapter 1: The Foundation - Harnessing Nature's Chiral Pool
The earliest and most intuitive approach to creating enantiomerically pure molecules was to start with one. The "chiral pool" refers to the collection of readily available, inexpensive, and enantiopure natural products—such as amino acids, sugars, and terpenes. This strategy dominated early asymmetric synthesis, providing a reliable, albeit sometimes inflexible, route to specific chiral piperidines.
Causality and Insight: The primary advantage of the chiral pool approach is the absolute stereochemical control it offers. The chirality is pre-installed by nature. The synthetic challenge is transformed from creating a stereocenter to manipulating the existing chiral starting material into the target piperidine ring without racemization. Amino acids like L-lysine, with its pre-existing amine and δ-carbon for cyclization, and L-aspartic acid have been particularly valuable precursors for 2-substituted piperidines.[6] The limitation, however, is that the diversity of obtainable structures is fundamentally restricted by the available starting materials.
Representative Protocol: Synthesis of a Chiral 2-Substituted Piperidine from L-Aspartic Acid
This protocol outlines a general strategy for converting a chiral amino acid into a functionalized piperidine, a method foundational to early piperidine alkaloid synthesis.[6]
-
Protection: The amino and carboxylic acid groups of L-aspartic acid are protected. The amine is typically protected as a tosylamide (Ts) or carbamate (Boc, Cbz), and the carboxylic acids are converted to esters.
-
Side Chain Homologation: The β-carboxylic acid is selectively reduced to an alcohol and then converted to a leaving group (e.g., a tosylate or halide).
-
Cyclization: The α-carboxylic acid is reduced to an aldehyde. An intramolecular reductive amination is then performed, where the protected nitrogen attacks the aldehyde, and the resulting iminium ion is reduced in situ to form the piperidine ring.
-
Deprotection and Functionalization: The protecting groups are removed, and the substituent at the 2-position can be further modified as needed.
Caption: General workflow for chiral pool synthesis.
Chapter 2: Stoichiometric Control - The Rise of Chiral Auxiliaries
To overcome the limitations of the chiral pool, chemists developed methods to induce chirality on achiral starting materials. The use of a chiral auxiliary —a stoichiometric, enantiopure molecule that is temporarily attached to the substrate—was a major breakthrough. The auxiliary directs a diastereoselective reaction, and is then cleaved, leaving behind an enantiopure product.
Causality and Insight: This approach dramatically expanded the scope of accessible chiral piperidines. Instead of being limited by nature's starting materials, chemists could now design and build chiral piperidines from simple, achiral precursors. Carbohydrate-derived auxiliaries, for instance, proved highly effective in the synthesis of piperidine alkaloids like coniine through diastereoselective Mannich-type reactions.[7][8] The key principle is that the bulky, stereochemically defined auxiliary blocks one face of the reactive intermediate, forcing the incoming reagent to attack from the opposite, less sterically hindered face. The primary drawback is the method's poor atom economy, as it requires stoichiometric amounts of the often-expensive auxiliary and additional steps for its attachment and removal.
Chapter 3: The Catalytic Revolution - Modern Asymmetric Synthesis
The modern era of chiral synthon development is defined by asymmetric catalysis , where a small amount of a chiral catalyst can generate large quantities of an enantiopure product. This paradigm shift addressed the atom economy issues of auxiliaries and vastly broadened the synthetic toolkit.
Asymmetric Hydrogenation of Aromatic Precursors
The most direct route to a piperidine is the reduction of a pyridine.[2][3] However, the aromatic stability of the pyridine ring makes this challenging, and achieving enantioselectivity is a further hurdle.
Causality and Insight: The key innovation was the activation of the pyridine substrate by converting it into a pyridinium salt .[9] This breaks the aromaticity and makes the ring much more susceptible to hydrogenation. Iridium and Rhodium complexes featuring chiral phosphine ligands have emerged as the catalysts of choice, capable of delivering chiral 2- and 2,6-substituted piperidines with exceptional levels of enantioselectivity.[9] This method is highly atom-economical and represents a powerful, direct approach to these valuable synthons.
Representative Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Alkyl Pyridinium Salt[9]
-
Pyridinium Salt Formation: The 2-alkylpyridine substrate (1.0 equiv) is reacted with an activating agent such as methyl chloroformate or benzyl bromide in a suitable solvent (e.g., CH₂Cl₂) at room temperature to form the corresponding pyridinium salt.
-
Catalyst Preparation: In a glovebox, an iridium precursor such as [Ir(COD)Cl]₂ and a chiral phosphine ligand (e.g., a derivative of SEGPHOS or Josiphos) are dissolved in a degassed solvent.
-
Asymmetric Hydrogenation: The pyridinium salt is added to a high-pressure autoclave. The catalyst solution is added, and the vessel is sealed, purged with argon, and then pressurized with hydrogen gas (typically 50-100 atm). The reaction is stirred at a set temperature (e.g., 40-80 °C) for 12-24 hours.
-
Workup and Purification: After carefully venting the hydrogen, the reaction mixture is concentrated, and the resulting crude product is purified by flash column chromatography to yield the enantioenriched piperidine.
Catalytic Asymmetric Dearomatization and Functionalization
A more recent and highly versatile strategy involves the partial reduction of pyridine followed by an enantioselective functionalization of the resulting non-aromatic intermediate. This approach allows for the introduction of a wide variety of substituents at different positions of the piperidine ring.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A landmark achievement in this area is the rhodium-catalyzed asymmetric coupling of arylboronic acids with dihydropyridine intermediates.[10][11][12] This powerful method provides access to enantioenriched 3-aryl piperidines, which are key structural motifs in many pharmaceuticals. The overall process is a three-step sequence: (i) partial reduction of pyridine, (ii) a highly regio- and enantioselective Rh-catalyzed carbometalation, and (iii) a final reduction to the saturated piperidine.[10] This strategy has been successfully applied to the synthesis of important drug molecules like (-)-Preclamol and the anti-cancer drug Niraparib.[10][12]
Chemo-Enzymatic Dearomatization: Representing a fusion of chemical and biological catalysis, chemo-enzymatic methods offer unparalleled selectivity under mild, environmentally friendly conditions. A prominent example involves the chemical reduction of an activated pyridine to a tetrahydropyridine, which then enters a one-pot, two-enzyme cascade.[13] An amine oxidase generates a dihydropyridinium intermediate, which is then asymmetrically reduced by an ene-imine reductase (EneIRED) to yield stereo-defined 3- and 3,4-substituted piperidines.[13] This elegant approach has also been used to prepare key intermediates for Niraparib and Preclamol.[13]
Caption: Comparison of modern dearomatization strategies.
Comparison of Modern Synthetic Strategies
| Strategy | Key Features | Advantages | Common Applications |
| Asymmetric Hydrogenation | Direct reduction of activated pyridiniums | High atom economy, directness | Synthesis of 2- and 2,6-substituted piperidines |
| Rh-Catalyzed Reductive Heck | Dearomatization-functionalization | Broad scope for 3-aryl/vinyl groups, high ee | Synthesis of Preclamol, Niraparib[10][12] |
| Chemo-Enzymatic Cascade | Biocatalytic dearomatization | Exceptional selectivity, mild/green conditions | Synthesis of 3- and 3,4-substituted piperidines[13] |
| C-H Functionalization | Direct conversion of C-H to C-C bonds | Novel retrosynthetic disconnections | Synthesis of δ-amino nitriles as piperidine precursors[14] |
Chapter 4: The Frontier - Catalytic C-H Functionalization
The ultimate goal in synthetic efficiency is to directly convert ubiquitous but inert carbon-hydrogen (C-H) bonds into valuable functional groups. Recent advances have brought this concept to the forefront of piperidine synthesis. One groundbreaking strategy involves intercepting a classical radical relay reaction, the Hofmann-Löffler-Freytag (HLF) reaction, with a chiral catalyst.[14]
Causality and Insight: In this approach, an N-centered radical, generated from an acyclic amine, typically undergoes a 1,5-hydrogen atom transfer (HAT) to form a δ-carbon radical, which then cyclizes to form a pyrrolidine. The innovation was to use a chiral copper catalyst to intercept this carbon radical with a cyanide source before it cyclizes.[14] This catalytic, enantioselective δ C-H cyanation transforms a simple linear amine into a chiral δ-amino nitrile. This nitrile acts as a masked carbonyl group and is a versatile precursor that can be readily converted into a variety of chiral 2-substituted piperidines.[14] This represents a paradigm shift, assembling the piperidine ring from a simple acyclic amine via a previously inaccessible (5+1) disconnection.
Caption: C-H functionalization route to chiral piperidines.
Chapter 5: Application in Drug Synthesis - The Case of Niraparib
The evolution of synthetic strategies for chiral piperidines is powerfully illustrated by the various routes developed for the PARP inhibitor Niraparib , an anticancer drug.[10] Early industrial syntheses often relied on classical resolution or less efficient multi-step sequences.[12] However, the modern catalytic methods described in this guide have provided far more elegant and efficient solutions.
Both the Rh-catalyzed reductive Heck reaction and the chemo-enzymatic dearomatization cascade have been explicitly demonstrated as highly effective routes to key chiral 3-substituted piperidine intermediates required for Niraparib's synthesis.[10][12][13] These advancements not only represent academic triumphs but also have profound practical implications, enabling more sustainable and cost-effective production of life-saving medicines.
Conclusion and Future Outlook
The history of piperidine-based chiral synthons is a microcosm of the evolution of organic synthesis itself. The field has progressed from a reliance on nature's pre-made building blocks to an era of extraordinary catalytic control, where chemists can construct complex, enantiopure piperidine scaffolds with remarkable precision and efficiency. The development of C-H functionalization techniques is pushing the boundaries even further, promising novel and highly efficient synthetic disconnections.
For researchers and drug development professionals, this expanding synthetic toolbox provides unprecedented access to a diverse range of chiral piperidine building blocks. The continued innovation in this field will undoubtedly accelerate the discovery of next-generation therapeutics, leveraging the privileged piperidine scaffold to address a multitude of human diseases.
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Solubility of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester in common lab solvents
An In-Depth Technical Guide to the Solubility of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester in Common Laboratory Solvents
Introduction
This compound is a functionalized piperidine derivative featuring a carbamate protecting group and a diol moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding the physicochemical properties of its derivatives is paramount for successful drug development. Solubility, in particular, is a critical parameter that influences every stage of the pharmaceutical pipeline, from high-throughput screening and formulation to bioavailability and pharmacokinetics.[1][2]
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published data for this specific molecule, this document synthesizes foundational principles of solubility, predicts the compound's behavior based on its structural attributes, and presents robust, field-proven experimental protocols for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility for this class of compounds.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is dictated by the interplay of its functional groups with the solvent. The principle of "like dissolves like" serves as a fundamental guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3] The structure of this compound (Molecular Formula: C₁₃H₁₇NO₄, Molecular Weight: 251.28 g/mol ) contains distinct polar and non-polar regions that govern its solubility.
-
Polar Moieties:
-
Diol (-OH groups): The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, suggesting strong, favorable interactions with polar protic solvents.
-
Carbamate Linkage (-O-CO-N-): The ester and amide functionalities within the carbamate group contribute to the molecule's polarity and can act as hydrogen bond acceptors.
-
-
Non-Polar Moieties:
-
Phenylmethyl (Benzyl) Group: The aromatic ring is hydrophobic and will engage in favorable van der Waals interactions with non-polar and aromatic solvents.
-
Piperidine Ring (Aliphatic Core): The saturated hydrocarbon backbone of the piperidine ring contributes to the non-polar character of the molecule.
-
Based on this structural analysis, a qualitative solubility profile can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The diol and carbamate groups can form strong hydrogen bonds with these solvents. However, the non-polar benzyl and piperidine core may limit miscibility, especially in water.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents have large dipole moments that can solvate the polar regions of the molecule. The lack of hydrogen bond donation from the solvent prevents competition, allowing for strong interactions.[4] |
| Non-Polar | Hexane, Cyclohexane | Low | The dominant polar functional groups (diol, carbamate) will have weak interactions with non-polar solvents, leading to poor solubility.[3] |
| Aromatic | Toluene, Benzene | Low to Moderate | The benzyl group will have favorable π-stacking interactions, but the highly polar diol will likely hinder extensive solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the polar and non-polar regions of the molecule, striking a balance. |
This predictive analysis provides a strong starting point for solvent selection in experimental studies.
Caption: Relationship between molecular features and predicted solubility.
A Quantitative Approach: Hansen Solubility Parameters (HSP)
For a more refined prediction, Hansen Solubility Parameters (HSP) offer a powerful numerical framework. HSP deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates (i.e., a small distance in Hansen space) are likely to be miscible.[6] While the experimental determination of HSP for a new compound is beyond the scope of this guide, existing databases of solvent HSPs can be used to systematically select a diverse range of solvents for testing.[7][8][9] By determining the solubility in these solvents, a "solubility sphere" for the target compound can be empirically derived, allowing for the prediction of its solubility in any other solvent with known HSP values.
Experimental Protocol for Equilibrium Solubility Determination
To obtain definitive, quantitative data, an experimental approach is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[10][11][12]
Core Protocol: Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility at a specified temperature (e.g., 25 °C).
1. Preparation:
-
Weigh an amount of this compound into a series of glass vials (e.g., 4 mL screw-cap vials) sufficient to create a visible excess of solid after equilibration. A preliminary test with a small amount of substance and solvent can help estimate the required quantity.[10]
-
Add a precise volume (e.g., 2.0 mL) of the chosen laboratory solvent to each vial. Include replicates for each solvent (n=3 is recommended).
-
Add a small magnetic stir bar to each vial.
2. Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or on a multi-position stir plate in a constant temperature bath. Maintain a constant temperature (e.g., 25.0 ± 0.5 °C) and vigorous agitation.
-
Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for many pharmaceutical compounds.[2][11] The system is at equilibrium when solubility measurements from consecutive time points are consistent.[10]
3. Phase Separation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, the supernatant must be clarified. Two common methods are:
- Centrifugation: Transfer the slurry to centrifuge tubes and spin at a high speed in a temperature-controlled centrifuge.
- Filtration: Draw the supernatant from the vial using a syringe fitted with a chemically compatible filter (e.g., a 0.22 µm PTFE or PVDF filter). Causality Check: This step is critical; failure to remove all particulate matter will lead to an overestimation of solubility. The filter must not absorb the solute; a quick test of a known standard solution passed through the filter can validate this.
4. Sample Preparation for Analysis:
-
Immediately after clarification, accurately pipette a known volume of the clear, saturated solution (the filtrate or supernatant).
-
Dilute this aliquot with a suitable solvent (often the mobile phase for HPLC analysis or the pure solvent for UV-Vis) to a concentration that falls within the linear range of the analytical method's calibration curve. Record the dilution factor precisely.
5. Quantification:
-
Analyze the diluted sample using a validated, specific analytical method to determine the concentration of the dissolved compound. The two most common and accessible methods are detailed below.
Analytical Quantification Methodologies
The choice of quantification technique depends on the compound's properties and the available instrumentation.
Quantification by UV-Vis Spectroscopy
This method is rapid and straightforward but requires the analyte to possess a UV-absorbing chromophore (the benzyl group in this case) and assumes no interference from impurities or degradation products.[13][14]
Methodology:
-
Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).
-
Prepare Stock Solution: Accurately weigh a known mass of the compound and dissolve it in a precise volume of the solvent to create a stock solution of known concentration.
-
Create Calibration Curve: Perform a series of serial dilutions of the stock solution to create at least five calibration standards of known concentrations.[15]
-
Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.
-
Plot and Analyze: Plot Absorbance vs. Concentration. The data should be linear and pass through the origin (or close to it). Perform a linear regression to obtain the equation of the line (y = mx + c), which is the mathematical representation of the Beer-Lambert law for this system.[16]
-
Quantify Sample: Measure the absorbance of the diluted, saturated sample. Use the regression equation to calculate its concentration.
-
Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility in the original solvent. Express in units such as mg/mL or mol/L.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a more robust and specific technique, capable of separating the analyte from potential impurities, making it the preferred method for accurate solubility determination.[14][17]
Methodology:
-
Method Development:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a versatile starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of a polar solvent (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typical for compounds of this polarity.[18][19]
-
Detector: A Diode Array Detector (DAD) or UV detector set to a wavelength where the compound absorbs strongly (e.g., ~254 nm, characteristic of the benzyl group).
-
Flow Rate & Injection Volume: Standard conditions such as 1.0 mL/min and 10 µL are common starting points.
-
-
Prepare Stock and Calibration Standards: Follow the same procedure as for UV-Vis (Steps 2-3), using the mobile phase as the diluent.
-
Generate Calibration Curve: Inject each standard onto the HPLC system and record the peak area. Plot Peak Area vs. Concentration and perform a linear regression to get the calibration equation.[20]
-
Quantify Sample: Inject the diluted, saturated sample and record the peak area for the analyte.
-
Calculate Solubility: Use the regression equation to determine the concentration in the diluted sample, then multiply by the dilution factor to find the final solubility.
Caption: Experimental workflow for determining equilibrium solubility.
Conclusion
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Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]
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Methodological & Application
Synthesis Protocol for 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester: An Application Note
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is based on a robust and well-documented two-step process commencing with the protection of 1,2,3,6-tetrahydropyridine followed by a stereoselective dihydroxylation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and safety considerations.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The introduction of hydroxyl groups onto the piperidine ring significantly enhances the molecule's polarity and potential for hydrogen bonding interactions with biological targets. Specifically, the 2,3-dihydroxy motif can chelate metals and act as a mimic for carbohydrate structures. The phenylmethyl ester, derived from the carboxybenzyl (Cbz) protecting group, offers a stable yet readily cleavable functionality, crucial for subsequent synthetic transformations.[1][2] This protocol details a reliable synthesis of this compound, a versatile intermediate for the elaboration of novel therapeutic agents.
Overall Synthetic Scheme
The synthesis of the target compound is achieved in two sequential steps:
-
N-Protection: The secondary amine of 1,2,3,6-tetrahydropyridine is protected with a carboxybenzyl (Cbz) group to prevent unwanted side reactions in the subsequent oxidation step.
-
Syn-Dihydroxylation: The double bond of the resulting N-Cbz-1,2,3,6-tetrahydropyridine is dihydroxylated in a stereoselective manner to yield the desired cis-diol.
Caption: Overall two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate
This initial step involves the protection of the nitrogen atom of the starting material, 1,2,3,6-tetrahydropyridine, with a carboxybenzyl (Cbz) group. This is a standard procedure in organic synthesis to decrease the nucleophilicity and basicity of the amine, thereby preventing its interference in subsequent reactions.[3] The reaction is typically carried out under Schotten-Baumann conditions, using an aqueous base to neutralize the HCl byproduct generated.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,3,6-Tetrahydropyridine | 83.13 | 5.0 g | 60.1 mmol |
| Benzyl chloroformate (Cbz-Cl) | 170.59 | 11.3 g (9.5 mL) | 66.2 mmol |
| Sodium Carbonate (Na2CO3) | 105.99 | 15.9 g | 150.3 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
| Deionized Water | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3,6-tetrahydropyridine (5.0 g, 60.1 mmol) and dichloromethane (100 mL).
-
In a separate beaker, dissolve sodium carbonate (15.9 g, 150.3 mmol) in deionized water (100 mL).
-
Combine the aqueous sodium carbonate solution with the dichloromethane solution of the starting material in the round-bottom flask.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (11.3 g, 66.2 mmol) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate as a colorless oil. The product is often of sufficient purity for the next step, but can be further purified by silica gel chromatography if necessary.
Step 2: Synthesis of this compound
This step involves the syn-dihydroxylation of the alkene functionality in the N-protected intermediate. The Upjohn dihydroxylation is the method of choice, as it utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide (OsO₄) in conjunction with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO), to regenerate the catalyst in situ.[5][6] This reaction proceeds through a cyclic osmate ester intermediate, which ensures the delivery of both hydroxyl groups to the same face of the double bond, resulting in a cis-diol.[7]
Safety Precaution: Osmium tetroxide is highly toxic, volatile, and can cause severe burns to the eyes and skin. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate | 217.27 | 10.0 g | 46.0 mmol |
| N-Methylmorpholine N-oxide (NMO) (50% in water) | 117.15 | 13.5 g | 57.5 mmol |
| Osmium tetroxide (OsO₄) (4% in water) | 254.23 | 2.9 g | 0.46 mmol |
| Acetone | - | 100 mL | - |
| Deionized Water | - | 20 mL | - |
| Sodium sulfite (Na₂SO₃) | 126.04 | 5.8 g | 46.0 mmol |
Procedure:
-
To a 250 mL round-bottom flask, add Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate (10.0 g, 46.0 mmol), acetone (100 mL), and deionized water (20 mL). Stir until a homogeneous solution is formed.
-
Add N-methylmorpholine N-oxide (13.5 g of a 50% aqueous solution, 57.5 mmol).
-
With vigorous stirring, add the osmium tetroxide solution (2.9 g of a 4% aqueous solution, 0.46 mmol) dropwise. The reaction mixture will typically turn dark brown.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a solution of sodium sulfite (5.8 g, 46.0 mmol) in water (50 mL). Stir for 30 minutes until the color of the solution turns from dark brown to a lighter shade.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a crystalline solid or a viscous oil.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, carbamate).
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound. The protocol employs well-established synthetic transformations, namely N-Cbz protection and Upjohn dihydroxylation, to afford the target compound in good yield. The provided step-by-step instructions, along with the rationale behind the chosen methodologies, should enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development.
References
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Master Organic Chemistry. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link][5]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link][8]
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YouTube. Dihydroxylation of a (Z)-Alkene to Make a Diol. [Link][9]
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Chemistry LibreTexts. 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. [Link][10]
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Patsnap. A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link][11]
-
ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. [Link][12]
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ChemTube3D. Syn-dihydroxylation of alkenes with osmium tetroxide. [Link][7]
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PubMed. Enantioselective trans dihydroxylation of nonactivated C-C double bonds of aliphatic heterocycles with Sphingomonas sp. HXN-200. [Link][13]
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ResearchGate. Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. [Link][14]
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Werner Kaminsky. Dihydroxylation of Alkenes using a Tp-Osmium Complex. [Link][15]
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Organic Chemistry Portal. upjohn dihydroxylation. [Link][16]
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Luxembourg Bio Technologies. FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. [Link][17]
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Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link][20]
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PubMed Central. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. [Link][21]
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YouTube. Anti-Dihydroxylation: Theory, Mechanism, Examples, and Biological Applications. [Link][23]
-
NIH. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link][24]
-
ResearchGate. Regioselectivity of a dihydroxylation under AD and Upjohn conditions.... [Link][25]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link][3]
-
YouTube. Upjohn Dihydroxylation & Cleavage of 1,2-Diols with NaIO4 (IOC 28). [Link][26]
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Application Note: A Strategic Approach to the Chiral Separation of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester Enantiomers
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold for targeting a wide array of biological receptors. The introduction of stereocenters, as in the case of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, adds a layer of complexity and specificity. The individual enantiomers of such a molecule can exhibit vastly different pharmacological and toxicological profiles.[4] Consequently, the ability to separate, identify, and quantify these enantiomers is not merely an analytical task but a critical step in the development of safe and effective therapeutics.
This application note provides a comprehensive guide for developing a robust method for the chiral separation of the enantiomers of this compound. We will delve into the rationale behind method selection, provide detailed starting protocols for High-Performance Liquid Chromatography (HPLC), and discuss optimization strategies and alternative approaches, empowering researchers to tackle this challenging separation with confidence.
Foundational Principles of Chiral Recognition in Chromatography
The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the creation of a chiral environment within the analytical system.[4][5] In liquid chromatography, this is most commonly achieved by using a Chiral Stationary Phase (CSP).[6][7] The CSP, composed of a single enantiomer of a chiral selector immobilized on a solid support (typically silica), interacts with the analyte enantiomers to form transient diastereomeric complexes.[4] Differences in the stability of these complexes lead to differential retention times, enabling their separation.[4] The "three-point interaction model" provides a conceptual framework, suggesting that for effective chiral recognition, there must be at least three points of interaction between the chiral selector and at least one of the analyte enantiomers.[5]
Method Selection: A Rationale for Polysaccharide-Based CSPs
Given the structure of this compound, which features hydrogen bond donors (hydroxyl groups), a hydrogen bond acceptor (the carbamate), and an aromatic ring, polysaccharide-based CSPs are an excellent starting point. These CSPs, typically derivatives of cellulose or amylose, are known for their broad applicability and ability to resolve a wide variety of chiral compounds through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[7][8]
We will focus our primary protocol on High-Performance Liquid Chromatography (HPLC) due to its ubiquity in pharmaceutical laboratories and the vast selection of commercially available chiral columns.[9]
Experimental Workflow for Chiral Method Development
The process of developing a chiral separation method is systematic. It begins with screening different stationary and mobile phases and then proceeds to optimization to achieve the desired resolution.
Caption: Workflow for Chiral HPLC Method Development.
Detailed Protocol: Chiral HPLC Separation
This protocol provides starting conditions for method development. Optimization will likely be necessary to achieve baseline separation.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or PDA detector.
-
Chiral Stationary Phase (CSP): It is recommended to screen several polysaccharide-based columns. Good starting choices include:
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak® IA/AD series)
-
Column B: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralcel® OD/OJ series)
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size is standard for initial development.
-
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH), and water. Additives such as Trifluoroacetic Acid (TFA) or Diethylamine (DEA) may be used at low concentrations (typically 0.1%).
-
Sample: Racemic this compound.
Sample Preparation
-
Prepare a stock solution of the racemic standard at a concentration of 1.0 mg/mL in a suitable solvent (e.g., a 1:1 mixture of hexane/IPA for normal phase or methanol/water for reversed-phase).
-
For analysis, dilute the stock solution to a working concentration of approximately 0.1-0.5 mg/mL using the initial mobile phase composition.
Protocol 1: Normal-Phase (NP) HPLC Screening
Normal-phase chromatography often provides excellent selectivity for polar compounds on polysaccharide-based CSPs.
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)
-
Initial Conditions:
-
Isocratic Elution: Start with a 90:10 (v/v) mixture of Hexane:IPA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at 210 nm and 254 nm (due to the phenylmethyl ester moiety).
-
Protocol 2: Reversed-Phase (RP) HPLC Screening
Reversed-phase methods are often preferred for their compatibility with mass spectrometry and use of less hazardous solvents.
-
Mobile Phase A: Water (often with 0.1% TFA or formic acid)
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
-
Initial Conditions:
-
Isocratic Elution: Start with a 50:50 (v/v) mixture of Water:ACN.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at 210 nm and 254 nm.
-
Method Development and Optimization Strategy
If the initial screening does not yield baseline resolution (Resolution, Rs ≥ 1.5), a systematic optimization should be performed.
-
Mobile Phase Composition: In NP mode, vary the percentage of the alcohol modifier (e.g., from 5% to 30%). In RP mode, adjust the ratio of the organic solvent to water.
-
Alcohol Modifier: In NP mode, switching from IPA to EtOH can significantly alter selectivity.
-
Additives: For basic compounds like piperidines, adding a small amount of a basic additive like DEA (0.1%) to the mobile phase in NP mode can improve peak shape. Conversely, for acidic compounds or in RP mode, an acidic modifier like TFA (0.1%) can be beneficial.[10]
-
Temperature: Varying the column temperature (e.g., from 15 °C to 40 °C) can impact the thermodynamics of the chiral recognition process and improve resolution.
-
Flow Rate: Reducing the flow rate can increase efficiency and may improve resolution, at the cost of longer analysis times.
Data Presentation and Expected Results
The success of a chiral separation is quantified by several key parameters. A well-structured table should be used to document the results of the method development process.
| Condition | Chiral Stationary Phase | Mobile Phase | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (R_s) |
| NP-1 | Amylose-based | Hexane:IPA (90:10) | 12.5 | 14.1 | 1.15 | 1.4 |
| NP-2 | Amylose-based | Hexane:IPA (85:15) | 10.2 | 11.2 | 1.12 | 1.6 |
| NP-3 | Cellulose-based | Hexane:EtOH (90:10) | 15.3 | 17.8 | 1.20 | 2.1 |
| RP-1 | Amylose-based | Water:ACN (50:50) | 8.9 | 9.5 | 1.08 | 1.1 |
Table 1: Hypothetical data from the screening and optimization of the chiral separation. t_R1 and t_R2 are the retention times of the first and second eluting enantiomers, respectively. Selectivity (α) is the ratio of the retention factors (k2/k1), and Resolution (R_s) is a measure of the degree of separation between the two peaks.
Alternative and Complementary Techniques
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, often providing faster separations and significantly reducing organic solvent consumption.[11] The mobile phase typically consists of supercritical CO2 modified with a small amount of an alcohol (e.g., methanol). The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. Given its advantages in speed and environmental friendliness, SFC should be considered, especially for high-throughput screening applications.
Indirect Method: Chiral Derivatization
An alternative to direct separation on a CSP is the indirect approach. This involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[7][12][13] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column).[14] While effective, this method requires an additional reaction step and the availability of a suitable derivatizing agent.
Conclusion
The chiral separation of this compound is a critical task in its development as a potential therapeutic agent. A systematic approach, beginning with screening on polysaccharide-based chiral stationary phases under both normal-phase and reversed-phase conditions, provides a high probability of success. This application note offers robust starting protocols and a logical framework for optimization, enabling researchers to develop a reliable and efficient method for the determination of enantiomeric purity. The principles and strategies outlined herein are broadly applicable to a wide range of chiral piperidine derivatives and other challenging separations in pharmaceutical analysis.
References
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Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Haglöf, J. (2010). Enantiomeric Separations using Chiral Counter-Ions. DiVA portal. Retrieved from [Link]
-
Schurig, V. (Ed.). (2013). Chiral Separations: Methods and Protocols. ResearchGate. Retrieved from [Link]
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Bhushan, R., & Kumar, V. (1997). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed, 43(3), 225-8. [Link]
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Ilisz, I., Aranyi, A., & Pataj, Z. (2012). Chiral stationary phases for HPLC. ResearchGate. Retrieved from [Link]
-
Matarashvili, I., & Blagidze, T. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]
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Aboul-Enein, H. Y., & Ali, I. (1991). Chiral separation of nipecotic acid amides. PubMed, 559, 235-40. [Link]
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Ramana, C. V., & Gawas, S. (2011). Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. ResearchGate. Retrieved from [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
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Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
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Wang, Y., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PubMed Central. [Link]
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Noreen, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea. [Link]
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Le-Grusse, J., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
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Chinchilla, R., et al. (2021). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. PubMed Central. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
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ResearchGate. (n.d.). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. Retrieved from [Link]
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Protocol for N-Protection of 2,3-Dihydroxypiperidine: A Detailed Guide for Researchers
Introduction: Navigating the Synthesis of Complex Piperidine Scaffolds
The 2,3-dihydroxypiperidine moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of biologically active natural products and synthetic compounds.[1][2] Its rigid, chiral structure and the presence of multiple functional groups make it an attractive building block for the synthesis of novel therapeutics.[2][3][4] However, the inherent reactivity of the secondary amine and the two hydroxyl groups necessitates a carefully planned protecting group strategy to achieve selective functionalization and avoid unwanted side reactions.
This comprehensive guide provides detailed application notes and protocols for the selective N-protection of 2,3-dihydroxypiperidine. As a senior application scientist, this document is structured to not only provide step-by-step instructions but also to explain the underlying chemical principles and strategic considerations essential for success in the laboratory. We will delve into the use of three common amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—and discuss their orthogonality and strategic application in the context of this important synthetic intermediate.
The Imperative of Selective N-Protection
In any multi-step synthesis involving a polyfunctional molecule like 2,3-dihydroxypiperidine, the ability to selectively mask and unmask specific reactive sites is paramount.[5] The secondary amine in the piperidine ring is a potent nucleophile and will readily react with electrophiles.[6] Without protection, attempts to modify the hydroxyl groups would likely result in a complex mixture of N-functionalized and poly-functionalized products.
The choice of an N-protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its removal without affecting other functional groups, a concept known as orthogonality .[7] For instance, if the synthetic route requires acidic conditions, a base-labile protecting group like Fmoc would be a suitable choice for the amine.
Core Principles of Amine vs. Hydroxyl Reactivity
The selective N-protection of 2,3-dihydroxypiperidine in the presence of two hydroxyl groups hinges on the differential nucleophilicity of the amine and alcohol functionalities. Generally, primary and secondary amines are more nucleophilic than primary and secondary alcohols.[6] This inherent difference in reactivity allows for the selective acylation of the amine under carefully controlled conditions. By using a slight excess of the protecting group reagent and a suitable base, the amine can be selectively protected while leaving the hydroxyl groups untouched.
Strategic Selection of N-Protecting Groups
The selection of an appropriate N-protecting group is a critical decision in the synthetic planning process. The three most commonly employed protecting groups for amines in organic synthesis are Boc, Cbz, and Fmoc, each with its unique characteristics of introduction and cleavage.[8][9][10]
A Comparative Overview of Common N-Protecting Groups
| Protecting Group | Structure | Reagent for Introduction | Deprotection Conditions | Orthogonality & Key Features |
| Boc (tert-Butoxycarbonyl) | Boc- | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl)[5] | Stable to bases and hydrogenolysis. Orthogonal to Fmoc and Cbz.[10] |
| Cbz (Benzyloxycarbonyl) | Cbz- | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[11][12] | Stable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[9] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc- | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Base (e.g., piperidine in DMF)[13][14] | Stable to acids and hydrogenolysis. Orthogonal to Boc and Cbz.[10] |
Logical Workflow for N-Protection Strategy
The following diagram illustrates the decision-making process for selecting and implementing an N-protection strategy for 2,3-dihydroxypiperidine.
Caption: General workflow for the N-protection of 2,3-dihydroxypiperidine.
Experimental Protocols
The following protocols are designed to be detailed, step-by-step guides for the N-protection of 2,3-dihydroxypiperidine with Boc, Cbz, and Fmoc protecting groups. Safety precautions should always be taken, and all reactions should be performed in a well-ventilated fume hood.
Protocol 1: N-Boc Protection of 2,3-Dihydroxypiperidine
This protocol describes the protection of the secondary amine of 2,3-dihydroxypiperidine using di-tert-butyl dicarbonate.
Reaction Scheme:
Caption: N-Boc protection of 2,3-dihydroxypiperidine.
Materials:
-
2,3-Dihydroxypiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,3-dihydroxypiperidine (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add the base (Et₃N or NaHCO₃, 1.5 - 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Deprotection: The Boc group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane, at room temperature.[5]
Protocol 2: N-Cbz Protection of 2,3-Dihydroxypiperidine
This protocol details the N-protection using benzyl chloroformate.
Reaction Scheme:
Caption: N-Cbz protection of 2,3-dihydroxypiperidine.
Materials:
-
2,3-Dihydroxypiperidine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF)/Water mixture (e.g., 1:1 or 2:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,3-dihydroxypiperidine (1.0 eq) in a mixture of THF and water.
-
Add the base (Na₂CO₃ or NaHCO₃, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl (1.1 eq) dropwise to the vigorously stirred mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.[12]
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis using H₂ gas and a palladium catalyst (e.g., 10% Pd/C) in a solvent like methanol or ethanol.[11][12]
Protocol 3: N-Fmoc Protection of 2,3-Dihydroxypiperidine
This protocol describes the use of 9-fluorenylmethoxycarbonyl chloride for N-protection.
Reaction Scheme:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of polyhydroxylated piperidine and pyrrolidine peptidomimetics via one-pot sequential lactam reduction/Joullié-Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10314-98-4 Cas No. | Piperidine-4-carboxylic acid, N-CBZ protected | Apollo [store.apolloscientific.co.uk]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
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- 9. total-synthesis.com [total-synthesis.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block | MDPI [mdpi.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester in Medicinal Chemistry
Introduction: Unveiling the Potential of a Novel Iminosugar Mimic
2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester is a synthetic piperidine derivative that belongs to the broader class of iminosugars. Iminosugars are carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom.[1][2] This structural modification allows them to act as mimics of the natural sugar substrates of various carbohydrate-processing enzymes, particularly glycosidases.[1] The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs.[3] The dihydroxy substitution pattern on the piperidine ring of the title compound suggests its potential as a glycosidase inhibitor, a class of therapeutic agents with applications in diabetes, viral infections, and lysosomal storage diseases.[2][4] The phenylmethyl ester group, a common N-protecting group (carboxybenzyl, Cbz or Z), provides lipophilicity which can influence the compound's pharmacokinetic properties and may also play a role in its interaction with biological targets. This document provides a comprehensive guide for researchers on the potential applications and experimental evaluation of this compound as a glycosidase inhibitor.
Postulated Mechanism of Action: Competitive Inhibition of Glycosidases
Based on its structural similarity to monosaccharides, this compound is hypothesized to act as a competitive inhibitor of glycosidases. These enzymes are responsible for the hydrolysis of glycosidic bonds in carbohydrates. The protonated nitrogen atom of the piperidine ring at physiological pH can mimic the oxonium ion transition state of the natural substrate, leading to a strong interaction with the amino acid residues in the active site of the enzyme.[4] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The stereochemistry of the hydroxyl groups on the piperidine ring is crucial for determining the selectivity and potency of inhibition against different types of glycosidases (e.g., α-glucosidase vs. β-glucosidase).[2]
Caption: Postulated mechanism of competitive glycosidase inhibition.
Application Notes: Exploring Therapeutic Frontiers
The potential of this compound as a glycosidase inhibitor opens up several avenues for therapeutic research:
-
Type 2 Diabetes Mellitus: α-Glucosidase inhibitors are an established class of oral antidiabetic drugs.[5] By inhibiting α-glucosidases in the small intestine, these agents delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.[6] The title compound could be evaluated for its potential to manage blood glucose levels.
-
Antiviral Activity: Many viruses rely on host cell glycosidases for the proper folding and processing of their envelope glycoproteins. Inhibition of these enzymes can lead to misfolded proteins, preventing the formation of infectious viral particles. Iminosugars have shown activity against a range of viruses, including HIV and influenza.[2]
-
Lysosomal Storage Diseases: Certain genetic disorders, such as Gaucher disease, are caused by a deficiency of specific lysosomal glycosidases.[7] Small molecule inhibitors can sometimes act as "pharmacological chaperones," binding to the misfolded enzyme and promoting its correct folding and transport to the lysosome, thereby restoring partial enzymatic activity.[7]
Experimental Protocols
The primary application of this compound in a research setting would be its evaluation as a glycosidase inhibitor. The following protocols provide a robust framework for this assessment.
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.[8][9]
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a 2 U/mL solution of α-glucosidase in 50 mM sodium phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a 1 mM solution of pNPG in 50 mM sodium phosphate buffer (pH 6.8).
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations.
-
Positive Control Stock Solution: Prepare a stock solution of acarbose in DMSO (e.g., 10 mM) and dilute similarly to the test compound.
-
Stop Solution: Prepare a 1 M solution of sodium carbonate in deionized water.
3. Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control wells, add 20 µL of the buffer (for 100% enzyme activity) or 20 µL of the positive control.
-
Add 20 µL of the α-glucosidase solution (2 U/mL) to each well.
-
Incubate the plate at 37 °C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution (1 mM) to each well.
-
Incubate the plate at 37 °C for 20 minutes.
-
Terminate the reaction by adding 50 µL of the 1 M Na₂CO₃ solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.
4. Data Analysis:
The percentage of inhibition can be calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the well with the enzyme and buffer (100% activity).
-
A_sample is the absorbance of the well with the enzyme and the test compound.
The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive), a kinetic study can be performed.
1. Procedure:
-
Follow the general procedure of the α-glucosidase inhibition assay (Protocol 1).
-
Use a range of substrate (pNPG) concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM).
-
For each substrate concentration, perform the assay with and without the inhibitor at a fixed concentration (typically around its IC₅₀ value).
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
2. Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Mixed inhibition: The lines will intersect in the second quadrant.
-
Uncompetitive inhibition: The lines will be parallel.
The inhibition constant (Ki) can be determined from the Lineweaver-Burk plot.
Data Presentation
Quantitative data from the inhibition assays should be summarized in a clear and concise table.
| Compound | Target Enzyme | IC₅₀ (µM) [95% CI] | Mode of Inhibition | Ki (µM) |
| This compound | α-Glucosidase | To be determined | To be determined | To be determined |
| Acarbose (Positive Control) | α-Glucosidase | To be determined | Competitive | To be determined |
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the evaluation of this compound as a potential medicinal chemistry lead.
Caption: A generalized workflow for the preclinical evaluation of the target compound.
References
-
Nash, R. J., et al. (2011). Iminosugars as therapeutic agents: recent advances and promising trends. Future Medicinal Chemistry, 3(12), 1513-1521. [Link]
-
Horne, G., et al. (2011). Iminosugars past, present and future: medicines for tomorrow. Drug Discovery Today, 16(3-4), 107-118. [Link]
-
Segura-Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Dineshkumar, B., et al. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advanced Pharmaceutical Sciences, 1, 75-85. [Link]
-
Butters, T. D. (2002). Iminosugars and their therapeutic applications. Glycobiology, 12(11), 81R-93R. [Link]
-
Ghavami, A., et al. (2023). Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents. Scientific Reports, 13(1), 10078. [Link]
-
Tocco, G., et al. (2024). Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 25(3), 1545. [Link]
-
Khan, I., et al. (2021). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. Journal of Biomolecular Structure and Dynamics, 39(16), 6211-6223. [Link]
-
O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
-
PrepChem. (2023). Synthesis of 1-benzyloxycarbonyl-4-hydroxypiperidine. [Link]
-
Colby, D. A., et al. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645-3651. [Link]
-
Patsnap. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. [Link]
-
Liu, Y., et al. (2024). Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Molecules, 29(5), 1146. [Link]
-
Valadbeigi, S., et al. (2023). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. Scientific Reports, 13(1), 18933. [Link]
-
Lavanya, P., et al. (2018). Synthesis, molecular modeling and evaluation of α-glucosidase inhibition activity of 3,4-dihydroxy piperidines. European Journal of Medicinal Chemistry, 150, 876-889. [Link]
-
D'Alonzo, D., et al. (2012). Conformationally-locked N-glycosides With Selective β-glucosidase Inhibitory Activity: Identification of a New Non-Iminosugar-Type Pharmacological Chaperone for Gaucher Disease. Journal of Medicinal Chemistry, 55(15), 6857-6865. [Link]
-
Butters, T. D., et al. (2005). Iminosugars as chemical chaperones for lysosomal storage disorders. Glycobiology, 15(10), 43R-52R. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Development of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester Analogs
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the systematic development of analogs of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] This guide moves beyond a simple recitation of protocols, offering a detailed rationale for experimental design, robust methodologies for synthesis and characterization, and strategic workflows for biological evaluation. By integrating foundational principles with actionable protocols, this document aims to empower research teams to efficiently explore the chemical space around this core structure, leading to the identification of novel therapeutic agents.
Introduction: The Rationale for Analog Development
The parent compound, this compound, presents a compelling starting point for a drug discovery program. Its dihydroxylated piperidine core offers multiple points for stereochemical diversity and functional group modification. The phenylmethyl ester, a common protecting group, also provides an immediate handle for derivatization to modulate properties such as solubility, cell permeability, and metabolic stability.
The primary motivation for developing analogs is to systematically probe the structure-activity relationship (SAR) of this chemical series. By making discrete, well-considered modifications to the parent structure, we can identify which molecular features are critical for biological activity and which can be altered to optimize pharmacokinetic and pharmacodynamic properties. Key objectives of an analog development program for this scaffold include:
-
Potency Enhancement: Improving the affinity and efficacy of the compound for its biological target.
-
Selectivity Optimization: Minimizing off-target effects by designing analogs that preferentially bind to the desired target.[2]
-
Pharmacokinetic Profiling: Modulating absorption, distribution, metabolism, and excretion (ADME) properties to achieve a desirable in vivo profile.
-
Intellectual Property: Generating novel chemical entities with distinct structures and properties.
Recent advancements in synthetic methodologies have made the creation of diverse piperidine libraries more accessible, enabling a more thorough exploration of the chemical space.[3][4] This guide will leverage these modern approaches to provide a robust framework for your research.
Strategic Synthesis of Analogs
A modular and efficient synthetic strategy is paramount for generating a diverse library of analogs. The general approach will focus on the construction of the core piperidine ring, followed by diversification at key positions.
General Synthetic Workflow
The proposed workflow allows for late-stage diversification, a key principle in modern medicinal chemistry that maximizes the number of analogs that can be generated from a common intermediate.
Caption: General synthetic workflow for analog development.
Protocol: Synthesis of a Representative Analog (2,3-Diacetoxy-1-piperidinecarboxylic acid methyl ester)
This protocol details the synthesis of a representative analog to illustrate the practical application of the proposed workflow.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acetylation of Hydroxyl Groups:
-
Dissolve this compound (1.0 eq) in pyridine at 0°C.
-
Slowly add acetic anhydride (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the diacetylated intermediate.
-
-
Hydrogenolysis of the Phenylmethyl Ester:
-
Dissolve the diacetylated intermediate in methanol.
-
Add 10% Pd/C (10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient).
-
Stir vigorously for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the carboxylic acid intermediate.
-
-
Methyl Ester Formation:
-
Dissolve the carboxylic acid intermediate in a 20% solution of HCl in methanol.
-
Stir at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final analog.
-
Physicochemical and Structural Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of each synthesized analog.
Analytical Techniques
| Technique | Purpose | Key Parameters to Report |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. | Chemical shift (δ), coupling constants (J), integration. |
| Mass Spectrometry (MS) | Determination of molecular weight. | m/z of the molecular ion. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | Retention time, peak area (%). |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Wavenumber (cm⁻¹) of characteristic peaks. |
Data Interpretation
A combination of spectroscopic techniques is necessary for unambiguous structure determination. For example, in the synthesized analog, the appearance of new signals in the ¹H NMR spectrum corresponding to the acetyl methyl groups and the methyl ester, along with the disappearance of the phenylmethyl ester signals, would confirm the successful transformation.
Biological Evaluation: A Tiered Screening Approach
A tiered screening approach allows for the efficient allocation of resources by initially screening a large number of compounds in a high-throughput manner, followed by more detailed characterization of the most promising hits.
Screening Workflow
Caption: Tiered workflow for biological evaluation of analogs.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for a primary screen to identify enzyme inhibitors. This can be adapted based on the specific biological target.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized analogs (dissolved in DMSO)
-
Positive control inhibitor
-
Negative control (DMSO)
-
96-well microplates
-
Plate reader (e.g., spectrophotometer, fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the target enzyme in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare serial dilutions of the synthesized analogs and the positive control in DMSO.
-
-
Assay Protocol:
-
Add a small volume of each analog dilution (or DMSO for the negative control) to the wells of a 96-well plate.
-
Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each analog concentration relative to the negative control.
-
For active compounds, perform a dose-response analysis to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[2]
-
Structure-Activity Relationship (SAR) Analysis
The data from the biological assays should be compiled and analyzed to establish a clear SAR. This involves correlating the structural modifications of the analogs with their biological activity. For instance, a Hansch-type quantitative structure-activity relationship (QSAR) study can highlight properties like lipophilicity and electron density of the phenyl ring as key drivers of activity.[5]
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the systematic development of analogs of this compound. By combining efficient synthetic strategies with a tiered biological evaluation approach, research teams can effectively explore the chemical space around this promising scaffold. The ultimate goal is to identify lead candidates with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development. Future work should focus on in vivo efficacy studies and detailed toxicological profiling of the most promising lead compounds.
References
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-15.
-
Technology Networks. (2024, December 20). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605.
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]
- Ciulli, A., & Abell, C. (2009). Fragment-based approaches to enzyme inhibition. Biochemical Society Transactions, 37(Pt 5), 1139–1144.
-
YouTube. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]
-
Carl ROTH. (n.d.). This compound, 250 mg. Retrieved from [Link]
- Joseph, A., et al. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife, 10, e66598.
-
Chembase.cn. (n.d.). 3,4-dihydroxy-1-piperidinecarboxylic acid (phenylmethyl) ester. Retrieved from [Link]
- Carradori, S., et al. (2003). Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids. Il Farmaco, 58(4), 309-317.
- Broder, S. (1988). Pharmacodynamics of 2',3'-dideoxycytidine: an inhibitor of human immunodeficiency virus. The American Journal of Medicine, 85(2A), 10-16.
- Ahmadi, A., & Dehghani, M. (2005). Synthesis and biological properties of 2-hydroxy-1-(1-phenyltetralyl)piperidine and some of its intermediates as derivatives of phencyclidine. Archiv der Pharmazie, 338(11), 547-550.
-
MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of a Series of Carboxamide Derivatives of Ofloxacin. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Klecker, R. W., et al. (1988). Pharmacokinetics of 2',3'-dideoxycytidine in Patients With AIDS and Related Disorders. Journal of Acquired Immune Deficiency Syndromes, 1(4), 372-377.
- Balis, F. M., et al. (1992). Clinical pharmacology of 2',3'-dideoxyinosine in human immunodeficiency virus-infected children. The Journal of Infectious Diseases, 165(1), 99-104.
- Wang, X., et al. (2022). A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-Glucoside. Frontiers in Pharmacology, 13, 818352.
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- 5. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to assess the purity and stability of this compound. The protocol herein is grounded in the principles of Quality by Design (QbD) and is structured for validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound (CAS 473436-50-9) is a piperidine derivative with potential applications in pharmaceutical synthesis and development.[4][5][6] The presence of hydroxyl groups and a carbamate linkage suggests potential susceptibility to degradation via oxidation and hydrolysis. Therefore, a stability-indicating analytical method is not merely a quality control tool but a necessity for understanding the compound's intrinsic stability.[7][8][9][10] Such a method must be able to unequivocally separate the intact active pharmaceutical ingredient (API) from any process-related impurities and degradation products that may arise under various stress conditions.[10][11]
The method described in this note was developed based on the physicochemical properties inferred from the analyte's structure. The presence of the phenylmethyl group provides a chromophore suitable for UV detection. The dihydroxy-piperidine core imparts significant polarity, necessitating careful selection of the stationary and mobile phases to achieve adequate retention and resolution in a reversed-phase system.
Method Development Strategy: A First-Principles Approach
Given the absence of a standard pharmacopoeial method, a systematic approach was employed to establish the optimal chromatographic conditions.
-
Column Selection: A C18 (octadecylsilyl) stationary phase was chosen as the foundational platform. This is due to its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds, making it a standard choice in pharmaceutical analysis.[12][13] An Atlantis C18 column was selected for its balanced ligand density and good peak shape for polar compounds.
-
Mobile Phase Optimization: The mobile phase is a critical factor influencing retention and selectivity.[9]
-
Solvents: A combination of acetonitrile and water was selected. Acetonitrile typically offers lower viscosity and better UV transparency compared to methanol.
-
pH Control: The piperidine ring contains a basic nitrogen atom, and the hydroxyl groups can have their polarity influenced by pH. To ensure consistent retention times and peak shapes, a phosphate buffer (pH 3.0) is incorporated into the aqueous portion of the mobile phase. This low pH ensures the piperidine nitrogen is protonated, leading to more consistent interactions with the stationary phase.
-
Gradient Elution: A gradient elution program was developed to ensure that both polar and potential non-polar degradation products are eluted within a reasonable timeframe, while providing sharp peaks for the main analyte.[11]
-
-
Detector Selection: The phenylmethyl ester moiety contains an aromatic ring, which exhibits strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor the analyte at its lambda max (λmax), estimated to be around 210-220 nm for the benzene ring, and to simultaneously assess peak purity across a wider spectral range. A wavelength of 215 nm was chosen for this method.
Detailed Analytical Protocol
Instrumentation and Materials
| Parameter | Specification |
| HPLC System | Agilent 1260/1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector. |
| Analytical Column | Atlantis C18, 4.6 x 150 mm, 3.5 µm particle size |
| Data Acquisition | Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS) |
| Solvents & Reagents | HPLC-grade Acetonitrile, HPLC-grade Water, Potassium Dihydrogen Phosphate, o-Phosphoric Acid |
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate in Water, pH adjusted to 3.0 with o-Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% o-Phosphoric Acid. Filter through a 0.45 µm nylon filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Working Standard Solution.
Protocol for Method Validation
The following protocol outlines the steps to validate the analytical method in accordance with ICH Q2(R2) guidelines.[1][3][14][15]
Specificity and Forced Degradation
The specificity of a stability-indicating method is its ability to measure the analyte accurately in the presence of impurities and degradants.[9][15]
-
Protocol:
-
Prepare solutions of the analyte at 0.1 mg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
Use a PDA detector to assess peak purity of the analyte peak in the presence of degradation products.
-
-
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks with a resolution of >2.0. The peak purity index should be greater than 0.995.
Linearity and Range
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Prepare a series of at least five concentrations of the analyte, ranging from 50% to 150% of the nominal concentration (e.g., 0.05 to 0.15 mg/mL). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be minimal. |
| Range | The range is established by confirming that the method provides acceptable accuracy and precision within the linearity concentration limits.[14] | The specified range should demonstrate acceptable accuracy and precision. |
Accuracy (Recovery)
| Parameter | Protocol | Acceptance Criteria |
| Accuracy | Perform recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three replicate samples at each level. | The mean recovery should be between 98.0% and 102.0% at each concentration level. |
Precision
| Parameter | Protocol | Acceptance Criteria |
| Repeatability (Intra-assay) | Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. | RSD between the two sets of data should be ≤ 2.0%. |
Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | Protocol | Acceptance Criteria |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) by injecting a series of dilute solutions. | LOD: S/N ratio of 3:1. LOQ: S/N ratio of 10:1. The LOQ should be confirmed for acceptable precision and accuracy. |
Robustness
| Parameter | Protocol | Acceptance Criteria |
| Robustness | Deliberately vary critical method parameters one at a time, such as: Flow Rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase pH (±0.2 units). | System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. The results should not be significantly affected by the minor variations. |
Visual Workflow and Data Management
The overall process from method development to validation is a systematic workflow designed to ensure a robust and reliable analytical procedure.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust framework for the analysis of this compound. The systematic approach to development, coupled with a comprehensive validation protocol based on ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. This stability-indicating method is a critical tool for ensuring the quality, purity, and stability of this pharmaceutical compound throughout its lifecycle.
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In vitro testing of piperidine derivatives against cancer cell lines
An In-Depth Guide to the In Vitro Evaluation of Piperidine Derivatives Against Cancer Cell Lines
Authored by a Senior Application Scientist
Introduction: The Piperidine Scaffold as a Privileged Structure in Oncology
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its structural rigidity, basic nitrogen atom which can be protonated at physiological pH, and its three-dimensional conformations allow it to serve as a versatile scaffold for interacting with a multitude of biological targets. In oncology, piperidine derivatives have emerged as a critical class of therapeutics, demonstrating a broad spectrum of anticancer activities.[2][3] These compounds can modulate key signaling pathways, induce programmed cell death (apoptosis), and halt the cell cycle, making them promising candidates for novel cancer therapies.[4][5]
This guide provides a comprehensive framework for the in vitro evaluation of novel piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the scientific rationale behind each step. We will cover the strategic workflow from initial cytotoxicity screening to the elucidation of the mechanism of action, ensuring that the data generated is robust, reproducible, and translatable.
Part 1: Strategic Experimental Design
A successful in vitro testing cascade begins with a well-conceived strategy. The choices made at this stage dictate the quality and relevance of the downstream data.
The Rationale for Cell Line Selection
The selection of cancer cell lines is a critical first step. A single cell line provides a narrow view of a compound's potential. Therefore, utilizing a panel of well-characterized cell lines from diverse histological origins is paramount.[6][7] For instance, the NCI-60 panel, a collection of 60 human cancer cell lines, is a gold standard for initial drug screening.[8]
Key Considerations:
-
Tissue of Origin: Include cell lines from major cancer types such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549, NCI-H460), prostate (e.g., PC-3), and colon (e.g., HT-29).[4][9]
-
Genetic Background: Select cell lines with known genetic characteristics. For example, using both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-231) breast cancer cells can provide early insights into hormone-dependent activity.[4]
-
Drug Resistance Phenotype: Including cell lines with known resistance mechanisms (e.g., NCI/ADR-RES, an adriamycin-resistant ovarian cancer line) can identify compounds that overcome chemoresistance.[9]
-
Non-Malignant Control: Whenever possible, include a non-malignant cell line (e.g., human fibroblasts) to assess preliminary tumor selectivity.[10]
Compound Management and Dosing
The physical properties of the test compounds must be properly managed to ensure accurate results.
-
Solubility: Most small molecules are first dissolved in dimethyl sulfoxide (DMSO). It is crucial to determine the maximum soluble concentration and to ensure the final concentration of the DMSO vehicle in the cell culture medium does not exceed a non-toxic level (typically ≤0.5%).
-
Dose Range: A wide concentration range (e.g., from 0.01 µM to 100 µM) should be used in initial screens to capture the full dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50).
-
Controls: Every experiment must include:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound dose.
-
Positive Control: A well-characterized anticancer drug (e.g., Doxorubicin, Cisplatin) to validate assay performance.
-
Untreated Control: Cells in media alone.
-
Part 2: Primary Screening for Cytotoxicity
The initial goal is to determine whether the piperidine derivatives exhibit cytotoxic or cytostatic effects and to quantify their potency (IC50). Two robust, high-throughput colorimetric assays are widely used for this purpose: the Sulforhodamine B (SRB) assay and the MTT assay.
Sulforhodamine B (SRB) Assay: Measuring Cellular Protein
The SRB assay is a reliable method that measures total cellular protein content as a proxy for cell number.[11][12] Its endpoint is stable, and it is less prone to interference from compounds that affect cellular metabolism.[13][14]
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serially diluted piperidine derivatives and controls to the wells. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the media. Add 100 µL of ice-cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[15]
-
Washing: Discard the TCA and wash the plates 4-5 times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[15]
-
Dye Removal: Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air dry the plates again.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at ~540-570 nm using a microplate reader.[13][14]
-
IC50 Calculation: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
MTT Assay: Measuring Metabolic Activity
The MTT assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] This serves as an indicator of metabolically active, viable cells.
-
Cell Plating & Treatment: Follow steps 1 and 2 from the SRB protocol.
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[19] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Reading: Measure the OD at ~570 nm. A reference wavelength of ~620-690 nm can be used to reduce background noise.[17]
-
IC50 Calculation: Determine the IC50 value as described for the SRB assay.
Data Presentation: Cytotoxicity
Summarize the results in a clear, tabular format.
| Piperidine Derivative | Cancer Cell Line | IC50 (µM) ± SD | Positive Control (Doxorubicin) IC50 (µM) ± SD |
| Compound A | MCF-7 (Breast) | 8.5 ± 0.9 | 0.9 ± 0.1 |
| Compound A | MDA-MB-231 (Breast) | 12.3 ± 1.5 | 1.3 ± 0.2 |
| Compound A | A549 (Lung) | 5.2 ± 0.6 | 1.1 ± 0.1 |
| Compound A | PC-3 (Prostate) | 25.1 ± 3.1 | 2.4 ± 0.3 |
| Compound B | MCF-7 (Breast) | > 100 | 0.9 ± 0.1 |
| Compound B | MDA-MB-231 (Breast) | 89.4 ± 9.2 | 1.3 ± 0.2 |
| Compound B | A549 (Lung) | > 100 | 1.1 ± 0.1 |
| Compound B | PC-3 (Prostate) | 75.6 ± 8.5 | 2.4 ± 0.3 |
Note: Data are for illustrative purposes.
Part 3: Elucidating the Mechanism of Action (MoA)
Once a piperidine derivative demonstrates potent cytotoxicity, the next crucial phase is to understand how it kills cancer cells. This involves secondary assays focused on apoptosis and the cell cycle.
General Workflow for In Vitro MoA Studies
Caption: High-level workflow for in vitro testing of piperidine derivatives.
Apoptosis Detection via Annexin V/PI Staining
Apoptosis is a form of programmed cell death and a desired mechanism for anticancer drugs.[19][20] The Annexin V/Propidium Iodide (PI) assay is a gold standard for detecting apoptosis by flow cytometry.[21][22]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[23][24] Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[21]
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the piperidine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the collected cells twice with cold Phosphate-Buffered Saline (PBS) by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Collect at least 10,000 events per sample.[8]
-
Data Analysis:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and leading to apoptosis.[25][26] Flow cytometry analysis of cellular DNA content using PI is the most common method for evaluating cell cycle distribution.[27][28]
-
Principle: PI stoichiometrically binds to DNA.[28] Therefore, the amount of fluorescence emitted from stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in various phases: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).
-
Cell Culture and Treatment: Treat cells in 6-well plates as described in the apoptosis protocol.
-
Cell Harvesting: Collect and wash cells with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping.[25][27] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.
Investigating Molecular Targets & Signaling Pathways
Piperidine derivatives often exert their effects by modulating critical intracellular signaling pathways that control cell proliferation and survival.[1][29] A significant number of these compounds target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][30]
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for piperidine derivatives.
Conclusion
The in vitro evaluation of piperidine derivatives is a multi-step process that requires careful planning and execution. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of a compound's anticancer activity. This structured approach, grounded in sound scientific principles and validated protocols, is essential for identifying promising lead candidates for further preclinical and clinical development. The versatility of the piperidine scaffold ensures it will remain an area of intense research, with the potential to yield the next generation of targeted cancer therapies.
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Application Notes & Protocols: A High-Throughput Screening Cascade for Novel Piperidine Antimicrobials
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Abstract
The persistent rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial activity.[1][2][3] The piperidine moiety is a privileged scaffold in medicinal chemistry, featured in numerous approved pharmaceuticals, and represents a promising starting point for the development of new anti-infective agents. This document provides a comprehensive, field-proven protocol for the systematic antimicrobial screening of novel piperidine-based compounds. We detail a hierarchical workflow, from initial qualitative assessments to quantitative determination of potency and preliminary safety profiling. The methodologies described herein are aligned with internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4] This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new chemical entities to combat bacterial infections.
Introduction: The Rationale for Piperidine Scaffolds in Antimicrobial Discovery
The challenge of antimicrobial resistance (AMR) is a critical global health threat, rendering common infections increasingly difficult to treat.[5] This crisis is exacerbated by a slow pipeline of new antibiotics, particularly those with novel mechanisms of action.[1][6] In the quest for new antibacterial agents, synthetic compound libraries offer a vast and diverse chemical space for exploration.[7]
Among the myriad of heterocyclic structures, the piperidine ring stands out as a "privileged scaffold." Its prevalence in natural products and FDA-approved drugs underscores its favorable pharmacokinetic and pharmacodynamic properties. The conformational flexibility of the piperidine ring, combined with its ability to present substituents in distinct spatial orientations, allows for fine-tuning of interactions with biological targets. This guide outlines a robust screening cascade designed to efficiently identify and characterize novel piperidine compounds with promising antimicrobial potential.
The Screening Cascade: A Multi-Tiered Approach
A successful screening campaign relies on a tiered approach that balances throughput with data richness. Our proposed workflow efficiently funnels a large library of candidate compounds through a series of assays, progressively selecting for those with the most promising characteristics.
Caption: Hierarchical workflow for antimicrobial screening of piperidine compounds.
Materials and Equipment
Bacterial Strains (ATCC Recommended):
-
Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive representative
-
Escherichia coli (e.g., ATCC 25922) - Gram-negative representative
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative, often multi-drug resistant
-
Enterococcus faecalis (e.g., ATCC 29212) - Gram-positive representative
Media and Reagents:
-
Mueller-Hinton Agar (MHA) and Broth (MHB), cation-adjusted
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile, for compound dissolution
-
Sterile paper disks (6 mm diameter)
-
Resazurin sodium salt
-
Triton™ X-100
-
Human Red Blood Cells (hRBCs)
-
Mammalian cell line (e.g., HEK293 or HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
Equipment:
-
Biosafety cabinet (Class II)
-
Incubator (35-37°C)
-
Autoclave
-
Spectrophotometer (or microplate reader)
-
Vortex mixer
-
Micropipettes and sterile tips
-
96-well microtiter plates (sterile, flat-bottom)
-
Centrifuge
Experimental Protocols
Tier 1: Primary Screening - Agar Disk Diffusion Assay
This initial, qualitative screen is designed for high-throughput evaluation of a large number of compounds to identify those with any level of antibacterial activity.[8][9][10] The Kirby-Bauer method is a standardized approach for this purpose.[8][11]
Protocol:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an overnight culture on TSA. Suspend in sterile saline or TSB. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of a MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Compound Application: Prepare stock solutions of piperidine compounds in DMSO. Aseptically place sterile 6 mm paper disks onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of each compound solution (e.g., at 1 mg/mL) onto a separate disk.
-
Controls:
-
Positive Control: A disk containing a known antibiotic (e.g., Gentamicin).
-
Negative Control: A disk containing only the solvent (DMSO).
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters (mm). A zone of inhibition indicates that the compound has diffused into the agar and inhibited bacterial growth.
Tier 2: Quantitative Potency - Broth Microdilution for MIC & MBC
Compounds demonstrating activity in the primary screen are advanced to determine their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.[12][13] This is a quantitative measure of potency. Subsequently, the Minimum Bactericidal Concentration (MBC) can be determined.
Protocol for Minimum Inhibitory Concentration (MIC): This protocol is based on CLSI guidelines.[4][12][14]
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each piperidine compound in cation-adjusted MHB.[15] The typical final volume in each well is 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum as described in 4.1.1. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13]
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells with MHB and bacteria, but no compound.
-
Sterility Control: Wells with MHB only.[12]
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12][13] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol for Minimum Bactericidal Concentration (MBC):
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction (≥3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.
| Compound ID | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| PIP-001 | 8 | 16 | >128 | >128 |
| PIP-002 | 4 | 4 | 32 | 64 |
| PIP-003 | 64 | >128 | >128 | >128 |
| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.03 |
Table 1: Example MIC and MBC data for hypothetical piperidine compounds.
Tier 3: Pharmacodynamics and Selectivity Profiling
This assay provides insight into the dynamic interaction between an antimicrobial agent and a bacterial population over time, revealing whether an agent is bactericidal or bacteriostatic and the rate of its activity.[16][17]
Protocol:
-
Preparation: Prepare tubes of MHB containing the test compound at concentrations relevant to its MIC (e.g., 1x, 2x, and 4x MIC).[18][19] Include a no-drug growth control.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto MHA to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]
Caption: Conceptual workflow for a time-kill kinetics experiment.
Early assessment of a compound's effect on mammalian cells is crucial to identify candidates with a favorable therapeutic index.[20][21] Many effective antimicrobials fail because they are also cytotoxic to eukaryotic cells.[21][22]
Hemolysis Assay: This assay assesses the compound's potential to lyse red blood cells (erythrocytes).[23][24]
-
RBC Preparation: Obtain fresh human red blood cells (hRBCs) and wash them three times with cold, sterile PBS by centrifugation (e.g., 500 x g for 5 min). Resuspend the RBC pellet to a 2% (v/v) suspension in PBS.[23]
-
Incubation: In a 96-well plate, add 100 µL of the 2% hRBC suspension to 100 µL of the test compound at various concentrations.[25]
-
Controls:
-
Positive Control (100% Lysis): 1% Triton X-100.[24]
-
Negative Control (0% Lysis): PBS or vehicle solvent.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.[25]
-
Analysis: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 540 nm.[23][26]
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Mammalian Cell Cytotoxicity (MTT Assay): This assay measures the metabolic activity of mammalian cells as an indicator of cell viability.[27]
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293) into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a designated lysis buffer) to dissolve the formazan crystals.
-
Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
| Compound ID | HC₅₀ (µg/mL) | CC₅₀ (HEK293, µg/mL) | Selectivity Index (SI) |
| PIP-001 | >256 | 150 | 18.75 (vs. S. aureus) |
| PIP-002 | >256 | 85 | 21.25 (vs. S. aureus) |
| PIP-003 | 128 | 90 | 1.4 (vs. S. aureus) |
Table 2: Example selectivity data. HC₅₀ is the concentration causing 50% hemolysis. CC₅₀ is the concentration causing 50% cytotoxicity. Selectivity Index (SI) = CC₅₀ / MIC. A higher SI is desirable.
Tier 4: Preliminary Mechanism of Action (MoA) Studies
For lead compounds with high potency and low toxicity, elucidating the mechanism of action is a critical next step. While exhaustive MoA studies are beyond the scope of this initial screening guide, simple assays can provide early clues. The primary mechanisms of antibiotic action include inhibition of cell wall synthesis, protein synthesis, DNA replication, or disruption of membrane integrity.[28] For example, membrane depolarization can be assessed using voltage-sensitive dyes, which can indicate if a compound disrupts the bacterial cell membrane.[3]
Conclusion and Future Directions
This application note provides a structured, multi-tiered protocol for the efficient screening and initial characterization of novel piperidine-based antimicrobial compounds. By systematically progressing from high-throughput qualitative screening to quantitative potency and selectivity assays, researchers can effectively identify promising lead candidates for further development. Compounds that demonstrate potent bactericidal activity and a high selectivity index should be prioritized for more in-depth mechanism of action studies, resistance frequency analysis, and in vivo efficacy testing. This rigorous, step-wise approach maximizes the potential for discovering the next generation of antibiotics needed to combat the global challenge of antimicrobial resistance.
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- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.Springer Link.
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- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.JoVE.
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- Hemolysis.Evotec (Cyprotex).
- Broth Microdilution.MI - Microbiology.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds.ASM Journals.
- C3 Analysis by Hemolysis Assay Protocol.Creative Biolabs.
- MIC Determination By Microtitre Broth Dilution Method.Hancock Lab.
- Minimum Inhibitory Concentration (MIC) Test.Microbe Investigations.
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- The minimum inhibitory concentration of antibiotics.BMG LABTECH.
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- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.MDPI.
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Application Notes and Protocols for the Use of 4-(Trifluoromethyl)nicotinonitrile as a Synthetic Starting Material
A Critical Note on Chemical Identification
A significant discrepancy exists in public databases concerning the compound associated with CAS number 473436-50-9. While some suppliers list this number for N-Benzyloxycarbonyl-2,3-dihydroxypiperidine, extensive patent literature and chemical synthesis databases identify it with 4-(Trifluoromethyl)nicotinonitrile (which is more commonly and consistently assigned CAS Number 13600-43-6 ). Given the context of the topic—a starting material for synthesis in research and drug development—and the wealth of information on its conversion to key intermediates, this guide will focus exclusively on the chemistry of 4-(Trifluoromethyl)nicotinonitrile . Researchers are strongly advised to verify the identity of their starting material by analytical means and to primarily rely on CAS number 13600-43-6 when sourcing this compound.
Introduction: The Strategic Value of Fluorinated Nicotinic Acids
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl group (-CF3) is particularly valued for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(Trifluoromethyl)nicotinic acid has emerged as a crucial intermediate in the synthesis of a range of high-value products, including the insecticide Flonicamid and various pharmaceutical candidates.[1][2] Its precursor, 4-(Trifluoromethyl)nicotinonitrile, is therefore a starting material of significant industrial and academic interest.[3]
This document provides a detailed overview and experimentally-derived protocols for the primary synthetic application of 4-(Trifluoromethyl)nicotinonitrile: its hydrolysis to 4-(Trifluoromethyl)nicotinic acid.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting material and the desired product is fundamental to safe and effective synthesis.
| Property | 4-(Trifluoromethyl)nicotinonitrile | 4-(Trifluoromethyl)nicotinic Acid |
| CAS Number | 13600-43-6[4] | 158063-66-2[1] |
| Molecular Formula | C₇H₃F₃N₂[4] | C₇H₄F₃NO₂[1] |
| Molecular Weight | 172.11 g/mol [4] | 191.11 g/mol [1] |
| Appearance | White to off-white solid | White to pale yellow solid[5][6] |
| Melting Point | Not specified | 137-148 °C[6][7] |
| Boiling Point | Not specified | ~290 °C (Predicted)[1] |
| Solubility | Soluble in common organic solvents | Slightly soluble in DMSO and Methanol[1] |
Core Synthesis: Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile
The most prominent and well-documented synthetic application of 4-(Trifluoromethyl)nicotinonitrile is its conversion to 4-(Trifluoromethyl)nicotinic acid via hydrolysis of the nitrile functional group. This transformation is typically achieved under basic conditions, followed by an acidic workup to protonate the carboxylate salt and precipitate the final product.
Reaction Mechanism and Rationale
The hydrolysis of a nitrile to a carboxylic acid under basic conditions is a classic organic transformation. The reaction proceeds in two main stages:
-
Initial Hydrolysis to Amide: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. A series of proton transfers results in the formation of the corresponding nicotinamide intermediate.
-
Hydrolysis of Amide: The amide is then further hydrolyzed under the same basic conditions. The hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to expel the amide anion (NH₂⁻). The highly basic amide anion is immediately protonated by water, and the resulting carboxylate is protonated during the final acidic workup.
Elevated temperatures are employed to overcome the activation energy for both hydrolysis steps, ensuring a complete and timely conversion.
Caption: Synthetic pathway from nitrile to carboxylic acid.
Experimental Protocols
The following protocols are derived from established patent literature and represent robust methods for the synthesis of 4-(Trifluoromethyl)nicotinic acid.[2]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8]
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[8]
-
Reagents: Sodium hydroxide is corrosive and can cause severe burns. Hydrochloric acid is corrosive and has irritating vapors. Handle both with extreme care.
-
Hazards of Starting Material: 4-(Trifluoromethyl)nicotinonitrile is harmful if swallowed and may cause skin and eye irritation. Avoid ingestion, inhalation, and contact with skin.[8]
Protocol 1: High-Yield Aqueous Hydrolysis
This protocol is adapted from a high-yield industrial process and is suitable for scaling.[2]
Materials:
-
4-(Trifluoromethyl)nicotinonitrile (172.1 g, 1.0 mol)
-
Sodium hydroxide (150 g, 3.75 mol)
-
Deionized water (500 mL)
-
Concentrated hydrochloric acid
-
1000 mL four-neck reaction flask
-
Mechanical stirrer, condenser, thermometer, and heating mantle
Procedure:
-
Equip the 1000 mL reaction flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Charge the flask with sodium hydroxide (150 g) and deionized water (500 mL). Stir until the sodium hydroxide has completely dissolved. Note: This process is exothermic.
-
To the stirred sodium hydroxide solution, add 4-(Trifluoromethyl)nicotinonitrile (172.1 g).
-
Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring. The solid starting material will gradually dissolve, forming a light yellow, clear solution.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). The reaction is typically complete within 5-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add concentrated hydrochloric acid to the stirred solution to adjust the pH to less than 1. Caution: This is a highly exothermic neutralization reaction. Add the acid in portions and use an ice bath to control the temperature.
-
A white solid will precipitate upon acidification.
-
Cool the mixture further in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water.
-
Dry the solid product under vacuum to a constant weight.
Expected Outcome:
-
Product: White solid 4-(Trifluoromethyl)nicotinic acid.
-
Yield: Reported yields for this method are as high as 98.3%.[2]
Protocol 2: Alternative Hydrolysis Conditions
This protocol uses a slightly lower temperature, which may be preferable for minimizing potential side reactions, although it may result in a slightly lower yield.[2]
Materials:
-
4-(Trifluoromethyl)nicotinonitrile (172.1 g, 1.0 mol)
-
Sodium hydroxide (50 g, 1.25 mol)
-
Deionized water (500 mL)
-
Concentrated hydrochloric acid
-
Standard reaction setup as in Protocol 1.
Procedure:
-
Set up the reaction apparatus as described in Protocol 4.2.
-
Charge the flask with sodium hydroxide (50 g) and deionized water (500 mL) and stir until dissolved.
-
Add the 4-(Trifluoromethyl)nicotinonitrile (172.1 g) to the solution.
-
Heat the reaction mixture to 80 °C and maintain this temperature with stirring.
-
Continue the reaction until the solid dissolves and a clear, light yellow solution is formed (typically 6-10 hours).
-
Follow the workup procedure (steps 6-11) as described in Protocol 4.2.
Expected Outcome:
-
Product: White solid 4-(Trifluoromethyl)nicotinic acid.
-
Yield: Reported yields for this method are in the range of 76.5%.[2]
Caption: General workflow for the hydrolysis protocol.
Broader Synthetic Context
While the hydrolysis to 4-(Trifluoromethyl)nicotinic acid is the primary application, the nicotinonitrile moiety itself is a versatile functional group. Nicotinonitriles are known to participate in a variety of chemical transformations and are incorporated into many biologically active compounds, including anti-inflammatory, anticancer, and antihypertensive agents.[9] Researchers can explore other potential reactions of the nitrile group, such as reduction to amines or addition of organometallic reagents, to create a diverse range of novel pyridine-based compounds.
Conclusion
4-(Trifluoromethyl)nicotinonitrile (CAS 13600-43-6) is a valuable and strategic starting material for accessing 4-(Trifluoromethyl)nicotinic acid, a key building block in the pharmaceutical and agrochemical industries. The basic hydrolysis protocols provided herein are robust, high-yielding, and scalable. Adherence to proper safety procedures is paramount when performing these transformations. The chemical versatility of the nicotinonitrile scaffold suggests that this starting material holds further potential for the synthesis of diverse and complex molecular architectures.
References
-
lookchem. (n.d.). Cas 13600-43-6,4-(Trifluoromethyl)nicotinonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid.
- Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
-
Patsnap. (n.d.). Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN111574440A - Preparation method of 4-trifluoromethyl nicotinic acid.
-
MySkinRecipes. (n.d.). 4-(Trifluoromethyl)nicotinonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Trifluoromethyl)nicotinic Acid: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-(Trifluoromethyl)nicotinonitrile. Retrieved from [Link]
-
ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Retrieved from [Link]
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- 3. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [guidechem.com]
- 6. 4-(Trifluoromethyl)nicotinic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-(Trifluoromethyl)nicotinic acid CAS#: 158063-66-2 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
Large-scale synthesis of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
An Application Note and Protocol for the Large-Scale Synthesis of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (2S,3R)-2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, a chiral piperidine derivative of significant value in pharmaceutical development. Chiral piperidines are prevalent scaffolds in a multitude of FDA-approved drugs and clinical candidates.[1][2] The protocol herein leverages the highly reliable and scalable Sharpless Asymmetric Dihydroxylation, ensuring excellent control over stereochemistry, which is often a critical challenge in the synthesis of complex N-heterocycles.[3][4][5] This application note details a robust, step-by-step methodology, from reagent preparation to final product purification, designed for reproducibility and high-throughput applications. We elaborate on the mechanistic underpinnings of the key transformation, provide expected outcomes, and address critical safety considerations for scaling up the process.
Introduction and Scientific Context
The piperidine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of defined stereocenters onto this scaffold is a key strategy for optimizing pharmacological activity and ADME properties. The target molecule, (2S,3R)-2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, serves as a versatile chiral building block for synthesizing more complex molecules, including enzyme inhibitors and receptor antagonists.
Traditional methods for obtaining such stereo-defined piperidines can be inefficient, often relying on tedious chiral resolutions or multi-step sequences with limited scalability. The Sharpless Asymmetric Dihydroxylation (AD) reaction offers a powerful solution, enabling the direct, enantioselective synthesis of vicinal diols from prochiral alkenes with high fidelity.[6][7][8][9] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the oxidation to a specific face of the alkene. The commercial availability of pre-packaged reagent kits, known as AD-mix, simplifies the procedure and enhances its reliability.[6][7][10]
This guide is designed to bridge the gap between laboratory-scale synthesis and pilot-plant production by providing a detailed, validated protocol for the synthesis of the title compound starting from N-Cbz-1,2,3,6-tetrahydropyridine.
Overall Synthetic Strategy
The core of this synthesis is a single, stereochemically-defining transformation. The commercially available N-Cbz-1,2,3,6-tetrahydropyridine is subjected to asymmetric dihydroxylation using AD-mix-β. This specific reagent contains the (DHQD)₂PHAL ligand, which directs the dihydroxylation to furnish the desired (2S,3R) stereoisomer with high diastereoselectivity.
Figure 1. High-level workflow for the synthesis of the target chiral diol.
Detailed Synthesis Protocol
This protocol is optimized for a reaction scale starting with approximately 50 grams of the olefin. All operations involving osmium tetroxide (present in the AD-mix) must be conducted in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| N-Cbz-1,2,3,6-tetrahydropyridine | ≥97% | Commercial Source | Starting olefin. |
| AD-mix-β | N/A | Commercial Source | Pre-packaged mixture containing the catalyst, ligand, and oxidant.[7][10] |
| tert-Butanol (t-BuOH) | ACS Reagent Grade | Commercial Source | Reaction co-solvent. |
| Water | Deionized | In-house | Reaction co-solvent. |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, ≥98% | Commercial Source | Quenching agent. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial Source | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For flash column chromatography. |
| Hexanes | ACS Reagent Grade | Commercial Source | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a 5 L, 3-neck round-bottom flask equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet, add AD-mix-β (325 g). Introduce a 1:1 mixture of t-BuOH/H₂O (2.3 L). Stir the mixture vigorously at ambient temperature (20-25 °C) until two clear phases are observed. Causality: Vigorous stirring is essential to ensure proper mixing of the biphasic system, which is crucial for the reaction kinetics.
-
Cooling: Cool the reaction vessel to 0 °C using an ice/water bath. Maintain a slow nitrogen purge throughout the reaction.
-
Substrate Addition: In a separate flask, dissolve N-Cbz-1,2,3,6-tetrahydropyridine (50.0 g, ~0.23 mol) in t-BuOH (250 mL). Add this solution to the cold, stirring AD-mix slurry over approximately 1 hour via an addition funnel. Causality: Slow addition is critical on a large scale to maintain temperature control and prevent a runaway reaction. It also prevents localized high concentrations of the olefin, which can lead to a decrease in enantioselectivity.[10]
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C. The reaction progress should be monitored by TLC (3:2 Hexanes:EtOAc, stain with KMnO₄). The reaction is typically complete within 18-24 hours, indicated by the complete consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly add solid sodium sulfite (250 g) portion-wise to the cold reaction mixture. Causality: Sodium sulfite is a reducing agent that quenches the remaining Os(VIII) species and cleaves the osmate ester intermediate, preventing the formation of byproducts and rendering the osmium species less toxic.
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1-2 hours. Add ethyl acetate (1 L) and stir for 15 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous phase with ethyl acetate (2 x 500 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with 1 M KOH (2 x 500 mL) followed by brine (1 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product as a pale yellow oil or solid.
Purification
-
Chromatography: Purify the crude material via flash column chromatography on silica gel.
-
Elution: Equilibrate and elute the column using a gradient of ethyl acetate in hexanes (e.g., from 20% to 70% EtOAc). The product typically elutes at approximately 50% EtOAc in hexanes.
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure. Dry the resulting white solid under high vacuum to yield the pure (2S,3R)-2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester.
Mechanistic Insight and Expected Results
The Sharpless AD reaction proceeds through a well-studied catalytic cycle. The chiral ligand accelerates the dihydroxylation and creates a chiral binding pocket that forces the alkene to approach the osmium tetroxide from a specific face, leading to high enantioselectivity.
Sources
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Welcome to the technical support center for the synthesis of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction: The Synthetic Challenge
This compound is a valuable chiral building block in medicinal chemistry. Its synthesis typically involves the syn-dihydroxylation of a protected tetrahydropyridine precursor, most commonly N-Cbz-1,2,3,4-tetrahydropyridine. The core challenge lies in achieving high yield and stereoselectivity in the dihydroxylation step, which is prone to side reactions and can be sensitive to reaction conditions. This guide provides a structured approach to overcoming these challenges.
The carboxybenzyl (Cbz or Z) protecting group is frequently employed due to its stability under various reaction conditions and its straightforward removal via hydrogenolysis.[1][2] This stability is crucial for the subsequent, often oxidative, dihydroxylation step.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most prevalent and reliable method is the syn-dihydroxylation of an alkene precursor, N-Cbz-1,2,3,4-tetrahydropyridine. The key reaction is the formation of the vicinal diol across the double bond. The two main approaches for this transformation are:
-
Osmium Tetroxide (OsO₄)-based methods: This is the gold standard for achieving high yields of syn-diols.[3] Due to the toxicity and cost of OsO₄, it is almost always used in catalytic amounts with a stoichiometric co-oxidant.[4]
-
Upjohn Dihydroxylation: Uses N-Methylmorpholine N-oxide (NMO) as the co-oxidant.[3][5]
-
Sharpless Asymmetric Dihydroxylation (SAD): Employs a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) to induce enantioselectivity, which is critical for pharmaceutical applications.[6][7][8] The reagents are often conveniently packaged as "AD-mix" formulations.[8]
-
-
Potassium Permanganate (KMnO₄) method: Cold, alkaline KMnO₄ can also produce syn-diols. However, it is generally less preferred as it carries a significant risk of over-oxidation, leading to the cleavage of the newly formed diol and resulting in poor yields.
Q2: Why is the choice of precursor, N-Cbz-1,2,3,4-tetrahydropyridine, important?
A2: The precursor's purity and stability are paramount. N-Cbz-1,2,3,4-tetrahydropyridine contains an electron-rich double bond within the piperidine ring, making it susceptible to dihydroxylation. The Cbz protecting group is robust enough to withstand the oxidative conditions of the dihydroxylation reaction. The synthesis of this precursor can be achieved through various methods, including ring-closing metathesis of suitable diene-containing enamides.[9] Impurities in the starting material can interfere with the catalyst and lead to side products, complicating purification and reducing yield.
Q3: What is a typical expected yield for this synthesis?
A3: Using optimized osmium-catalyzed methods like the Sharpless Asymmetric Dihydroxylation, yields for the diol product can be quite high, often ranging from 70% to over 90%, with excellent enantioselectivity (ee >90%).[6] Yields with potassium permanganate are typically much lower and less reproducible due to over-oxidation side reactions.[4]
Troubleshooting Guide: From Low Yields to Complex Mixtures
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Diol
Potential Cause A: Ineffective Catalyst System
-
The Issue: The OsO₄ catalyst is not turning over effectively, or the KMnO₄ is being consumed by side reactions.
-
Explanation: In catalytic OsO₄ systems, a co-oxidant like NMO or potassium ferricyanide (K₃Fe(CN)₆) is required to regenerate the active Os(VIII) species from the Os(VI) state formed after dihydroxylation.[5][10] If the co-oxidant is degraded, impure, or added incorrectly, the catalytic cycle halts.
-
Solutions & Protocol:
-
Verify Reagent Quality: Use freshly purchased and properly stored co-oxidants. NMO can be hygroscopic; ensure it is anhydrous if required by the specific protocol.
-
Ensure Proper Stoichiometry: Use only a catalytic amount of OsO₄ (e.g., 0.5-2 mol%) and a stoichiometric amount of the co-oxidant (e.g., 1.1-1.5 equivalents).
-
Maintain pH: For Sharpless AD reactions, maintaining a slightly basic pH is crucial for optimal reaction rates.[8] This is typically achieved by including potassium carbonate in the reaction mixture.[10]
-
Consider an Alternative Co-oxidant: While NMO is common, potassium ferricyanide is often preferred in Sharpless protocols as it can suppress a secondary, non-enantioselective reaction pathway, leading to higher enantiopurity.[10]
-
Potential Cause B: Over-oxidation and C-C Bond Cleavage
-
The Issue: The primary product is being further oxidized, leading to ring-opening and the formation of aldehydes or carboxylic acids. This is a particularly common issue with KMnO₄.[5]
-
Explanation: The vicinal diol product can undergo oxidative cleavage of the carbon-carbon bond. This side reaction is promoted by elevated temperatures and prolonged reaction times, especially with strong oxidants like KMnO₄.
-
Solutions & Protocol:
-
Strict Temperature Control: Perform the reaction at low temperatures. For KMnO₄, this is typically 0 °C or below. For OsO₄ reactions, temperatures are often maintained at 0 °C to room temperature.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the alkene is consumed to prevent over-oxidation of the product.
-
Switch to a Milder System: If over-oxidation is persistent with KMnO₄, switch to a catalytic OsO₄/NMO system, which is much milder and less prone to cleaving diols.[5]
-
Problem 2: Complex Product Mixture and Difficult Purification
Potential Cause A: Formation of Stereoisomers
-
The Issue: The product is a mixture of diastereomers or enantiomers, leading to purification challenges and reduced yield of the desired isomer.
-
Explanation: The dihydroxylation of N-Cbz-1,2,3,4-tetrahydropyridine creates two new stereocenters at the C2 and C3 positions. OsO₄ and KMnO₄ reactions produce a syn-diol, meaning both hydroxyl groups are added to the same face of the double bond.[11] Without a chiral influence, this results in a racemic mixture of enantiomers.
-
Solutions & Protocol:
-
Employ Asymmetric Dihydroxylation: For enantioselective synthesis, the Sharpless Asymmetric Dihydroxylation is the method of choice.[7]
-
Use AD-mix-β (contains the (DHQD)₂PHAL ligand) to obtain one enantiomer.
-
Use AD-mix-α (contains the (DHQ)₂PHAL ligand) to obtain the other enantiomer.
-
-
Purification: If a racemic mixture is acceptable, purification can be achieved via column chromatography on silica gel. Diastereomers, if formed, may also be separable by chromatography.
-
Potential Cause B: Incomplete Reaction
-
The Issue: The final mixture contains a significant amount of unreacted starting material (N-Cbz-1,2,3,4-tetrahydropyridine).
-
Explanation: This can be due to poor reagent quality, suboptimal temperature, or insufficient reaction time. The biphasic nature of some protocols (e.g., t-BuOH/H₂O) can also lead to slow reaction rates if not stirred vigorously.[10]
-
Solutions & Protocol:
-
Increase Stirring: Ensure vigorous agitation of the reaction mixture, especially in two-phase systems, to maximize interfacial contact.
-
Extend Reaction Time: Continue monitoring the reaction by TLC and allow it to proceed until the starting material is fully consumed.
-
Slight Temperature Increase: For sluggish OsO₄ reactions, cautiously allowing the mixture to warm to room temperature may improve the rate, but this could potentially lower enantioselectivity in asymmetric variants.[10]
-
Data & Protocol Summaries
Table 1: Comparison of Dihydroxylation Methods
| Method | Oxidant System | Stereochemistry | Typical Yield | Key Advantages | Common Issues |
| Upjohn | cat. OsO₄ / NMO | syn | High (70-95%) | High yield, reliable, mild conditions.[3] | Produces a racemic mixture. |
| Sharpless AD | cat. K₂OsO₂(OH)₄ / K₃Fe(CN)₆ / Chiral Ligand | syn, Enantioselective | High (70-95%) | Excellent enantiocontrol (often >98% ee).[6][12] | More expensive, sensitive to pH. |
| Permanganate | Stoichiometric KMnO₄ (cold, basic) | syn | Low to Moderate | Inexpensive reagent. | High risk of over-oxidation, poor yields.[4] |
Optimized Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a representative example for achieving high yield and enantioselectivity.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add the commercial AD-mix-β (1.4 g per 1 mmol of alkene). Stir until both phases are clear. Then, add methanesulfonamide (CH₃SO₂NH₂), which can accelerate the catalytic cycle.[7]
-
Substrate Addition: Add N-Cbz-1,2,3,4-tetrahydropyridine (1 mmol) to the cold mixture.
-
Reaction: Continue stirring vigorously at 0 °C. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature. Stir for an additional hour.
-
Workup: Add ethyl acetate (10 mL). Separate the organic layer. Wash the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure diol.
Visualizing the Process
Overall Synthetic Workflow
Caption: General synthesis pathway to the target compound.
Osmium Catalytic Cycle
Caption: Simplified catalytic cycle for OsO₄-mediated dihydroxylation.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing low reaction yields.
References
-
Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]
-
Dar, A. A., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4991. [Link]
-
ResearchGate. (2024). Optimisation studies of dihydroxylation reactions. ResearchGate. [Link]
-
Wikipedia. (2023, December 2). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.3.2 Dihydroxylation. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2015, July 15). 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023, November 26). Dihydroxylation. Wikipedia. [Link]
-
Organic Chemistry Portal. Diol synthesis by dihydroxylation. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]
-
ResearchGate. (2006). Sharpless asymmetric dihydroxylation. Request PDF. [Link]
-
ChemTube3D. Syn-dihydroxylation of alkenes with osmium tetroxide. ChemTube3D. [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023, July 21). 4.3: Oxidation of Alkenes- Epoxidation and Dihydroxylation (review from CHM 222). Chemistry LibreTexts. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Chemical Communications (RSC Publishing). (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]
-
Carl ROTH. This compound, 250 mg. Carl ROTH. [Link]
-
Chemistry Steps. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Chemistry Steps. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Pharmaffiliates. CAS No : 473436-50-9 | Product Name : this compound. Pharmaffiliates. [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3,4-tetrahydropyridines. Organic Chemistry Portal. [Link]
-
Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]
-
Molecules. (2022, November 1). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. NIH. [Link]
-
YouTube. (2018, September 13). 8.7b Syn Dihydroxylation. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Photoinduced 1,2,3,4-tetrahydropyridine ring conversions. PubMed. [Link]
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]
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- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Piperidine Ring Formation Side Reactions
Welcome to the technical support center for piperidine ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperidine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic routes and minimize unwanted side reactions.
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2] However, its synthesis is often plagued by side reactions that can significantly lower yields and complicate purification. This guide will dissect common issues, explain the underlying chemical principles, and offer validated protocols to overcome these hurdles.
I. Frequently Asked Questions (FAQs)
Q1: My piperidine synthesis is resulting in a significant amount of aza-Michael addition byproducts. How can I favor the desired intramolecular cyclization?
A1: Intramolecular aza-Michael reactions are a common and effective strategy for constructing piperidine rings.[1] However, competing intermolecular reactions can be a significant issue. To favor the desired intramolecular cyclization, consider the following:
-
High Dilution: Running the reaction at a lower concentration can significantly favor intramolecular cyclization over intermolecular side reactions. This is a classic strategy to promote reactions where two reactive ends of the same molecule must find each other.
-
Slow Addition: Adding the substrate slowly to the reaction mixture can also help maintain a low effective concentration, further promoting the intramolecular pathway.
-
Catalyst Choice: The choice of catalyst can be critical. Organocatalysts have been shown to be effective in promoting intramolecular aza-Michael reactions for the synthesis of di- and tri-substituted piperidines.[1]
Q2: I am observing over-alkylation of my piperidine nitrogen, leading to the formation of quaternary ammonium salts. What are the best strategies to prevent this?
A2: Over-alkylation is a frequent side reaction where the desired N-alkylated piperidine, a tertiary amine, undergoes a second alkylation to form a quaternary ammonium salt.[3] This is particularly problematic as the tertiary amine is often more nucleophilic than the starting secondary amine.[3]
Key Factors Influencing Over-Alkylation: [3]
| Factor | Contribution to Over-Alkylation | Mitigation Strategy |
| Stoichiometry | Excess alkylating agent drives the reaction towards the quaternary salt. | Use a stoichiometric amount or a slight excess of the amine. |
| Reactivity of Alkylating Agent | Highly reactive agents (e.g., methyl iodide, benzyl bromide) increase the rate of the second alkylation. | Choose a less reactive alkylating agent if possible. |
| Reaction Conditions | Temperature, solvent, and base can influence the relative rates of mono- and di-alkylation. | Optimize conditions, such as using a non-polar solvent or a hindered base. |
Troubleshooting Workflow for Over-Alkylation:
Caption: A stepwise approach to troubleshooting over-alkylation.
A practical approach is to add the alkylating agent slowly to a solution of the piperidine, ensuring the amine is always in excess.[4] The use of a base like potassium carbonate in DMF can also facilitate the reaction at room temperature.[4]
Q3: My reaction is yielding significant amounts of elimination byproducts instead of the desired piperidine. What conditions favor cyclization over elimination?
A3: Elimination reactions can compete with the desired nucleophilic substitution required for ring closure. This is particularly true when using substrates with leaving groups on secondary or tertiary carbons.
Strategies to Minimize Elimination:
-
Choice of Leaving Group: Use a good leaving group that is less prone to inducing elimination. For example, triflates are excellent leaving groups but can sometimes favor elimination. Halides like iodide or bromide are often a good compromise.
-
Base Selection: A bulky, non-nucleophilic base (e.g., DBU, proton sponge) can deprotonate the nitrogen without promoting E2 elimination.
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can favor SN2 reactions over E2 reactions.
Q4: I am observing unexpected rearrangement products in my piperidine synthesis. What are the likely causes and how can I prevent them?
A4: Carbocation rearrangements can occur during cyclization reactions that proceed through a carbocation intermediate.[5][6] This can lead to the formation of undesired ring sizes or substitution patterns. Ring expansion reactions are a known pathway in the synthesis of piperidines and other heterocycles.[5][7]
To suppress rearrangements:
-
Avoid Carbocation Formation: Whenever possible, choose synthetic routes that do not involve the formation of unstable carbocations. Reductive amination, for example, is a robust method that generally avoids such intermediates.[1]
-
Stabilize Intermediates: If a carbocation is unavoidable, try to use substrates that will form more stable carbocations, minimizing the driving force for rearrangement.
-
Use of Lewis Acids: In some cases, the choice of Lewis acid can influence the stability of intermediates and prevent rearrangements.
II. Detailed Troubleshooting Guides
Guide 1: Intramolecular N-Alkylation - A Battle of Rates
Intramolecular N-alkylation is a powerful method for constructing the piperidine ring. However, it is often a competition between the desired intramolecular cyclization and intermolecular polymerization.
Problem: Low yield of the desired piperidine with the formation of a significant amount of oligomeric or polymeric material.
Underlying Cause: The rate of the intermolecular reaction is competing with or exceeding the rate of the intramolecular cyclization.
Troubleshooting Protocol:
-
Reaction Concentration:
-
Initial Step: Reduce the concentration of the starting material by a factor of 10. For example, if the initial concentration was 0.1 M, attempt the reaction at 0.01 M.
-
Rationale: Dilution thermodynamically favors the intramolecular reaction pathway.
-
-
Method of Addition:
-
Procedure: Instead of adding all the starting material at once, use a syringe pump to add the substrate to the reaction mixture over an extended period (e.g., 4-8 hours).
-
Rationale: Slow addition maintains a very low instantaneous concentration of the starting material, further favoring the intramolecular cyclization.
-
-
Temperature Optimization:
-
Experiment: Run the reaction at a lower temperature. If the reaction was initially performed at room temperature, try 0 °C or even -20 °C.
-
Rationale: The activation energy for the intramolecular reaction is often lower than that of the intermolecular reaction. Lowering the temperature can therefore selectively slow down the undesired pathway.
-
Data-Driven Decision Making:
| Parameter | Condition A (Initial) | Condition B (Optimized) | Expected Outcome |
| Concentration | 0.1 M | 0.01 M | Increased ratio of monomer to polymer |
| Addition | All at once | Syringe pump (6h) | Further increase in monomer yield |
| Temperature | 25 °C | 0 °C | Improved selectivity for the desired product |
Guide 2: Managing Elimination in Piperidine Synthesis via Reductive Amination
Reductive amination of dicarbonyl compounds is a common route to piperidines. However, side reactions such as the formation of enamines and subsequent elimination can reduce the yield of the desired product.
Problem: Formation of unsaturated byproducts alongside the desired piperidine.
Underlying Cause: The intermediate iminium ion can undergo deprotonation to form an enamine, which may be stable or lead to other byproducts.
Troubleshooting Workflow:
Caption: A logical flow for troubleshooting elimination in reductive amination.
Experimental Protocol: Optimizing Reductive Amination
-
Choice of Reducing Agent:
-
Standard: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is milder and more selective than sodium borohydride or sodium cyanoborohydride.
-
Rationale: STAB is particularly effective for reductive amination and is less likely to reduce the starting carbonyl compounds.
-
-
pH Control:
-
Procedure: The reaction is typically carried out in the presence of a mild acid, such as acetic acid, to facilitate iminium ion formation. The optimal pH is generally between 4 and 6.
-
Rationale: A controlled acidic environment promotes the formation of the iminium ion intermediate, which is then rapidly reduced, minimizing the time available for competing elimination pathways.
-
-
Reaction Temperature:
-
Best Practice: Conduct the reaction at room temperature or below.
-
Rationale: Lower temperatures can help to control the reaction rate and suppress side reactions.
-
III. The Role of Protecting Groups in Suppressing Side Reactions
The strategic use of protecting groups is fundamental to modern organic synthesis and is particularly crucial in the synthesis of complex piperidines.[8][9][10]
Q5: When should I consider using a protecting group for the piperidine nitrogen?
A5: A nitrogen protecting group should be considered under the following circumstances:
-
When performing reactions on other parts of the molecule: If you need to carry out reactions that are incompatible with a free secondary amine (e.g., organometallic additions, strong oxidations), protecting the nitrogen is essential.
-
To prevent over-alkylation: As discussed earlier, if mono-alkylation is desired, one approach is to use a protected piperazine, alkylate one nitrogen, and then deprotect.[11]
-
To control stereochemistry: Certain protecting groups can influence the stereochemical outcome of subsequent reactions by directing incoming reagents.
Common Nitrogen Protecting Groups:
| Protecting Group | Abbreviation | Introduction | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, base | Strong acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., piperidine)[12] |
The choice of protecting group depends on the overall synthetic strategy and the compatibility of its cleavage conditions with other functional groups in the molecule.[8]
IV. Purification Strategies for Piperidine Derivatives
The successful synthesis of a piperidine derivative is only half the battle; efficient purification is critical to obtaining the final product in high purity.[13]
Q6: My crude piperidine product is a viscous oil that is difficult to purify by column chromatography. What are some alternative purification techniques?
A6: Purifying polar, basic compounds like piperidines can be challenging.
Alternative Purification Methods:
-
Acid-Base Extraction:
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 10 M NaOH) to pH > 12.
-
Extract the free-based piperidine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
-
Rationale: This technique is highly effective for separating basic compounds from neutral or acidic impurities.
-
-
Crystallization as a Salt:
-
Procedure: If the piperidine derivative is an oil, it can often be converted into a crystalline salt (e.g., hydrochloride, tartrate) which can be purified by recrystallization. The free base can then be regenerated if needed.
-
Rationale: Crystalline solids are generally much easier to purify than oils.
-
-
Distillation:
-
Applicability: For thermally stable, liquid piperidines, distillation (including vacuum distillation for high-boiling compounds) is an excellent method for purification.[13]
-
References
-
But, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6245. [Link]
-
Organic Chemistry Portal. Synthesis of piperidines. [Link]
-
Albericio, F., et al. (2021). In situ Fmoc removal. Green Chemistry. [Link]
-
Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Pharmaceuticals, 12(3), 125. [Link]
-
Packman, L. C. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 56(2), 81-89. [Link]
-
Gomara, M. J., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. RSC Advances, 11(48), 30200-30209. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]
-
Carroll, F. I. (1990). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
ResearchGate. (2025). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. [Link]
-
Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]
-
Nagib, D. A., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Li, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6299. [Link]
-
Reddit. (2025). Purification of THP protected compound. [Link]
-
Taylor & Francis Online. (2024). Rearrangement reactions: Important tool for the synthesis of piperazines. [Link]
-
Forgo, P., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen, 13(4), e202400037. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]
-
ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. [Link]
-
Master Organic Chemistry. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]
-
National Institutes of Health. (2011). Transition States and Origins of 1,4-Asymmetric Induction in Alkylations of 2,2,6-Trialkylpiperidine Enamines. [Link]
-
YouTube. (2015). Carbocation Rearrangements Ring-Expansion Ring-Closing. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]
-
ResearchGate. (2024). Oxidative Rearrangement Approach for the Ring Contraction of N−H Piperidines to Pyrrolidines. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Welcome to the technical support center for the purification of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, chiral molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: The compound is highly polar and shows poor mobility on standard silica gel TLC.
Q: My product, this compound, streaks or remains at the baseline on my silica gel TLC plate, even with highly polar solvent systems like 100% ethyl acetate. How can I achieve good separation?
A: This is a frequent challenge due to the two hydroxyl groups and the carbamate functionality, which make the molecule quite polar. Standard silica gel chromatography can be difficult, but several strategies can overcome this:
-
Increase Solvent Polarity Systematically: While 100% ethyl acetate might not be sufficient, a gradient elution with methanol (MeOH) in dichloromethane (DCM) or ethyl acetate is often effective. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. A common starting point for polar compounds is a 95:5 DCM:MeOH mixture.
-
Employ an Amine Additive: The piperidine nitrogen, even as a carbamate, can interact with acidic silanol groups on the silica surface, causing streaking. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (typically 0.1-1%) can neutralize these active sites and significantly improve peak shape.[1] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar modifier in dichloromethane.[2]
-
Consider Alternative Stationary Phases:
-
Diol-bonded silica: This stationary phase is less acidic than bare silica and offers different selectivity for polar compounds, making it suitable for separating peptides, proteins, and other polar molecules.[3][4][5] It can be used in both normal and reversed-phase modes.[5][6][7]
-
Reversed-Phase Chromatography (C18): If your compound is soluble in a suitable solvent for injection (e.g., methanol, acetonitrile, water), reversed-phase HPLC or flash chromatography can be an excellent alternative. You would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.[1][8]
-
Issue 2: Low yield after column chromatography.
Q: I've managed to get separation on my column, but my final yield of the purified diol is significantly lower than expected. What could be the cause?
A: Low recovery can stem from several factors during the purification process:
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[2] To test for this, you can perform a 2D TLC. Spot your crude material on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If you see off-diagonal spots, your compound is likely degrading on the silica.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to the silica gel and may not elute completely, even with highly polar solvents.
-
Solution: After your main product has eluted, try flushing the column with a very strong solvent mixture, such as 10-20% methanol in DCM with a small amount of acetic acid or ammonia, to see if more product can be recovered.
-
-
Co-elution with a UV-inactive Impurity: If you are monitoring your column by UV, a non-UV active impurity might be co-eluting with your product, leading you to collect mixed fractions that are later discarded, thus lowering the yield of pure product.
-
Solution: Use a more universal visualization technique for TLC analysis of your fractions, such as staining with potassium permanganate or p-anisaldehyde, which can reveal impurities that are not visible under UV light.
-
Issue 3: Difficulty in removing a stubborn impurity.
Q: There is an impurity that co-elutes very closely with my product, making separation by column chromatography difficult. How can I resolve this?
A: This is a common and frustrating problem. Here is a systematic approach to tackle it:
-
Optimize your Chromatography:
-
Fine-tune the Solvent System: Even small changes to the solvent system can improve separation. Try adding a third solvent to your mobile phase (e.g., a small amount of isopropanol in a DCM/MeOH mixture) to alter the selectivity.
-
Change the Stationary Phase: As mentioned before, switching to a diol-bonded or C18 column can provide different retention mechanisms and may resolve the impurity from your product.[3][4]
-
-
Consider Recrystallization: If your purified material is a solid and you have a reasonable amount, recrystallization can be a very effective method for removing small amounts of impurities.[9][10]
-
Solvent Screening: The key is to find a solvent or solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11][12] For a polar molecule like this, consider solvent systems like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.[11]
-
Protocol: Dissolve the impure solid in a minimal amount of the hot solvent to form a saturated solution.[9] Allow it to cool slowly to room temperature, and then further in an ice bath to induce crystallization.[10] The impurities should ideally remain in the mother liquor.[12] Collect the crystals by vacuum filtration.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying this compound?
A1: A multi-step approach is often the most effective. Start with an initial purification by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane, often with 0.5% triethylamine added to the mobile phase to prevent streaking.[1] If impurities persist, a subsequent recrystallization from a suitable solvent system can yield highly pure material.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is essential:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good initial indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule. The spectra should be clean, with correct chemical shifts, multiplicities, and integrations for all protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide an accurate molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the method of choice. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Chiral HPLC may be necessary to determine the enantiomeric purity.[13][14]
Q3: My product is chiral. How can I assess its enantiomeric purity?
A3: Determining the enantiomeric excess (ee) is critical for chiral molecules.
-
Chiral HPLC: This is the most common and accurate method.[14] It involves using a chiral stationary phase that can physically separate the two enantiomers, allowing for their quantification.[13] Method development may be required to find the right column and mobile phase combination.
-
NMR with a Chiral Derivatizing Agent (CDA): You can react your diol with a chiral agent to form diastereomers, which will have distinct signals in the ¹H or ¹⁹F NMR spectrum.[13][15] Integration of these signals allows for the determination of the diastereomeric ratio, and thus the enantiomeric excess of your starting material.[15][16] A common method for diols involves derivatization with 2-formylphenylboronic acid and an enantiopure amine.[15][16]
Q4: What are some common impurities I might encounter?
A4: The impurities will largely depend on the synthetic route used to prepare the diol. If it was synthesized via dihydroxylation of the corresponding alkene (1,2,3,6-tetrahydropyridine derivative), you might encounter:
-
Unreacted starting material (alkene): This is typically less polar and should be easily separable by column chromatography.
-
Over-oxidation products: Depending on the dihydroxylation conditions, further oxidation to a keto-alcohol or a diketone is possible.[17]
-
Reagents from the reaction: For example, if using Upjohn conditions (catalytic OsO₄ with NMO), residual N-methylmorpholine might be present.[17][18]
-
Diastereomers: If the dihydroxylation is not completely stereoselective, you may have the other diastereomer of the diol as an impurity.[19][20]
Visual Workflows and Data
Decision Tree for Purification Strategy
Caption: A decision tree for selecting an appropriate purification strategy.
Typical Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase System (Gradient) | Typical Modifier |
| Normal Phase Flash | Silica Gel | 0-15% Methanol in Dichloromethane | 0.5% Triethylamine |
| Normal Phase Flash | Diol-Bonded Silica | 0-20% Methanol in Ethyl Acetate | None usually required |
| Reversed-Phase HPLC | C18 | 5-95% Acetonitrile in Water | 0.1% Formic Acid or TFA |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of your impure solid. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot, this is a good candidate solvent. If it remains insoluble, the solvent is not suitable. Test solvent pairs (e.g., ethanol/water) by dissolving the compound in the "good" solvent (ethanol) and adding the "poor" solvent (water) dropwise until the solution becomes cloudy. Then, heat until it becomes clear again.
-
Dissolution: Place the bulk of your impure solid in an Erlenmeyer flask. Add the chosen solvent (or solvent pair) portion-wise while heating the flask (e.g., in a hot water bath) until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[9]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[11] Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10] If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.[12]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[11] Allow the crystals to dry thoroughly under vacuum.
References
- Benchchem.
- University of Rochester, Department of Chemistry.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral diols.
- Benchchem. A Comparative Guide to Analytical Methods for Determining the Purity of (S)-(-)-1,1,2-Triphenylethane-1,2-diol.
- PubMed. Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols.
- Recrystalliz
- Recrystalliz
- Hawach Scientific. Diol Flash Column.
- Recrystalliz
- Wired Chemist.
- SK pharmteco.
- Separation Methods Technologies. Diol Columns.
- Hawach.
- Hawach Chromatography Columns. Diol HPLC Column and C30 HPLC Column.
- Reddit. What are your tips and tricks for purifying ionic/very polar compounds?
- Teledyne ISCO. Chimeric Diol Column Behavior using Aqueous Solvents.
- ResearchGate.
- Beilstein Journals.
- Wikipedia.
- PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. hawach.com [hawach.com]
- 4. separationmethods.com [separationmethods.com]
- 5. specartridge.com [specartridge.com]
- 6. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. reddit.com [reddit.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Recrystallization [wiredchemist.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. rubingroup.org [rubingroup.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. skpharmteco.com [skpharmteco.com]
- 15. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 17. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 18. Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives [beilstein-journals.org]
Phenylmethyl Ester Protecting Group: A Technical Support Center
Welcome to the technical support center for the phenylmethyl ester (benzyl ester) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize this common protecting group in their synthetic workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with phenylmethyl esters, ensuring the stability of the group when desired and its efficient cleavage when necessary.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your synthesis, providing explanations for the underlying causes and offering practical solutions.
My phenylmethyl ester was unexpectedly cleaved. What could be the cause?
Unexpected cleavage of a phenylmethyl ester is a common issue that can often be traced back to specific reagents or reaction conditions.
-
Latent Acid Contamination: Reagents that can generate acid in situ are a frequent culprit. For instance, chlorinated solvents like dichloromethane (DCM) can degrade to produce trace amounts of HCl, which may be sufficient to cause partial or complete cleavage, especially over long reaction times or at elevated temperatures. Similarly, some Lewis acids used in other reaction steps might be strong enough to cleave the ester.[1]
-
Reductive Conditions: While catalytic hydrogenation is the standard method for benzyl ester deprotection, other reductive conditions can also lead to cleavage.[2][3] Be cautious with reagents like dissolving metal reductions (e.g., Na/NH₃), as these are potent enough to remove the benzyl group.[4]
-
Strong Nucleophiles: Although generally stable to many nucleophiles, prolonged exposure to strong nucleophiles, especially at higher temperatures, can lead to saponification or transesterification.
Preventative Measures:
-
Use freshly distilled or inhibitor-stabilized solvents.
-
Consider adding a non-nucleophilic base, like proton sponge or 2,6-lutidine, to scavenge any generated acid if compatible with your reaction.
-
Carefully review the compatibility of all reagents in your reaction sequence with the benzyl ester group.
My catalytic hydrogenation for deprotection is sluggish or incomplete. What's wrong?
Several factors can impede the efficiency of catalytic hydrogenolysis.
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers), and to a lesser extent, by compounds with lone pairs on nitrogen or phosphorus.[3][5] Even trace amounts of these substances can deactivate the catalyst.
-
Poor Mass Transfer: Hydrogen gas has low solubility in many organic solvents.[3] If the reaction mixture is not agitated vigorously, the catalyst surface may not have sufficient access to both the substrate and hydrogen, leading to a slow reaction.
-
Steric Hindrance: A sterically hindered ester group can have difficulty accessing the active sites on the catalyst surface, slowing down the rate of hydrogenolysis.
-
Inappropriate Solvent Choice: The solvent can significantly impact the reaction rate. The general order of solvent efficiency for debenzylation with Pd/C is toluene < methanol < ethanol.[6]
Troubleshooting Steps:
-
Ensure all reagents and solvents are free from potential catalyst poisons. If poisoning is suspected, increasing the catalyst loading might help.
-
Increase the stirring rate to improve mass transfer.
-
For sterically hindered substrates, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) or increasing the hydrogen pressure.[6]
-
Switch to a more suitable solvent like ethanol or methanol.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and reactivity of the phenylmethyl ester group.
Under what conditions is the phenylmethyl ester group generally stable?
The phenylmethyl ester is a robust protecting group due to its stability under a wide range of conditions.
-
Acidic Conditions: It is stable to the acidic conditions typically used for the removal of acid-labile protecting groups like tert-butoxycarbonyl (Boc) (e.g., trifluoroacetic acid in dichloromethane).[7][8] However, prolonged exposure to strong acids or high temperatures can lead to cleavage.[9]
-
Basic Conditions: Phenylmethyl esters are generally stable to mild basic conditions, such as those used for the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group (e.g., piperidine in DMF).[10] They are, however, susceptible to hydrolysis under harsher basic conditions (e.g., refluxing with NaOH).[11]
-
Orthogonal Protecting Groups: The stability of the benzyl ester to both acidic and basic deprotection conditions for other common protecting groups makes it a key component in orthogonal protection strategies.[10][12][13][14]
What are the standard methods for deprotecting a phenylmethyl ester?
The choice of deprotection method depends on the other functional groups present in your molecule.
-
Catalytic Hydrogenolysis: This is the most common and often the "cleanest" method for benzyl group removal.[2][15] It involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, typically 10% Pd/C.[6] The byproducts are toluene and the carboxylic acid.[3]
-
Catalytic Transfer Hydrogenation: For molecules containing other reducible functional groups (e.g., alkenes, alkynes) or for setups where handling hydrogen gas is inconvenient, catalytic transfer hydrogenation is a milder alternative.[15][16][17] A hydrogen donor, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, is used in place of hydrogen gas.[6][16]
-
Acidic Cleavage: Strong acids like HBr in acetic acid or liquid HF can cleave benzyl esters, often used in the final step of Boc-based solid-phase peptide synthesis.[7]
-
Lewis Acid-Mediated Cleavage: Certain Lewis acids, such as SnCl₄, can selectively cleave benzyl esters in the presence of other protecting groups like benzyl ethers.[1]
How do substituents on the phenyl ring affect the stability of the ester?
Substituents on the phenyl ring can significantly alter the stability of the benzyl ester.
-
Electron-Donating Groups: Groups like p-methoxy increase the ester's acid lability, making it easier to cleave under acidic conditions.[18][19]
-
Electron-Withdrawing Groups: Groups such as p-nitro or chloro make the ester more stable towards acid cleavage.[18] This property can be exploited for fine-tuning the protecting group strategy.
Data & Protocols
This section provides quantitative data and detailed experimental protocols for key procedures involving phenylmethyl esters.
Table 1: Relative Stability and Cleavage Conditions
| Protecting Group | Cleavage Conditions | Orthogonal To |
| Phenylmethyl (Benzyl) Ester | H₂/Pd-C; Catalytic Transfer Hydrogenation; Strong Acids (HF, HBr); Certain Lewis Acids (SnCl₄) | Boc (TFA), Fmoc (piperidine), Silyl ethers (TBAF) |
| p-Methoxybenzyl Ester | Mild Acid (TFA); Oxidative Cleavage (DDQ, CAN) | Benzyl ester (under mild acid), Fmoc, Silyl ethers |
| tert-Butyl Ester | Acid (TFA, HCl) | Benzyl ester (hydrogenolysis), Fmoc, Silyl ethers |
| Methyl/Ethyl Ester | Saponification (NaOH, LiOH) | Benzyl ester (hydrogenolysis), Boc, Fmoc |
Experimental Protocol 1: Deprotection via Catalytic Hydrogenolysis
This protocol describes a general procedure for the deprotection of a phenylmethyl ester using palladium on carbon and hydrogen gas.
-
Dissolve the phenylmethyl ester substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at a concentration of approximately 0.1 M.
-
Carefully add 10% palladium on carbon (10-20% by weight of the substrate) to the solution.[15]
-
Seal the reaction vessel and flush with nitrogen or argon.
-
Evacuate the vessel and backfill with hydrogen gas (a hydrogen-filled balloon is suitable for atmospheric pressure reactions).
-
Stir the reaction mixture vigorously at room temperature.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[6]
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization or chromatography as needed.
Experimental Protocol 2: Deprotection via Catalytic Transfer Hydrogenation
This protocol provides a method for benzyl ester cleavage using a hydrogen donor, which can be more convenient for standard laboratory setups.
-
In a round-bottom flask, dissolve the phenylmethyl ester substrate (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% palladium on carbon (10-20% by weight of the substrate).[15]
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[15]
-
Heat the reaction mixture to reflux.[6]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.[6]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[6]
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or ion-exchange chromatography.[6]
Visualizing Key Concepts
The following diagrams illustrate important workflows and decision-making processes related to the use of phenylmethyl esters.
Caption: Decision tree for selecting a deprotection method.
Caption: Example of an orthogonal protection strategy.
References
- Kocienski, P. J. Protecting Groups, 3rd Edition. Thieme.
- Kobayashi, T., et al. (2020). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Organic Letters.
- BenchChem Technical Support Team. (2025). A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers. Benchchem.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- BenchChem. Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. Benchchem.
- Wikipedia. Protecting group. Wikipedia.
- Bieg, T., & Szeja, W. (1985).
- Anwer, M. K., & Spatola, A. F. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
- Organic Chemistry Portal. Benzyl esters. Organic Chemistry Portal.
- Organic Chemistry Portal. Protecting Groups. Organic Chemistry Portal.
- Basumatary, J., et al. (2024). Efficient Greener Visible‐Light‐Catalyzed Debenzylation of Benzyl Ethers and Esters.
- ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BenchChem. (2025).
- University Course M
- Public
- Hanson, J. E., & Henderson, L. E. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
- Posner, G. H., et al. (2006). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
- University Course Material.
- Asfa, E., et al. (2021). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC - NIH.
- Bolchi, C., et al. (2019). General method to prepare amino acids benzyl esters and to isolate them...
- Imao, D., & Morken, J. P. (2021).
- Reddit Discussion on Ester Hydrolysis. (2024). r/Chempros.
- Pearson Education. Which ester hydrolyzes more rapidly? b.
- Master Organic Chemistry. (2022).
- BenchChem Technical Support Team. (2025). The Benzyl Ester Advantage: A Comparative Guide to C-Terminal Protection in Peptide Synthesis. Benchchem.
- Reddit Discussion on Benzyl Ether Cleavage. (2022). r/Chempros.
- BenchChem Technical Support Team. (2025). Benzyl Ester vs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 17. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Esterification of Piperidinecarboxylic Acid
Welcome to the technical support center for the esterification of piperidinecarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the integrity of your products.
Piperidinecarboxylic acids, such as nipecotic and isonipecotic acids, are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[1] Their successful esterification is a key step in modifying their solubility, bioavailability, and reactivity for further synthetic transformations. However, the presence of both a secondary amine and a carboxylic acid in the same molecule presents unique challenges that require careful consideration of reaction conditions.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the knowledge to not just follow a protocol, but to troubleshoot and adapt it to your specific needs.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common methods for esterifying piperidinecarboxylic acid?
-
Why is my esterification yield consistently low?
-
How can I minimize side reactions during the esterification process?
-
Do I need to protect the piperidine nitrogen during esterification?
-
What is the best way to monitor the progress of my reaction?
-
-
Troubleshooting Guide
-
Problem: Low or No Product Formation
-
Problem: Presence of Multiple Spots on TLC, Indicating Side Products
-
Problem: Difficulty in Isolating the Ester Product
-
-
Experimental Protocols
-
Protocol 1: Fischer-Speier Esterification of Isonipecotic Acid with Methanol
-
Protocol 2: Esterification using Thionyl Chloride (SOCl₂)
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for esterifying piperidinecarboxylic acid?
There are several effective methods for the esterification of piperidinecarboxylic acids, with the choice largely depending on the scale of the reaction, the desired ester, and the sensitivity of the starting material.
-
Fischer-Speier Esterification: This is a classic and widely used method that involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3] The reaction is driven to completion by using the alcohol as the solvent and often by removing the water formed during the reaction.[2][4]
-
Thionyl Chloride (SOCl₂) Method: For a more reactive approach, the carboxylic acid can be converted to an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with the desired alcohol to form the ester.[5][6] This method is often faster and can be performed at lower temperatures than Fischer esterification.
-
Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol.[7] This method is generally mild but can be more expensive for large-scale syntheses.
Q2: Why is my esterification yield consistently low?
Low yields in the esterification of piperidinecarboxylic acids can often be attributed to the reversible nature of the reaction and the presence of water.[8][9][10]
-
Equilibrium Limitations: Fischer esterification is an equilibrium process.[2][9][11] To shift the equilibrium towards the product side, it is crucial to either use a large excess of one of the reactants (usually the alcohol) or to remove the water as it is formed.[9][12] A Dean-Stark apparatus is an effective tool for azeotropically removing water during the reaction.[4][11][13]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alcohol can slow down the reaction rate and lower the final yield.[7][9]
-
Work-up Losses: Significant amounts of product can be lost during the extraction and purification steps. Careful and efficient work-up procedures are essential.
Q3: How can I minimize side reactions during the esterification process?
The bifunctional nature of piperidinecarboxylic acid can lead to several side reactions. Understanding and mitigating these is key to obtaining a pure product.
-
Dimerization/Polymerization: Intermolecular reactions can occur, especially at high temperatures, leading to the formation of amides and polyamides. One common side product is a diketopiperazine, formed from the intermolecular cyclization of two amino acid ester molecules.[15]
-
N-Alkylation/Acylation: The secondary amine of the piperidine ring is nucleophilic and can react with the activated carboxylic acid or the ester product. While protonation of the amine under acidic conditions (as in Fischer esterification) minimizes its nucleophilicity, this side reaction can still occur.[16]
-
Racemization: If the piperidinecarboxylic acid is chiral, harsh reaction conditions (strong acid/base, high temperatures) can lead to racemization at the stereocenter.
To minimize these side reactions, consider using milder reaction conditions, optimizing the reaction time, and potentially using a protecting group for the amine functionality.
Q4: Do I need to protect the piperidine nitrogen during esterification?
The necessity of protecting the piperidine nitrogen depends on the chosen esterification method and the specific substrate.
-
For Fischer Esterification: Protection is often not required.[16] The strongly acidic conditions protonate the piperidine nitrogen, rendering it non-nucleophilic and thus preventing it from participating in side reactions.[16]
-
For Thionyl Chloride or Coupling Agent Methods: In these cases, the reaction is typically run under neutral or basic conditions. The free amine can compete with the alcohol as a nucleophile, leading to amide formation. Therefore, protecting the nitrogen with a suitable group, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), is highly recommended.[17][18][19] The protecting group can then be removed in a subsequent step.
Q5: What is the best way to monitor the progress of my reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.
-
Thin Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the disappearance of the starting material and the appearance of the product.[14] A suitable solvent system should be chosen to achieve good separation between the starting carboxylic acid and the product ester. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent like potassium permanganate or ninhydrin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction.[20] The appearance of new signals corresponding to the protons of the alcohol moiety in the ester (e.g., a singlet around 3.7 ppm for a methyl ester) and the disappearance of the carboxylic acid proton signal can be used to track the conversion.
-
Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide quantitative information about the reaction progress and can also help in identifying any side products that may be forming.
Troubleshooting Guide
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh bottle of acid catalyst (e.g., H₂SO₄). Ensure it has been stored properly. |
| Insufficient Heat | Ensure the reaction is being heated to the appropriate reflux temperature for the alcohol being used.[4] |
| Presence of Water | Use anhydrous alcohol and solvents. If performing a Fischer esterification, consider using a Dean-Stark trap to remove water as it forms.[2][13] |
| Equilibrium Not Shifted | Increase the excess of the alcohol used (e.g., from 5 equivalents to 10 or more).[11] |
Problem: Presence of Multiple Spots on TLC, Indicating Side Products
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | Lower the reaction temperature and monitor the reaction for a longer period. |
| Reaction Time Too Long | Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to prevent product degradation. |
| Unprotected Amine | If not using strongly acidic conditions, protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before esterification.[17][18] |
| Dimerization | Dilute the reaction mixture to disfavor intermolecular reactions.[15] |
Problem: Difficulty in Isolating the Ester Product
| Possible Cause | Suggested Solution |
| Product is Water-Soluble | After neutralization, extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane, ethyl acetate).[5] |
| Emulsion Formation during Work-up | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[5] |
| Product is an Oil | If the product does not crystallize, purification by column chromatography on silica gel may be necessary.[14] |
| Incomplete Neutralization | Ensure the reaction mixture is properly neutralized after the reaction. For acid-catalyzed reactions, a careful wash with a saturated sodium bicarbonate solution is crucial to remove all acidic components.[4][21] |
Visualization of Troubleshooting Workflow
A general workflow for troubleshooting low ester yield can be visualized as follows:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. aklectures.com [aklectures.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. athabascau.ca [athabascau.ca]
- 13. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 14. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids | MDPI [mdpi.com]
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- 16. academic.oup.com [academic.oup.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 19. gcwgandhinagar.com [gcwgandhinagar.com]
- 20. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ochemonline.pbworks.com [ochemonline.pbworks.com]
How to remove starting material from 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester product
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth, field-tested answers and protocols for a common challenge in organic synthesis: the purification of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, a polar vicinal diol, from its less polar precursors.
Frequently Asked Questions (FAQs)
Q1: I've just completed my synthesis. What is the most likely starting material I need to remove from my final product?
Answer: The presence of the 2,3-dihydroxy (vicinal diol) functionality on the piperidine ring strongly indicates that your product was synthesized via the dihydroxylation of an alkene .[1][2] This is a standard and highly reliable transformation in modern organic synthesis, often accomplished using reagents like osmium tetroxide (OsO₄) in a Sharpless Asymmetric Dihydroxylation or potassium permanganate (KMnO₄).[3][4][5]
Therefore, the primary contaminant you need to remove is the unreacted alkene starting material: Phenylmethyl 3,4-dehydro-1(2H)-piperidinecarboxylate (also known as Cbz-1,2,3,4-tetrahydropyridine).
The fundamental challenge and, fortunately, the solution to purification lies in the significant polarity difference between these two molecules. The starting material is a relatively nonpolar alkene, while your diol product is substantially more polar due to the two hydroxyl (-OH) groups, which can engage in hydrogen bonding.[6]
Caption: Synthetic route to the target diol product.
Q2: How can I quickly assess the purity of my crude product and monitor the purification process?
Answer: Thin-Layer Chromatography (TLC) is the most effective and immediate method for analyzing your reaction mixture.[7] It exploits the same polarity difference that purification relies on. Because your diol product is much more polar than the alkene starting material, it will adhere more strongly to the polar silica gel on the TLC plate and travel a shorter distance up the plate.
Interpreting the TLC Plate:
-
Starting Material Spot: Will appear higher up the plate (larger Rƒ value).
-
Product Spot: Will appear closer to the baseline where you spotted the mixture (smaller Rƒ value).[8]
-
A "Clean" Reaction: Will show the disappearance of the starting material spot and the appearance of a new, lower spot for the product. Incomplete reactions will show both spots.
Step-by-Step TLC Protocol:
-
Prepare the Sample: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the Plate: Use a capillary tube to apply a small spot of the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a shallow pool of the mobile phase (eluent). A good starting eluent is 30% Ethyl Acetate in Hexanes .[9] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if the compounds are UV active). Then, stain the plate using a potassium permanganate (KMnO₄) dip. The alkene and diol will both readily stain with permanganate, typically appearing as yellow-brown spots on a purple background.
| Compound | Typical Rƒ Value (30% EtOAc/Hexanes) | Appearance on TLC |
| Alkene Starting Material | ~0.7 - 0.8 | Higher spot, travels close to the solvent front. |
| Diol Product | ~0.2 - 0.3 | Lower spot, shows strong retention on the silica. |
| Baseline Impurities | ~0.0 - 0.1 | May include residual reagents or highly polar byproducts that do not move at all. |
Troubleshooting & Purification Guides
Q3: What is the most reliable method for separating the alkene starting material from my diol product?
Answer: Flash Column Chromatography is the gold standard for this type of separation and is the most widely used purification technique in organic chemistry research.[10][11] By passing the mixture through a column packed with silica gel and slowly increasing the polarity of the solvent system (a gradient elution), you can wash off the nonpolar starting material first, and then elute your pure, polar product.
Caption: Workflow for purification by flash chromatography.
Detailed Flash Chromatography Protocol:
-
Select Column and Solvents: For a 1 gram scale, a 40g silica gel column is appropriate. Prepare solvent mixtures of Ethyl Acetate (EtOAc) and Hexanes.
-
Pack the Column: Pack the column with silica gel as a slurry in a nonpolar solvent (e.g., 10% EtOAc/Hexanes).
-
Load the Sample:
-
Wet Loading: Dissolve your crude material in the minimum amount of dichloromethane (DCM) and carefully pipette it onto the top of the column.
-
Dry Loading (Recommended): If your compound is not very soluble, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[12] This often results in better separation.
-
-
Run the Gradient: Begin eluting with a low-polarity solvent system and gradually increase the percentage of the more polar solvent.
| Step | Solvent System (% EtOAc in Hexanes) | Purpose |
| 1 | 10% | Equilibrate the column and begin moving the fastest-running components. |
| 2 | 20% | Elute the nonpolar alkene starting material completely. Monitor fractions by TLC. |
| 3 | 30% - 40% | Begin eluting the diol product. It should start coming off the column at this polarity. |
| 4 | 50% | Ensure all of the desired product has been eluted from the column. |
-
Analyze and Combine: Collect fractions and analyze them by TLC. Combine the fractions that contain only the pure product spot and evaporate the solvent under reduced pressure to obtain your purified compound.
Q4: My lab is set up for larger scale synthesis. Can I purify my product without running a large, time-consuming column?
Answer: Yes. If your diol product is a solid, recrystallization is an excellent and highly scalable alternative to chromatography.[13] The goal is to find a solvent or solvent system in which your product has high solubility at high temperatures but low solubility at low temperatures, while the impurities (your alkene starting material) remain dissolved at all temperatures.[6][14]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Test the solubility of your crude product in various solvents to find a suitable one. For a polar diol, good candidates to screen are Ethyl Acetate, Acetone, Isopropanol, or a two-solvent system like Ethyl Acetate/Hexanes or Methanol/Water.[13][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot (near-boiling) solvent to just dissolve the solid completely.[6]
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of large, pure crystals.[14] Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure product.
-
Collection: Collect the pure crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Solvent System | Type | Rationale |
| Ethyl Acetate / Hexanes | Two-Solvent | Dissolve in hot EtOAc, then slowly add Hexanes (anti-solvent) until cloudy. Reheat to clarify and cool slowly. |
| Isopropanol / Water | Two-Solvent | Good for polar compounds. Dissolve in hot alcohol and add water until persistent cloudiness appears.[13] |
| Acetone | Single-Solvent | The product may be sparingly soluble in cold acetone but very soluble when hot. |
References
-
Burlingham, B. T., & Rettig, J. C. (2008). Evaluating Mechanisms of Dihydroxylation by Thin-Layer Chromatography. A Microscale Experiment for Organic Chemistry. Journal of Chemical Education, 85(7), 989. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]
-
American Chemical Society Publications. (2008). Evaluating Mechanisms of Dihydroxylation by Thin-Layer Chromatography. A Microscale Experiment for Organic Chemistry. Journal of Chemical Education. [Link]
-
Bartleby. (n.d.). Dihydroxylation Reaction Lab Report. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. [Link]
- Google Patents. (2012).
-
Biotage. (2018). Successful Flash Chromatography. [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. [Link]
-
Biotage. (2023). 5 Steps to successful flash chromatography. [Link]
-
ResearchGate. (n.d.). Purification of diols from aqueous and organic systems in comparison. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. [Link]
-
Carl ROTH. (n.d.). This compound, 250 mg. [Link]
-
Chemistry Learner. (n.d.). Dihydroxylation: Definition, Examples, and Mechanism. [Link]
-
Advanced Journal of Chemistry, Section A. (2023). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. [Link]
-
PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
MDPI. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
National Institutes of Health. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Khan Academy. (n.d.). Syn dihydroxylation. [Link]
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- 2. Dihydroxylation: Definition, Examples, and Mechanism [chemistrylearner.com]
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- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
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Technical Support Center: Navigating the Stereoselective Synthesis of 2,3-Dihydroxypiperidines
Welcome to the technical support center for the stereoselective synthesis of 2,3-dihydroxypiperidines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic scaffolds. The inherent challenges in controlling the stereochemistry of the two adjacent hydroxyl groups on the piperidine ring demand a nuanced understanding of reaction mechanisms and careful optimization of experimental conditions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter in your laboratory.
Troubleshooting Guides: Common Challenges & Strategic Solutions
The stereoselective synthesis of 2,3-dihydroxypiperidines is a formidable task due to the need to control the relative and absolute stereochemistry of two contiguous stereocenters. The following sections address common pitfalls and offer systematic approaches to overcoming them.
Issue 1: Poor Diastereoselectivity in Dihydroxylation Reactions
Q: My dihydroxylation reaction on a piperidine precursor is yielding a mixture of syn- and anti-diols with low diastereoselectivity. How can I improve the formation of the desired diastereomer?
A: Achieving high diastereoselectivity in the dihydroxylation of piperidine precursors, often unsaturated piperidines or their precursors, is a common hurdle. The outcome is a delicate interplay between the substrate's conformational preferences and the steric and electronic nature of the dihydroxylation reagent.
Underlying Causes and Solutions:
-
Substrate Control vs. Reagent Control: The inherent stereochemical bias of your substrate may favor the formation of the undesired diastereomer. To overcome this, you may need to switch to a reagent-controlled strategy. For instance, if a substrate-controlled reaction with OsO₄ yields the undesired diastereomer, employing a Sharpless Asymmetric Dihydroxylation can enforce the desired stereochemistry through the use of chiral ligands.[1][2][3]
-
Conformational Rigidity: A flexible piperidine ring can adopt multiple conformations, leading to a mixture of products. Introducing a bulky protecting group on the nitrogen atom can lock the ring into a more rigid conformation, thereby improving the facial selectivity of the dihydroxylation.
-
Reaction Conditions: Temperature and solvent can significantly influence the transition state of the dihydroxylation reaction. Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy. Experimenting with a range of solvents with varying polarities is also advisable.
Troubleshooting Workflow:
Caption: Decision-making for protecting group strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2,3-dihydroxypiperidines?
A1: Several synthetic strategies have been developed, with the most common ones being:
-
Dihydroxylation of Dihydropyridines or Tetrahydropyridines: This is a direct approach where an existing piperidine precursor is dihydroxylated.
-
Ring-Closing Metathesis (RCM): RCM of a suitably functionalized diene followed by dihydroxylation is a versatile method for constructing the piperidine ring. [4][5][6][7]* Cyclization of Acyclic Precursors: This involves the cyclization of linear amino alcohols or related structures.
-
From Chiral Pool Starting Materials: Carbohydrates and amino acids can serve as chiral starting materials for the enantioselective synthesis of 2,3-dihydroxypiperidines.
Q2: How can I control the cis vs. trans stereochemistry of the hydroxyl groups?
A2: The cis or trans relationship between the hydroxyl groups is determined by the dihydroxylation method.
-
syn-Dihydroxylation: Reagents like osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) under cold, basic conditions will typically yield syn-diols. The Sharpless Asymmetric Dihydroxylation also produces syn-diols.
-
anti-Dihydroxylation: This is often achieved in a two-step process involving epoxidation of the double bond followed by ring-opening of the epoxide with a hydroxide source.
Q3: My RCM reaction to form the piperidine ring is giving low yields. How can I optimize it?
A3: Low yields in RCM are often due to catalyst deactivation, competing side reactions (like dimerization), or an unfavorable ring-closing equilibrium. [6]* Catalyst Choice: Second and third-generation Grubbs catalysts or Hoveyda-Grubbs catalysts are generally more robust and efficient.
-
Reaction Concentration: RCM is typically performed at high dilution to favor the intramolecular cyclization over intermolecular dimerization.
-
Solvent: Dichloromethane and toluene are common solvents. Ensure they are anhydrous and degassed.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to catalyst decomposition.
-
Additives: In some cases, additives can improve the efficiency of the RCM reaction.
Q4: Are there any enzymatic methods for the stereoselective synthesis of 2,3-dihydroxypiperidines?
A4: Yes, biocatalysis is an emerging and powerful tool in this field. Enzymes like lipases can be used for the kinetic resolution of racemic mixtures of hydroxylated piperidines. [8]Additionally, ketoreductases can be employed for the asymmetric reduction of a ketone precursor to a chiral alcohol, setting one of the stereocenters. [9] Q5: How can I confirm the stereochemistry of my final 2,3-dihydroxypiperidine product?
A5: A combination of spectroscopic and analytical techniques is necessary to unambiguously determine the stereochemistry.
-
NMR Spectroscopy: 1H NMR coupling constants (J-values) can provide information about the relative stereochemistry of the protons on the piperidine ring. NOE (Nuclear Overhauser Effect) experiments can reveal through-space proximity of protons, which can help in assigning the relative stereochemistry.
-
X-ray Crystallography: If a crystalline derivative of your product can be obtained, single-crystal X-ray diffraction provides definitive proof of both the relative and absolute stereochemistry.
-
Chiral HPLC: Chiral High-Performance Liquid Chromatography can be used to determine the enantiomeric excess of your product by separating the two enantiomers.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Managing Impurities in Piperidine Synthesis. BenchChem.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- MDPI. (2022).
- Caltech Authors. (n.d.). Ring-Closing Metathesis Approaches for the Solid- Phase Synthesis of Cyclic Peptoids. Caltech Authors.
- Wikipedia. (n.d.).
- Alfa Chemistry. (n.d.).
- Andrew G. Myers Research Group. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- BenchChem. (n.d.). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis. BenchChem.
- Google Patents. (n.d.). CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction.
- researchmap. (2008).
- American Chemical Society. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. American Chemical Society.
- Royal Society of Chemistry. (n.d.). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Royal Society of Chemistry.
Sources
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. researchmap.jp [researchmap.jp]
- 6. drughunter.com [drughunter.com]
- 7. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
A Note on CAS 473436-50-9: Initial searches for CAS 473436-50-9 identify the compound as 2,3-Dihydroxy-1-piperidinecarboxylic Acid Phenylmethyl Ester, a reagent used in organic synthesis.[1][2][3][4] However, the broader context of challenges in scaling up the synthesis of complex heterocyclic molecules, particularly those with pharmaceutical relevance, points towards a likely interest in a different class of compounds. The extensive body of literature surrounding pyrazolo[3,4-d]pyrimidine derivatives, their synthesis, and their biological significance suggests that the core of this inquiry may be directed towards this important scaffold.[5][6][7] This guide will therefore focus on the common challenges and troubleshooting strategies for the synthesis and scale-up of pyrazolo[3,4-d]pyrimidine derivatives, a family of compounds with significant interest in drug development.[5][6]
Introduction to Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocyclic compounds that are isosteric with purines. This structural similarity has led to their widespread investigation and development as inhibitors of a variety of enzymes, particularly kinases.[5][6] Members of this class have shown promise as anti-cancer, anti-inflammatory, and antiviral agents. The synthesis of these molecules, while well-established at the laboratory scale, presents several challenges when scaling up for preclinical and clinical development. This guide provides a technical support framework for researchers, scientists, and drug development professionals to navigate these challenges.
Common Challenges in the Scale-Up Synthesis
Scaling up the synthesis of pyrazolo[3,4-d]pyrimidine derivatives often introduces challenges not apparent at the bench scale. These can be broadly categorized as follows:
-
Reagent Solubility and Handling: Reagents that are easily managed in small flasks can become problematic in large reactors. Poor solubility can lead to heterogeneous reaction mixtures, affecting reaction rates and impurity profiles.
-
Exothermic Reactions and Temperature Control: Many of the condensation and cyclization reactions involved in forming the pyrazolo[3,4-d]pyrimidine core can be exothermic. Inadequate temperature control on a large scale can lead to side reactions and product degradation.
-
Product Isolation and Purification: The polar nature of many pyrazolo[3,4-d]pyrimidine derivatives can make their isolation and purification challenging.[8] Crystallization can be difficult, and chromatographic purification on a large scale is often economically unfeasible.
-
Impurity Profile and Control: Side reactions that are minor at a small scale can become significant sources of impurities during scale-up. These impurities can be difficult to remove and may have an impact on the biological activity and safety of the final compound.
Troubleshooting Guide
This section is designed to address specific issues that may be encountered during the scale-up synthesis of a typical pyrazolo[3,4-d]pyrimidine derivative.
Low Yield in the Final Cyclization Step
Question: We are seeing a significant drop in yield for the final cyclization to form the pyrazolo[3,4-d]pyrimidine core when moving from a 10g to a 100g scale. What are the likely causes and how can we troubleshoot this?
Answer: A drop in yield during scale-up of a cyclization reaction is a common issue. The root cause often lies in mass and heat transfer limitations, as well as potential changes in reagent stoichiometry and reaction kinetics.
Causality and Troubleshooting Steps:
-
Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is optimized for the reaction volume and viscosity. Consider using a baffled reactor to improve mixing efficiency.
-
-
Poor Temperature Control: The heat generated by an exothermic cyclization may not be dissipated effectively in a larger reactor, leading to an increase in reaction temperature and the formation of degradation products.
-
Solution: Monitor the internal reaction temperature closely. Implement a controlled addition of one of the reagents to manage the exotherm. Ensure the reactor's cooling system is adequate for the scale of the reaction.
-
-
Solvent Effects: The choice of solvent can have a significant impact on reaction rates and solubility. A solvent that works well on a small scale may not be optimal for a larger batch.
-
Solution: Perform a solvent screen to identify a solvent that provides good solubility for all reactants and intermediates, and has a boiling point suitable for the reaction temperature. For pyrazolo[3,4-d]pyrimidine synthesis, high-boiling polar aprotic solvents like DMF or DMSO are often used, but their removal can be challenging on a large scale.[5] Consider alternative, more process-friendly solvents.
-
-
Incomplete Reaction: The reaction may not be going to completion on the larger scale within the same timeframe as the smaller scale reaction.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, UPLC). Extend the reaction time if necessary.
-
Difficulty in Product Crystallization
Question: Our pyrazolo[3,4-d]pyrimidine product is an oil or a sticky solid after work-up, and we are struggling to induce crystallization. What techniques can we try?
Answer: The polar nature and potential for multiple hydrogen bonding interactions in pyrazolo[3,4-d]pyrimidine derivatives can make crystallization challenging.[8] A systematic approach to solvent screening and crystallization induction is necessary.
Causality and Troubleshooting Steps:
-
High Solubility in Common Solvents: The product may be too soluble in the solvents used for work-up and isolation.
-
Solution: Conduct a systematic anti-solvent crystallization study. Dissolve the product in a small amount of a good solvent (e.g., DMF, DMSO, methanol) and slowly add a poor solvent (anti-solvent) in which the product is insoluble (e.g., water, heptane, diethyl ether) until turbidity is observed. Allow the solution to stand and cool slowly.
-
-
Presence of Impurities: Impurities can act as "crystallization inhibitors."
-
Solution: Purify a small sample of the crude product by flash chromatography to obtain a highly pure "seed crystal." Add this seed crystal to the supersaturated solution of the crude product to induce crystallization.
-
-
Incorrect pH: For ionizable pyrazolo[3,4-d]pyrimidine derivatives, the pH of the solution can significantly affect solubility and the ability to crystallize.
-
Solution: If your compound has acidic or basic functional groups, experiment with adjusting the pH of the solution to the isoelectric point of the molecule to minimize its solubility.
-
Table 1: Common Solvent/Anti-Solvent Systems for Crystallization of Polar Heterocycles
| Good Solvent | Anti-Solvent |
| Methanol | Water |
| Ethanol | Heptane |
| Isopropanol | Diethyl Ether |
| Acetone | Dichloromethane |
| N,N-Dimethylformamide (DMF) | Water |
| Dimethyl Sulfoxide (DMSO) | Water |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when working with reagents commonly used in pyrazolo[3,4-d]pyrimidine synthesis?
A1: Many syntheses of this scaffold utilize strong oxidizing agents, flammable solvents, and potentially toxic reagents. For example, reagents like potassium dichromate are strong oxidizing agents and require careful handling to avoid contact with combustible materials.[9][10] Always consult the Safety Data Sheet (SDS) for each reagent.[1][11] Key safety measures include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Being aware of the potential for exothermic reactions and having a cooling bath on standby.
-
Properly quenching any reactive reagents before disposal.
Q2: Which analytical techniques are most suitable for monitoring the progress of the synthesis and characterizing the final product?
A2: A combination of chromatographic and spectroscopic techniques is essential.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are ideal for monitoring the disappearance of starting materials and the appearance of the product. Thin Layer Chromatography (TLC) can be a quicker, qualitative alternative.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass and allows for the determination of the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies key functional groups.
-
Purity Analysis: HPLC or UPLC with a suitable detector (e.g., UV, DAD) is the standard for determining the purity of the final compound.
-
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Side reactions can vary depending on the specific synthetic route, but common issues include:
-
N-alkylation at multiple positions: The pyrazole and pyrimidine rings both contain multiple nitrogen atoms that can be alkylated, leading to isomeric impurities.[5]
-
Over-oxidation or reduction: If using oxidizing or reducing agents, careful control of stoichiometry and reaction conditions is necessary to avoid unwanted transformations of functional groups.
-
Hydrolysis of functional groups: If the molecule contains sensitive functional groups like esters or nitriles, they may be hydrolyzed during acidic or basic work-up steps.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 4-amino-1H-pyrazolo[3,4-d]pyrimidine
This protocol is a generalized representation and will require optimization for specific substrates.
-
Step 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile
-
To a solution of malononitrile in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide).
-
Slowly add the desired hydrazine derivative at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting materials are consumed.
-
Cool the reaction mixture and isolate the product by filtration. Wash with a cold solvent and dry under vacuum.
-
-
Step 2: Cyclization to form the 4-amino-1H-pyrazolo[3,4-d]pyrimidine
-
Suspend the 5-amino-1H-pyrazole-4-carbonitrile in formamide.
-
Heat the mixture to a high temperature (e.g., 180-200 °C) and maintain for several hours.
-
Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture and add an anti-solvent (e.g., water) to precipitate the product.
-
Collect the solid by filtration, wash with water and a suitable organic solvent, and dry under vacuum.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen solvent to dissolve it at reflux.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and reflux for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (including the charcoal).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Workflow for Troubleshooting Low Yield in Cyclization
Caption: Troubleshooting workflow for low yield in the cyclization step.
Decision Tree for Product Crystallization
Caption: Decision tree for inducing product crystallization.
References
- Vertex AI Search. (2024).
- Angene Chemical. (2025).
- Letters in Applied NanoBioScience. (2021).
- Brueggemeier, S., & Diorazio, L. (n.d.). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC.
- Song, Y., Deng, Y., Gong, P., Li, J., & Li, B. (2021). Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities - PubMed.
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
- Pharmaffiliates. (n.d.). CAS No : 473436-50-9 | Product Name : this compound.
- (2023).
- BenchChem. (n.d.).
- MDPI. (2024).
- Arabian Journal of Chemistry. (2024).
- ResearchGate. (2014). (PDF)
- Carl ROTH. (n.d.). Potassium dichromate, 100 g, CAS No. 7778-50-9 | Oxidising Agents.
- PubMed Central. (2026).
- CDH Fine Chemical. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Spectrum Chemical. (n.d.).
- ResearchGate. (2025). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction.
- Pharmaffiliates. (n.d.). CAS No : 591-47-9 | Product Name : 4-Methylcyclohexene.
- Fisher Scientific. (n.d.). CAS RN 473436-50-9.
- EvitaChem. (n.d.). Buy 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (EVT ....
- N-Benzyloxycarbonyl-2,3-dihydroxypiperidine | 473436-50-9. (n.d.).
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS RN 473436-50-9 | Fisher Scientific [fishersci.ie]
- 4. N-Benzyloxycarbonyl-2,3-dihydroxypiperidine | 473436-50-9 [amp.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Potassium dichromate, 100 g, CAS No. 7778-50-9 | Oxidising Agents | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 10. scbt.com [scbt.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Synthesis of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
Welcome to the technical support guide for the synthesis of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester (N-Cbz-2,3-dihydroxypiperidine). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We will explore the origins of common impurities, provide detailed troubleshooting protocols, and offer validated methods for purification and analysis.
Part 1: Frequently Asked Questions (FAQs) - Common Impurities & Issues
This section addresses the most common questions and problems that arise during the synthesis, focusing on impurity identification and root cause analysis.
Q1: My LC-MS analysis shows a major impurity with a mass of [M-16] and another at [M-32]. What are these compounds?
A: These signals strongly suggest the presence of mono-hydroxy and non-hydroxylated piperidine derivatives.
-
[M-16] Impurity: This corresponds to a (Mono)hydroxy-1-piperidinecarboxylic acid phenylmethyl ester .
-
[M-32] Impurity: This corresponds to the fully deoxygenated 1-piperidinecarboxylic acid phenylmethyl ester .
Root Cause: These impurities are classic byproducts of hydrogenolysis , a common side reaction during the catalytic hydrogenation of a pyridine precursor.[1] Catalysts like Palladium on Carbon (Pd/C) are highly active and can cleave C-O bonds (hydroxyl groups) under forcing conditions (high hydrogen pressure, elevated temperature, or prolonged reaction times). The benzylic 2-position hydroxyl is particularly susceptible to this removal.
Q2: I've isolated my product, but NMR analysis shows it is contaminated with the deprotected 2,3-dihydroxypiperidine. Why did the Cbz group get removed?
A: The Carboxybenzyl (Cbz) group is a benzyl-type protecting group, which is sensitive to and readily cleaved by catalytic hydrogenation. This is, in fact, the standard method for its removal.
Root Cause: The same catalytic conditions used to reduce the pyridine ring to a piperidine ring can also cleave the Cbz group.[2] Achieving selectivity can be challenging. The reaction requires careful optimization to find a window where the pyridine ring is fully reduced while the Cbz group remains intact. Using a less aggressive catalyst, such as Rhodium on carbon (Rh/C) or Platinum oxide (PtO₂), may offer better selectivity compared to Pd/C for substrates with sensitive functional groups.[1]
Q3: My reaction is sluggish, and I'm seeing a significant amount of my pyridine-based starting material in the crude product. How can I drive the reaction to completion?
A: Incomplete hydrogenation is a frequent issue. Several factors can contribute to this problem.
Root Cause & Troubleshooting:
-
Catalyst Activity: The catalyst may be passivated or of low quality. Ensure you are using a fresh, high-quality catalyst. In some cases, the raw materials or products can have a passivation effect on the catalyst's activity.[3]
-
Hydrogen Pressure: The pressure may be insufficient. Most pyridine hydrogenations require elevated pressures (e.g., 5-70 atm) to proceed efficiently.[3][4]
-
Reaction Temperature & Time: The reaction may require higher temperatures or longer duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Solvent & pH: The choice of solvent can influence catalyst activity and substrate solubility. Acidic conditions can activate the pyridine ring towards reduction but may also promote hydrogenolysis of the Cbz group.[5]
Q4: I have an impurity with the same mass as my product, but it has a different retention time on my HPLC. What could it be?
A: This is likely a stereoisomer (diastereomer) of your target compound. The 2,3-dihydroxy motif has two adjacent chiral centers (C2 and C3), leading to the possibility of four stereoisomers (two enantiomeric pairs of diastereomers).
Root Cause: The dihydroxylation step (e.g., using osmium tetroxide or potassium permanganate) or the hydrogenation of a substituted pyridine may not be perfectly stereoselective. This can result in a mixture of cis and trans diols. The relative stereochemistry depends heavily on the synthetic route and reagents used.
Mitigation:
-
Stereocontrolled Dihydroxylation: Employing methods like Sharpless Asymmetric Dihydroxylation can introduce the hydroxyl groups with high stereoselectivity.
-
Purification: Diastereomers often have different physical properties (polarity, crystal packing) and can typically be separated by silica gel chromatography, although it may require careful optimization of the mobile phase.
Q5: My final product is contaminated with benzyl alcohol and/or dibenzyl carbonate. Where are these coming from?
A: These are byproducts related to the Cbz protecting group.
Root Cause:
-
Benzyl Alcohol: Can be formed from the hydrogenolysis of the Cbz group. It can also arise from the hydrolysis of the starting reagent, benzyl chloroformate, if water is present during the N-protection step.[6]
-
Dibenzyl Carbonate: Can be formed as a byproduct during the introduction of the Cbz group with benzyl chloroformate, especially if the reaction conditions are not well-controlled.
Part 2: Troubleshooting Guides & Protocols
Guide 1: Managing Hydrogenation-Related Impurities
This guide provides a workflow for identifying and removing impurities from incomplete reduction or over-reduction.
-
Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of Methanol or Acetonitrile.
-
LC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: Monitor for the expected mass of the product (C₁₃H₁₇NO₃, M+H⁺ ≈ 236.12) and key impurity masses (Deprotected: M+H⁺ ≈ 132.09; Mono-ol: M+H⁺ ≈ 220.13; Deoxygenated: M+H⁺ ≈ 204.14).
-
Caption: Troubleshooting workflow for hydrogenation impurities.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a Hexane/Ethyl Acetate mixture (e.g., 80:20).
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 80:20 Hexane/EtOAc) to elute non-polar impurities like the fully deoxygenated piperidine.
-
Gradually increase the polarity of the mobile phase (e.g., gradient to 50:50 Hexane/EtOAc). The desired diol product is significantly more polar and will elute later than the mono-hydroxy impurity.
-
-
Fraction Analysis: Monitor the collected fractions by TLC, staining with potassium permanganate (KMnO₄) to visualize the hydroxylated compounds. Pool the pure fractions and concentrate under reduced pressure.
Part 3: Data Summary & Visualization
Table 1: Summary of Common Impurities
| Impurity Name | Common Origin | Δ Mass from Product (Da) | Recommended Analytical Method |
| 1-Cbz-Piperidine | Over-hydrogenolysis of diol | -32.02 | LC-MS, GC-MS |
| 1-Cbz-3-hydroxypiperidine (or 2-hydroxy isomer) | Over-hydrogenolysis of one hydroxyl group | -16.01 | LC-MS |
| 2,3-Dihydroxypiperidine | Hydrogenolysis of Cbz protecting group | -102.04 | LC-MS |
| Pyridine-based Starting Material | Incomplete hydrogenation | Varies | LC-MS, ¹H NMR |
| Diastereomer (cis or trans) | Non-selective dihydroxylation or reduction | 0 | Chiral HPLC, ¹H NMR (NOESY) |
| Benzyl Alcohol | Cbz cleavage / Hydrolysis of benzyl chloroformate | -128.06 | GC-MS, ¹H NMR |
Diagram: Key Impurity Formation Pathways
This diagram illustrates the synthetic route from a hypothetical dihydroxypyridine precursor and the branching points that lead to common impurities.
Caption: Formation pathways for key synthesis impurities.
References
-
Kharb, R., & Singh, H. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link][2]
-
Patsnap. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Eureka. Retrieved from [Link][3]
-
Kustov, A. V., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. ResearchGate. Retrieved from [Link][4]
-
Baran, P. S., et al. (2019). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. Retrieved from [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-N-CBZ-3-HYDROXY-PIPERIDINE | 95798-22-4 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Stereochemical Confirmation of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The stereochemistry of a chiral compound dictates its biological activity, efficacy, and safety profile. This guide provides an in-depth comparison of modern analytical techniques for the unambiguous confirmation of the stereochemistry of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, a substituted piperidine scaffold of significant interest in medicinal chemistry.[1][2][3][4]
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering field-proven insights to guide your analytical strategy. Each presented protocol is designed as a self-validating system, ensuring the trustworthiness and robustness of your results.
The Challenge: Assigning Two Contiguous Chiral Centers
The core analytical challenge presented by this compound lies in the unambiguous assignment of the absolute and relative stereochemistry of the two contiguous chiral centers at C2 and C3 of the piperidine ring. This guide will explore and compare three orthogonal and powerful techniques:
-
X-Ray Crystallography: The definitive method for solid-state structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile tool for determining relative stereochemistry in solution, particularly when coupled with chiral derivatizing agents.
-
Chiroptical Spectroscopy (VCD and ECD): A sensitive solution-phase technique for determining absolute configuration, supported by computational modeling.
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subgraph "cluster_analysis" { label="Stereochemical Analysis"; style="rounded"; color="#34A853"; "XRay" [label="X-Ray Crystallography", fillcolor="#34A853", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; "VCD_ECD" [label="Chiroptical Spectroscopy\n(VCD/ECD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_confirmation" { label="Confirmation"; style="rounded"; color="#EA4335"; "Confirmation" [label="Unambiguous\nStereochemical Assignment", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Purification" -> "XRay"; "Purification" -> "NMR"; "Purification" -> "VCD_ECD"; "XRay" -> "Confirmation"; "NMR" -> "Confirmation"; "VCD_ECD" -> "Confirmation"; } Figure 1: High-level workflow for stereochemical confirmation.
X-Ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides an unequivocal determination of the absolute and relative stereochemistry of a molecule by mapping electron density to generate a three-dimensional structure.[5][6][7][8]
Expertise & Experience: Why it's the Gold Standard
The power of X-ray crystallography lies in its directness. Unlike spectroscopic methods that rely on interpretation and comparison to theoretical models, X-ray diffraction provides a direct visualization of the atomic arrangement in the crystal lattice. For piperidine derivatives, this technique can definitively establish the cis or trans relationship of the hydroxyl groups and the absolute configuration of the chiral centers.[9]
Trustworthiness: A Self-Validating System
A high-quality crystal structure is inherently self-validating. The refinement process yields metrics such as the R-factor and goodness-of-fit, which quantify the agreement between the experimental diffraction data and the final structural model. Furthermore, for chiral molecules crystallizing in a non-centrosymmetric space group, the Flack parameter provides a reliable indicator of the absolute configuration.
Experimental Protocol: X-Ray Diffraction
-
Crystallization:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or a mixture).
-
Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals of sufficient quality for diffraction.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using direct methods or Patterson synthesis.
-
Refine the structural model against the experimental data. For absolute configuration determination, ensure the refinement includes the anomalous dispersion effects.
-
Data Presentation: Hypothetical Crystallographic Data
| Parameter | Value | Interpretation |
| Chemical Formula | C₁₄H₁₇NO₄ | Confirms elemental composition. |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group, allowing for absolute structure determination. |
| Final R-factor | R1 = 0.035 | Indicates a good fit between the model and the experimental data. |
| Flack Parameter | 0.02(4) | A value close to 0 confirms the assigned absolute stereochemistry is correct. |
| Assigned Stereochemistry | (2R, 3S) | Unambiguous assignment. |
NMR Spectroscopy: Probing Relative Stereochemistry and Beyond
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution.[10][11][12][13] For our target molecule, ¹H NMR, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can reveal the relative orientation of the protons at C2 and C3.
Expertise & Experience: The Power of Derivatization
While standard NMR can suggest relative stereochemistry, its power is significantly enhanced through the use of chiral derivatizing agents. The Mosher's ester analysis is a classic and reliable method for determining the absolute configuration of secondary alcohols.[14][15][16][17] By converting the diol into diastereomeric bis-Mosher's esters, the chiral environment of the Mosher's reagent induces discernible chemical shift differences in the neighboring protons, allowing for the assignment of the absolute configuration of the alcohol centers.[18]
dot graph "mosher_ester_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Start" [label="Chiral Diol\n(Unknown Stereochemistry)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "React_R" [label="React with\n(R)-MTPA-Cl", shape="diamond", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "React_S" [label="React with\n(S)-MTPA-Cl", shape="diamond", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ester_S" [label="(S)-bis-MTPA Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ester_R" [label="(R)-bis-MTPA Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; "NMR_S" [label="¹H NMR of (S)-Ester"]; "NMR_R" [label="¹H NMR of (R)-Ester"]; "Analysis" [label="Calculate Δδ (δS - δR)\nand Assign Configuration", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "React_R"; "Start" -> "React_S"; "React_R" -> "Ester_S"; "React_S" -> "Ester_R"; "Ester_S" -> "NMR_S"; "Ester_R" -> "NMR_R"; "NMR_S" -> "Analysis"; "NMR_R" -> "Analysis"; } Figure 2: Workflow for Mosher's ester analysis.
Experimental Protocol: Advanced Mosher's Ester Analysis
-
Esterification:
-
Divide the sample of this compound into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of a base (e.g., pyridine).
-
React the second portion with (S)-(+)-MTPA-Cl under identical conditions.
-
Purify both diastereomeric bis-MTPA esters.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-bis-MTPA esters.
-
Assign all relevant proton signals using 2D NMR techniques (e.g., COSY, HSQC).
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the newly formed ester linkages.
-
Apply the Mosher's model to assign the absolute configuration based on the signs of the Δδ values.
-
Data Presentation: Hypothetical Mosher's Ester Analysis Data
| Proton | δ ((S)-Ester) (ppm) | δ ((R)-Ester) (ppm) | Δδ (δS - δR) (ppm) | Interpretation for (2R, 3S) Configuration |
| H-2 | 5.25 | 5.35 | -0.10 | Negative Δδ suggests R configuration at C2. |
| H-4α | 2.15 | 2.05 | +0.10 | Positive Δδ supports R configuration at C2. |
| H-4β | 1.90 | 1.80 | +0.10 | Positive Δδ supports R configuration at C2. |
| H-3 | 4.80 | 4.70 | +0.10 | Positive Δδ suggests S configuration at C3. |
| H-5α | 1.75 | 1.85 | -0.10 | Negative Δδ supports S configuration at C3. |
| H-5β | 1.60 | 1.70 | -0.10 | Negative Δδ supports S configuration at C3. |
Chiroptical Spectroscopy with Computational Support
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[19][20][21][22] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.
Expertise & Experience: Bridging Experiment and Theory
The true power of VCD and ECD is realized when experimental spectra are compared with theoretically predicted spectra from quantum chemical calculations.[23][24][25][26][27] This approach allows for the assignment of absolute configuration without the need for crystallization or derivatization. For flexible molecules like our target piperidine derivative, a thorough conformational search is crucial for generating an accurate Boltzmann-weighted theoretical spectrum.[28]
dot graph "vcd_ecd_workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_experimental" { label="Experimental"; style="rounded"; color="#34A853"; "Sample" [label="Dissolve Sample in\nAppropriate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acquire" [label="Acquire Experimental\nVCD/ECD Spectrum", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sample" -> "Acquire"; }
subgraph "cluster_computational" { label="Computational"; style="rounded"; color="#4285F4"; "Model" [label="Generate 3D Model\n(e.g., (2R, 3S))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Conformers" [label="Conformational Search\nand Energy Minimization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Calculate" [label="Calculate Boltzmann-Averaged\nVCD/ECD Spectrum (DFT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Model" -> "Conformers" -> "Calculate"; }
"Comparison" [label="Compare Experimental and\nCalculated Spectra", shape="diamond", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Assignment" [label="Assign Absolute Configuration", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Acquire" -> "Comparison"; "Calculate" -> "Comparison"; "Comparison" -> "Assignment"; } Figure 3: VCD/ECD analysis workflow.
Experimental Protocol: VCD/ECD Analysis
-
Sample Preparation:
-
Dissolve a known concentration of the purified compound in a suitable deuterated solvent (for VCD, e.g., CDCl₃) or a UV-transparent solvent (for ECD, e.g., methanol).
-
-
Spectral Acquisition:
-
Record the VCD and IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹).
-
Record the ECD and UV-Vis spectra in the appropriate wavelength range.
-
-
Computational Modeling:
-
Perform a comprehensive conformational search for one enantiomer (e.g., the (2R, 3S)-isomer) using molecular mechanics or semi-empirical methods.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT), for instance, at the B3LYP/6-311+G(d) level of theory, including a solvent model.[23]
-
Calculate the VCD and ECD spectra for each conformer.
-
Generate a Boltzmann-weighted average spectrum based on the relative free energies of the conformers.
-
-
Comparison and Assignment:
-
Compare the experimental VCD/ECD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the major bands confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is that of the opposite enantiomer.
-
Data Presentation: Comparison of Methods
| Method | Advantages | Limitations | Best For |
| X-Ray Crystallography | - Unambiguous determination of both relative and absolute stereochemistry.- Provides a complete 3D structure. | - Requires a single crystal of suitable quality.- Structure is in the solid state, which may differ from solution. | Definitive proof of structure when suitable crystals can be obtained. |
| NMR with Mosher's Esters | - Determines absolute configuration in solution.- Relatively fast and requires common lab equipment. | - Requires chemical derivatization.- Can be difficult to interpret for complex molecules.[16] | Rapidly assigning absolute configuration of secondary alcohols in solution. |
| VCD/ECD Spectroscopy | - Non-destructive and requires small sample amounts.- Determines absolute configuration in solution. | - Heavily reliant on accurate computational modeling.- Can be challenging for highly flexible molecules.[25] | Assigning absolute configuration when crystallization is difficult. |
Conclusion and Recommendation
For the unambiguous stereochemical confirmation of this compound, a multi-pronged approach is recommended for the highest level of confidence.
-
Primary Confirmation: Pursue X-ray crystallography as the primary method. Its definitive nature provides an irrefutable answer for both relative and absolute stereochemistry.
-
Orthogonal Validation: Independently, perform VCD analysis coupled with DFT calculations . This provides a robust, in-solution confirmation of the absolute configuration, which is highly complementary to the solid-state X-ray data.
-
Supporting Evidence: Utilize ¹H NMR to confirm the relative stereochemistry in solution through coupling constant analysis and NOE experiments. If crystals cannot be obtained, the Mosher's ester analysis becomes a critical alternative for determining the absolute configuration.
By employing at least two of these orthogonal techniques, researchers can ensure the scientific integrity of their findings, providing a solid and trustworthy foundation for subsequent stages of drug development.
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- X-ray crystal structure of the minor anti -piperidine product 14d. (n.d.).
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- Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, CO. (n.d.).
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017). Chemistry Stack Exchange.
- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI.
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- A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022).
- Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. (n.d.). RSC Publishing.
- Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010).
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
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- Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Deriv
- A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. (n.d.). PubMed Central.
- Stereochemistries for 1,2-diols with two secondary alcohol groups. (n.d.).
- Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). PubMed Central.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activ
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A Researcher's Guide to the In Vivo Validation of N-butyldeoxynojirimycin (Miglustat) for Glycosphingolipid Storage Disorders
Introduction
In the landscape of therapeutic interventions for lysosomal storage diseases (LSDs), particularly those involving the accumulation of glycosphingolipids (GSLs), N-butyldeoxynojirimycin, more commonly known as Miglustat, represents a pivotal development in substrate reduction therapy (SRT).[1][2] This guide provides an in-depth technical comparison and experimental framework for the in vivo validation of Miglustat. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with validated experimental protocols to offer a comprehensive understanding of Miglustat's activity and its evaluation in preclinical models.
Gaucher disease, a prototypical GSL storage disorder, arises from a deficiency in the lysosomal enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages.[3][4] This accumulation results in the formation of characteristic "Gaucher cells," which infiltrate various organs, including the spleen, liver, and bone marrow, causing a range of clinical manifestations from hepatosplenomegaly to skeletal abnormalities.[3][4] Miglustat offers an alternative therapeutic strategy to the more conventional enzyme replacement therapy (ERT) by aiming to reduce the biosynthesis of GlcCer, thereby alleviating the substrate burden on the deficient enzymatic pathway.[1]
This guide will comparatively analyze Miglustat against other therapeutic modalities, detail the necessary in vivo models and experimental protocols for its validation, and provide the causal reasoning behind these experimental designs, ensuring a robust and scientifically sound evaluation of its therapeutic potential.
Mechanism of Action: Substrate Reduction Therapy
The therapeutic rationale for Miglustat is elegantly simple: if the degradation of a substrate is impaired, then reducing its rate of synthesis can restore metabolic balance.[1] Miglustat achieves this by acting as a competitive inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most GSLs.[5] By reversibly binding to this enzyme, Miglustat effectively reduces the rate of GlcCer formation, thus decreasing the amount of substrate that needs to be degraded by the deficient glucocerebrosidase.[1]
This mechanism is fundamentally different from ERT, which aims to supplement the deficient enzyme.[6][7] The oral bioavailability of Miglustat and its ability to cross the blood-brain barrier offer potential advantages, particularly for neuronopathic forms of Gaucher disease, which are largely refractory to ERT.[8][9]
Signaling Pathway of Glycosphingolipid Biosynthesis and Inhibition by Miglustat
Caption: Glycosphingolipid biosynthesis pathway and the inhibitory action of Miglustat.
Comparative Analysis of Therapeutic Strategies
A thorough in vivo validation of Miglustat necessitates a comparative analysis against existing and emerging therapeutic options for Gaucher disease. This comparison should be multifaceted, considering efficacy, safety, and pharmacokinetic profiles.
| Therapeutic Strategy | Mechanism of Action | Key Advantages | Key Limitations |
| Miglustat (SRT) | Inhibition of glucosylceramide synthase, reducing substrate biosynthesis.[1] | Oral administration, potential for CNS penetration.[10] | Gastrointestinal side effects (diarrhea, weight loss), potential for off-target effects.[10][11] |
| Enzyme Replacement Therapy (ERT) | Intravenous infusion of recombinant glucocerebrosidase to supplement the deficient enzyme.[6][7] | High efficacy in reversing visceral and hematological manifestations.[12] | Intravenous administration, high cost, limited efficacy in neuronopathic disease due to inability to cross the blood-brain barrier.[6][9] |
| Eliglustat (SRT) | A more specific inhibitor of glucosylceramide synthase.[10] | Oral administration, generally better tolerated than Miglustat.[10] | Efficacy is dependent on patient's CYP2D6 metabolizer status.[10] |
| Ambroxol (Chaperone Therapy) | Acts as a pharmacological chaperone to stabilize misfolded GCase, increasing its residual activity.[13] | Oral administration, potential for synergistic effects with other therapies. | Efficacy is dependent on the specific GBA1 mutation.[13] |
| Gene Therapy | Introduction of a functional GBA1 gene to provide a long-term source of GCase.[14] | Potential for a one-time curative treatment. | Still in clinical development, potential for immunogenicity and insertional mutagenesis.[14] |
In Vivo Validation of Miglustat: Experimental Design and Protocols
The in vivo validation of Miglustat requires a well-designed study utilizing an appropriate animal model of Gaucher disease. The choice of model is critical, as it must recapitulate the key pathological features of the human disease.
Choice of Animal Model
Several mouse models of Gaucher disease have been developed, each with its own advantages and limitations.[15][16] A commonly used model is the GBA1 knockout (Gba1-/-) mouse, which exhibits a severe, neuronopathic phenotype and neonatal lethality.[15][17] While this model is useful for studying the most severe forms of the disease, its short lifespan limits its utility for long-term efficacy studies.[17] For studies of non-neuronopathic Gaucher disease, models with specific point mutations, such as the L444P knock-in mouse, are more appropriate as they exhibit a milder phenotype with a longer lifespan.[17]
Experimental Workflow for In Vivo Validation
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The Tale of Two Rings: A Comparative Analysis of Piperidine and Pyrrolidine Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision that reverberates through the entire drug discovery and development pipeline. It dictates a molecule's three-dimensional shape, its physicochemical properties, and ultimately, its dance with biological targets. Among the pantheon of privileged scaffolds, the six-membered piperidine and the five-membered pyrrolidine rings stand out as ubiquitous and versatile building blocks.[1][2] This guide offers an in-depth, data-driven comparative analysis of these two saturated nitrogen heterocycles, providing a framework for rational decision-making in the design of next-generation therapeutics.
At a Glance: Key Physicochemical and Structural Differences
While separated by a single methylene unit, the piperidine and pyrrolidine scaffolds exhibit subtle yet profound differences in their fundamental properties. These distinctions can be strategically leveraged by medicinal chemists to fine-tune a compound's behavior.[1][3]
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| Ring Size | 6-membered | 5-membered | The larger piperidine ring offers more vectors for substitution, while the smaller pyrrolidine can be advantageous for fitting into constrained binding pockets. |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | With very similar basicities, they are often interchangeable when a basic nitrogen is the primary requirement for target interaction or solubility. Pyrrolidine is slightly more basic, which may be due to greater conformational stabilization of its protonated form.[1] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is inherently more lipophilic, which can influence cell permeability, solubility, and potential off-target effects. This provides a tool for modulating a compound's lipophilicity.[1] |
| Conformational Flexibility | Prefers a rigid chair conformation. | Adopts more flexible envelope and twist (pseudo-rotation) conformations. | The rigidity of piperidine can be exploited to lock in a bioactive conformation, potentially increasing potency. The flexibility of pyrrolidine may be beneficial when conformational adaptability is needed to engage with the target.[1] |
Conformational Landscape: Rigidity vs. Flexibility
The most striking difference between the two scaffolds lies in their conformational dynamics. The piperidine ring, much like cyclohexane, predominantly adopts a stable chair conformation to minimize steric and torsional strain. This inherent rigidity can be a powerful tool in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
In contrast, the five-membered pyrrolidine ring is significantly more flexible. It exists as a dynamic equilibrium of envelope and twist conformations, a phenomenon known as pseudorotation. This conformational adaptability can allow a molecule to better mold itself to the contours of a binding site, which can be crucial for achieving optimal interactions, especially with flexible protein targets.
Caption: Conformational preferences of piperidine and pyrrolidine.
The Impact on Drug-Receptor Interactions: A Balancing Act
The choice between a piperidine and a pyrrolidine scaffold can profoundly influence how a drug candidate interacts with its biological target. The orientation of substituents, governed by the ring's conformation, is critical for establishing key binding interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.
In a study on potent pancreatic lipase inhibitors, researchers observed that the specific orientation of functional groups on pyrrolidine derivatives could enhance hydrogen bonding and hydrophobic interactions, potentially leading to improved binding affinity compared to their piperidine counterparts.[4] This highlights how the nuanced conformational differences can translate into significant changes in biological activity.
Conversely, the rigidity of the piperidine scaffold can be advantageous in cases where a pre-organized conformation is required for optimal binding. By locking substituents in a specific spatial arrangement, the entropic cost of binding is minimized, which can lead to a more potent inhibitor.
Navigating the ADME Landscape: Permeability and Metabolism
A drug's journey through the body is heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between a piperidine and a pyrrolidine ring can have significant downstream effects on these pharmacokinetic parameters.[1]
Permeability: The slightly higher lipophilicity of the piperidine scaffold may lead to enhanced membrane permeability through passive diffusion.[3] However, the relationship between lipophilicity and permeability is not always linear, and other factors such as the presence of efflux transporters can play a significant role.
Metabolic Stability: Both scaffolds are generally considered to be relatively stable. However, they can be susceptible to cytochrome P450-mediated oxidation, particularly at the carbons adjacent to the nitrogen atom. Strategic placement of substituents can be employed to block these metabolic "soft spots" and improve a compound's half-life.[1] Interestingly, comparative studies on nitroxide derivatives have shown that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction than their six-membered piperidine counterparts, suggesting that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability.[1]
Case Studies: Piperidine and Pyrrolidine in Marketed Drugs
The prevalence of both scaffolds in a wide array of approved drugs underscores their importance in medicinal chemistry.[5][6] Examining drugs that target the same biological pathway but contain different scaffolds can provide valuable insights into the rationale behind their selection.
| Drug | Scaffold | Target/Therapeutic Area | Rationale for Scaffold Choice (Inferred) |
| Donepezil | Piperidine | Acetylcholinesterase/Alzheimer's Disease | The piperidine ring likely provides a rigid framework to correctly orient the benzyl and indanone moieties for optimal interaction within the enzyme's active site. |
| Pramiracetam | Pyrrolidine | Nootropic/Cognitive Enhancement | The pyrrolidine core may offer the necessary flexibility and polarity for brain penetration and interaction with its yet-to-be-fully-elucidated targets. |
| Fentanyl | Piperidine | μ-opioid receptor/Analgesic | The rigid piperidine ring is crucial for positioning the N-arylpropanamide and the 4-anilido substituents for potent agonism at the μ-opioid receptor. |
| Buprenorphine | Contains a piperidine ring within a complex polycyclic structure | μ-opioid receptor/Analgesic | While not a simple piperidine, the saturated nitrogen-containing ring is essential for its interaction with the opioid receptor. |
| Vildagliptin | Pyrrolidine | DPP-4/Diabetes | The pyrrolidine-based structure is designed to mimic the natural substrate of DPP-4, with the scaffold providing the correct stereochemistry and orientation for potent and selective inhibition. |
Experimental Protocols for Comparative Evaluation
To empirically assess the suitability of a piperidine versus a pyrrolidine scaffold for a given drug discovery program, a series of in vitro assays are indispensable. The following are detailed, step-by-step methodologies for key experiments.
Caption: General workflow for comparative scaffold evaluation.
Caco-2 Permeability Assay
Objective: To predict the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a model of the intestinal epithelium.[7]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) across the monolayer using a voltmeter. TEER values above a certain threshold (typically >200 Ω·cm²) indicate a well-formed, intact monolayer.
-
Assay Preparation:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
Prepare the dosing solution of the test compound in HBSS at the desired concentration (e.g., 10 µM).
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical - B to A) for Efflux Assessment:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[8]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Prepare a solution of liver microsomes (human, rat, etc.) in the reaction buffer.
-
Prepare a solution of the NADPH-regenerating system (to ensure a sustained supply of the necessary cofactor for CYP450 enzymes).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, liver microsome solution, and the test compound at a final concentration typically around 1 µM.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Receptor Binding Assay
Objective: To determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Methodology:
-
Reagent Preparation:
-
Prepare a membrane preparation from cells or tissues expressing the target receptor.
-
Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the receptor.
-
Prepare a series of dilutions of the unlabeled test compound.
-
Prepare an assay buffer that is optimal for receptor-ligand binding.
-
-
Assay Setup:
-
In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: A Strategic Choice in Drug Design
The decision to employ a piperidine or a pyrrolidine scaffold is not a matter of inherent superiority of one over the other, but rather a strategic choice based on the specific objectives of a drug discovery program. The rigidity and slightly higher lipophilicity of piperidine can be harnessed to achieve high-affinity binding through conformational constraint. In contrast, the flexibility and lower lipophilicity of pyrrolidine may be the key to unlocking activity when conformational adaptability is paramount or a more hydrophilic profile is desired.[1] By understanding the fundamental differences between these two privileged scaffolds and employing rigorous experimental evaluation, medicinal chemists can make more informed decisions, ultimately leading to the design of safer and more effective medicines.
References
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco2 assay protocol. Retrieved from [Link]
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Lasheen, D. S., & Abouzid, K. A. (2017). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 22(12), 2147. Retrieved from [Link]
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Scott, J. D., & Williams, D. P. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 5(3), 273–277. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
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Buffa, C. W., & O'Donnell, C. J. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(1), 1-36. Retrieved from [Link]
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Al-Zharani, M., Al-Ghamdi, S., Al-Ghamdi, A., Al-Amer, O., Al-Ghamdi, S., Al-Otaibi, M., ... & El-Sharkawy, A. (2022). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 27(21), 7247. Retrieved from [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Anson, C. E., & Creemer, L. C. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Retrieved from [Link]
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Zhuravlev, A. V., & Vorobyeva, D. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6594. Retrieved from [Link]
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Poyraz, S., Yuksek, H., & Al-Soud, Y. A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 123456. Retrieved from [Link]
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Gornicka, A., & Kaczor, A. A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. Retrieved from [Link]
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Zafar, H., Zafar, A., & Khan, K. M. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research, 3(7), 988-1015. Retrieved from [Link]
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Slideshare. (n.d.). Comparison of caco 2 with other cell-based models for intestinal permeability studies.ppt. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Binding Mode of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
This guide provides a comprehensive, technically-grounded framework for validating the binding mode of a novel small molecule, 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, henceforth referred to as "Compound X". As the biological target for Compound X is not yet publicly characterized, we will proceed with a detailed case study approach, positing a plausible interaction with a well-understood enzyme class. For the purposes of this guide, we will hypothesize that Compound X is a potential inhibitor of Serine Hydrolase Alpha (SHA) , a fictional but representative member of a large and therapeutically relevant enzyme family.
This document is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world scientific investigation. Our objective is to not only outline the necessary experiments but to build a self-validating cascade of evidence that moves from initial confirmation of interaction to a high-resolution structural understanding of the binding mode.
The Investigative Workflow: A Multi-Pillar Approach
Validating a ligand's binding mode is not a linear process but an iterative one, where each experiment informs the next. Our approach is built on establishing congruence across multiple orthogonal techniques, ensuring that the final model is robust and reliable.
Caption: Logical workflow for validating a ligand's binding mode.
Phase 1: Is It Real? — Initial Confirmation with Biochemical Assays
Before committing resources to sophisticated biophysical techniques, it is paramount to confirm that Compound X directly interacts with our target, SHA, and elicits a functional response. A continuous kinetic enzymatic assay using a fluorogenic substrate is an excellent starting point.
Rationale: This experiment serves as the foundational checkpoint. It not only confirms target engagement but also provides a quantitative measure of potency (e.g., IC₅₀), which is essential for planning subsequent biophysical experiments. The choice of a continuous assay allows for the detection of potential time-dependent inhibition, which could hint at a covalent or slow-binding mechanism.
Experimental Protocol: SHA Fluorogenic Inhibition Assay
-
Reagents & Setup:
-
Purified, active Serine Hydrolase Alpha (SHA).
-
Fluorogenic substrate for SHA (e.g., a substrate that releases a fluorescent product upon cleavage).
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20.
-
Compound X, dissolved in 100% DMSO to create a 10 mM stock.
-
384-well, low-volume, black assay plates.
-
-
Procedure:
-
Prepare a serial dilution of Compound X in 100% DMSO, typically 11 points for a dose-response curve.
-
Dispense a small volume (e.g., 50 nL) of the DMSO dilutions into the assay wells.
-
Add SHA enzyme diluted in assay buffer to the wells and incubate for 30 minutes at room temperature. This pre-incubation step allows the compound to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., Excitation/Emission wavelengths appropriate for the fluorophore).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the rates to positive (enzyme + DMSO) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Phase 2: Quantifying the Interaction — A Biophysical Deep Dive
With the IC₅₀ in hand, we move to label-free, in-solution techniques to dissect the binding event. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this phase.[1][2] They provide orthogonal validation of the binding affinity (K_D) and offer deeper insights into the kinetics and thermodynamics of the interaction.[1][3][4]
Surface Plasmon Resonance (SPR): The Kinetics of Binding
SPR measures the real-time association and dissociation of a ligand (the analyte) flowing over an immobilized protein (the ligand), providing a wealth of kinetic information.[1][5][6]
Rationale: The dissociation rate (k_d), or its inverse, the residence time, is often more predictive of in vivo efficacy than affinity alone.[6] A slow off-rate can lead to a more durable pharmacological effect. SPR is the premier technique for accurately determining both on-rates (k_a) and off-rates.[6]
Experimental Protocol: SPR Kinetic Analysis
-
Immobilization:
-
Immobilize SHA onto a CM5 sensor chip via amine coupling. Aim for a low immobilization density (e.g., 1000-2000 Response Units, RU) to minimize mass transport limitations.
-
Use a reference flow cell, either blank or with an irrelevant immobilized protein, to subtract bulk refractive index changes.
-
-
Analyte Interaction:
-
Prepare a serial dilution of Compound X in running buffer (e.g., HBS-EP+), typically covering a concentration range from 0.1 to 10 times the expected K_D.
-
Inject the analyte concentrations over the sensor surface in a multi-cycle kinetic format, from lowest to highest concentration. Each cycle consists of an association phase (analyte injection) followed by a dissociation phase (buffer flow).
-
Include several buffer-only injections (zero-analyte) for double referencing.
-
-
Regeneration:
-
If necessary, identify a regeneration solution (e.g., a short pulse of low pH glycine or high salt) that removes all bound analyte without denaturing the immobilized SHA.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams.
-
Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract k_a, k_d, and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Caption: A typical multi-cycle kinetics workflow for SPR.
Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4][7][8]
Rationale: ITC is the gold standard for determining binding affinity and stoichiometry without labels or immobilization. The thermodynamic signature (enthalpy, ΔH, and entropy, ΔS) provides crucial information about the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects), which is invaluable for lead optimization.[3][8]
Experimental Protocol: ITC Thermodynamic Analysis
-
Sample Preparation:
-
Exhaustively dialyze both SHA and Compound X into the same buffer to minimize heats of dilution.[7] A common buffer is 20 mM phosphate or HEPES, pH 7.4, with 150 mM NaCl.
-
Accurately determine the concentrations of both protein and ligand.
-
Degas all solutions immediately before the experiment.
-
-
Experiment Setup (MicroCal ITC200 or similar):
-
Load the protein (SHA) into the sample cell at a concentration typically 10-20 times the expected K_D.
-
Load the ligand (Compound X) into the injection syringe at a concentration 10-15 times that of the protein.
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL).
-
-
Titration:
-
Perform the titration, injecting the ligand into the protein solution.
-
Perform a control titration by injecting the ligand into buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change per injection.
-
Subtract the heats of dilution from the binding experiment data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Binding Site
NMR spectroscopy can identify which specific amino acid residues of the target protein are involved in the binding interaction, providing crucial information about the location of the binding pocket.[9][10][11]
Rationale: Techniques like Chemical Shift Perturbation (CSP) mapping provide experimental evidence of the binding site on the protein surface. This is a powerful method to validate computational docking poses and to confirm that the compound binds to the intended site (e.g., the active site vs. an allosteric site).[11]
Experimental Protocol: 2D ¹H-¹⁵N HSQC Titration
-
Protein Preparation:
-
Express and purify ¹⁵N-isotopically labeled SHA. This is a prerequisite for protein-observed NMR experiments.
-
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled SHA in a suitable NMR buffer. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.
-
Prepare a concentrated stock solution of unlabeled Compound X in the same buffer (with a small amount of d6-DMSO if needed for solubility).
-
Acquire a series of ¹H-¹⁵N HSQC spectra after titrating in increasing molar ratios of Compound X (e.g., 1:0.25, 1:0.5, 1:1, 1:2, 1:5 protein:ligand).
-
-
Data Analysis:
-
Overlay the spectra from the titration.
-
Identify the peaks (amides) that shift their position or decrease in intensity upon addition of Compound X. These are the residues affected by the binding event.
-
Map these perturbed residues onto the 3D structure of SHA. The cluster of affected residues will delineate the binding site.
-
Phase 3: The Atomic Picture — High-Resolution Structural Validation
The ultimate validation of a binding mode is its direct visualization at atomic resolution. X-ray crystallography provides this definitive picture, revealing the precise orientation of the ligand in the binding pocket and the specific interactions it makes with the protein.[12][13][14]
Rationale: A crystal structure is the ground truth. It confirms the binding pose, explains the structure-activity relationship (SAR), and provides an unambiguous blueprint for future structure-based drug design efforts.[12] It can reveal unexpected interactions or conformational changes that were not predicted by other methods.
Experimental Protocol: Co-crystallization of the SHA-Compound X Complex
-
Complex Formation:
-
Incubate purified SHA with a molar excess (e.g., 5-10 fold) of Compound X to ensure saturation of the binding sites.
-
-
Crystallization Screening:
-
Set up crystallization trials using various methods (e.g., hanging drop, sitting drop vapor diffusion) and screen a wide range of commercially available crystallization conditions.
-
The presence of the ligand may require re-screening, as conditions might differ from the apo-protein.[12]
-
-
Crystal Optimization and Data Collection:
-
Optimize initial crystal hits by varying precipitant concentration, pH, and temperature.
-
Cryo-protect the best crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure, typically using molecular replacement if a structure of the apo-protein or a close homolog exists.
-
Carefully model the ligand into the resulting electron density map.
-
Refine the structure to produce a final, high-quality model of the protein-ligand complex.
-
Comparison with a Known Alternative: Compound X vs. "Inhibitor Y"
To contextualize our findings, we must compare the binding characteristics of Compound X with a known, well-characterized inhibitor of SHA, which we'll call "Inhibitor Y". This comparative analysis is crucial for understanding the unique properties of our compound and for guiding its potential development.
Table 1: Comparative Biophysical and Biochemical Data
| Parameter | Compound X (Hypothetical Data) | Inhibitor Y (Reference Data) | Technique | Insight Provided |
| IC₅₀ | 150 nM | 50 nM | Enzyme Assay | Potency |
| K_D (SPR) | 120 nM | 45 nM | SPR | Affinity |
| k_a (on-rate) | 2 x 10⁵ M⁻¹s⁻¹ | 5 x 10⁵ M⁻¹s⁻¹ | SPR | Association Speed |
| k_d (off-rate) | 2.4 x 10⁻² s⁻¹ | 2.25 x 10⁻² s⁻¹ | SPR | Dissociation Speed |
| Residence Time (1/k_d) | ~42 seconds | ~44 seconds | SPR | Target Engagement Duration |
| K_D (ITC) | 135 nM | 48 nM | ITC | Affinity (Orthogonal) |
| Stoichiometry (n) | 1.05 | 0.98 | ITC | Binding Ratio |
| ΔH (kcal/mol) | -8.5 | -5.2 | ITC | Enthalpic Contribution |
| -TΔS (kcal/mol) | -0.8 | -4.3 | ITC | Entropic Contribution |
Analysis of Comparative Data:
References
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-
Le, K. D., Gilson, M. K., & Tîllică, B. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), e2749. [Link]
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IMSERC. Ligand screening with NMR. Northwestern University. [Link]
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Betzi, S., et al. (2016). Protein X-ray Crystallography and Drug Discovery. Molecules, 21(5), 626. [Link]
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Engh, R. A., & Bossemeyer, D. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155-166. [Link]
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Peng, J. W. (2019). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Molecules, 24(18), 3249. [Link]
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Camacho-Zarco, A. R., & Gsponer, J. (2018). Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 1686, 147-160. [Link]
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Jhoti, H., & Williams, G. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457-477. [Link]
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Engh, R. A., & Bossemeyer, D. (2018). X-Ray Crystallography of Protein-Ligand Interactions. Methods in Molecular Biology, 1764, 155-166. [Link]
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Jhoti, H., & Williams, G. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Methods in Molecular Biology, 457-477. [Link]
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Pero, A., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. [Link]
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Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Drug Discovery and Development. [Link]
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TA Instruments. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. [Link]
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Lin, Z., & Wu, J. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. ResearchGate. [Link]
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Du, X., Li, Y., & Li, J. (2020). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 21(5), 1779. [Link]
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Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]
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A Comparative Guide to the Cross-Reactivity of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
This guide provides a comprehensive framework for evaluating the cross-reactivity of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester. It is designed for researchers, scientists, and drug development professionals seeking to understand and assess the selectivity of this and similar piperidine-based compounds. The methodologies and principles outlined herein are grounded in established practices for ensuring scientific rigor and generating reliable data for regulatory submissions and further development.
Introduction: The Importance of Selectivity in Piperidine-Based Therapeutics
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, enabling potent and selective interactions with specific targets.[2] However, this same structural versatility can also lead to off-target interactions, or cross-reactivity, which can result in undesirable side effects or toxicities.
This compound is a synthetic piperidine derivative. While specific biological data for this compound is not extensively published, its dihydroxy-substituted piperidine core is suggestive of a potential interaction with carbohydrate-processing enzymes, such as glycosidases, where it may act as a sugar mimic. Understanding the selectivity of such a compound is paramount before its advancement as a therapeutic candidate.
This guide outlines a systematic approach to studying the cross-reactivity of this compound, using a hypothetical primary target of α-glucosidase for illustrative purposes. We will compare its activity with a known potent α-glucosidase inhibitor, a structurally related isomer, and a compound with a different chemical scaffold but similar biological activity.
Comparative Compounds
For a robust cross-reactivity assessment, a carefully selected panel of comparator compounds is essential.
| Compound | Rationale for Inclusion |
| This compound | The topic compound of our investigation.[3][4][5] |
| Acarbose | A well-characterized, potent inhibitor of α-glucosidase, serving as a positive control and benchmark for on-target activity. |
| 3,4-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester | A structural isomer of the topic compound.[6] Comparing the activity of these two isomers can provide insights into the structure-activity relationship (SAR) and target selectivity. |
| Miglitol | An iminosugar with a different core structure (piperidine vs. piperazine) that also inhibits α-glucosidase, allowing for comparison across different chemical scaffolds. |
Experimental Design for Cross-Reactivity Profiling
A thorough cross-reactivity study should encompass a tiered approach, beginning with in vitro assays against a panel of related and unrelated targets, followed by cell-based assays to assess functional consequences.
Tier 1: In Vitro Enzyme Inhibition Assays
The initial step is to determine the inhibitory activity of the test compounds against the primary target (hypothesized to be α-glucosidase) and a panel of other relevant enzymes.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for in vitro enzyme inhibition assay.
Protocol: α-Glucosidase Inhibition Assay
-
Preparation of Reagents:
-
Prepare stock solutions of all test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of each compound in assay buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in assay buffer.
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each compound dilution.
-
Add 50 µL of the α-glucosidase solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate for 20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cross-Reactivity Enzyme Panel
To assess selectivity, the topic compound should be tested against a panel of other enzymes. Given the piperidine core, this panel should include representative members of common piperidine drug targets.
-
β-Glucosidase: To assess selectivity for α- vs. β-anomers.
-
Amylase: A different type of carbohydrate-processing enzyme.
-
Sigma-1 Receptor (S1R): A common target for piperidine-containing compounds.[7][8][9]
-
Histamine H3 Receptor (H3R): Another receptor known to be modulated by piperidine derivatives.[8]
-
Acetylcholinesterase (AChE): A key enzyme in the nervous system and a target for some piperidine-based drugs.[2]
Hypothetical Data Summary: In Vitro Enzyme Inhibition
| Compound | α-Glucosidase IC₅₀ (µM) | β-Glucosidase IC₅₀ (µM) | Amylase IC₅₀ (µM) | S1R Ki (µM) | H3R Ki (µM) | AChE IC₅₀ (µM) |
| This compound | 15.2 | > 100 | > 100 | 25.6 | > 100 | > 100 |
| Acarbose | 2.1 | 50.3 | 5.8 | > 100 | > 100 | > 100 |
| 3,4-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester | 89.7 | > 100 | > 100 | 78.1 | > 100 | > 100 |
| Miglitol | 0.8 | 15.6 | 12.4 | > 100 | > 100 | > 100 |
Interpretation of Hypothetical Data:
The hypothetical data suggest that this compound is a moderately potent inhibitor of α-glucosidase with good selectivity over β-glucosidase and amylase. The cross-reactivity with the Sigma-1 receptor, although weaker than its primary target activity, warrants further investigation in functional assays. The 3,4-dihydroxy isomer shows significantly reduced activity, highlighting the importance of the hydroxyl group positioning for target engagement.
Tier 2: Cell-Based Functional Assays
Cell-based assays are crucial for understanding how the observed in vitro activity translates to a more complex biological system.
Experimental Workflow: Cell-Based Assay
Caption: Workflow for a general cell-based functional assay.
Protocol: Caco-2 Cell Intestinal Disaccharidase Activity Assay
This assay assesses the ability of the compounds to inhibit carbohydrate digestion in a human intestinal cell line.
-
Cell Culture: Culture Caco-2 cells until they differentiate to form a brush border membrane expressing disaccharidases.
-
Compound Treatment: Treat the differentiated Caco-2 cells with various concentrations of the test compounds.
-
Substrate Addition: Add a sucrose solution to the cells and incubate.
-
Glucose Measurement: Measure the amount of glucose released into the medium using a commercially available glucose oxidase assay kit.
-
Data Analysis: Calculate the concentration-dependent inhibition of sucrose digestion and determine the EC₅₀ values.
Hypothetical Data Summary: Cell-Based Functional Assay
| Compound | Caco-2 Sucrose Digestion EC₅₀ (µM) |
| This compound | 25.8 |
| Acarbose | 5.2 |
| 3,4-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester | > 100 |
| Miglitol | 2.5 |
Interpretation of Hypothetical Data:
The cell-based data are consistent with the in vitro enzyme inhibition results, confirming that this compound can inhibit carbohydrate digestion in a cellular context.
Discussion and Future Directions
This guide provides a structured approach to evaluating the cross-reactivity of this compound. The hypothetical data presented illustrate how a combination of in vitro and cell-based assays can build a comprehensive selectivity profile.
Based on our hypothetical findings, this compound demonstrates promising selectivity for α-glucosidase over other related enzymes. However, the observed off-target activity at the Sigma-1 receptor necessitates further investigation. Future studies should include:
-
Broader Receptor Screening: A comprehensive screen against a wider panel of receptors and ion channels to identify any other potential off-target interactions.
-
In Vivo Studies: Animal models to assess the in vivo efficacy and potential side effects related to both the on-target and off-target activities.
-
Tissue Cross-Reactivity Studies: For later stages of preclinical development, immunohistochemical staining of various tissues can identify potential off-target binding sites.[10][11][12]
By employing a systematic and rigorous approach to cross-reactivity profiling, researchers can gain a deeper understanding of the pharmacological properties of novel compounds like this compound, ultimately leading to the development of safer and more effective therapeutics.
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A Head-to-Head Comparison of Synthesis Routes for Dihydroxypiperidines: A Guide for Researchers
Dihydroxypiperidines are a pivotal class of nitrogen-containing heterocyclic compounds. As structural mimics of monosaccharides, where the endocyclic oxygen is replaced by a nitrogen atom, they are often referred to as iminosugars. This structural feature confers significant biological activity, making them potent inhibitors of glycosidases and glycosyltransferases. Consequently, they are high-value targets in medicinal chemistry and drug development for a range of therapeutic areas, including antiviral, anticancer, antidiabetic, and immunomodulatory applications.
The stereochemical arrangement of the hydroxyl groups on the piperidine ring is critical for biological activity. Therefore, the development of efficient and highly stereoselective synthetic routes is a primary focus for organic and medicinal chemists. This guide provides a head-to-head comparison of the most prevalent strategies for synthesizing dihydroxypiperidines: Chiral Pool Synthesis, De Novo Asymmetric Synthesis, and Chemoenzymatic Routes. We will delve into the core principles of each approach, present representative experimental data, and offer insights to help researchers select the optimal strategy for their specific objectives.
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
The chiral pool approach is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[1] For dihydroxypiperidines, the most common chiral precursors are carbohydrates and amino acids, which already possess the required stereocenters that can be elaborated into the target piperidine ring.
Synthesis from Carbohydrates
Rationale: Carbohydrates, such as D-mannose or D-glucose, are ideal starting materials as they offer a dense array of stereochemically defined hydroxyl groups. The synthetic challenge lies in selectively manipulating these functional groups and introducing the nitrogen atom to form the heterocyclic ring. A common strategy involves reductive amination of a suitably functionalized sugar derivative.
A representative approach starting from D-mannose involves a double reductive amination to construct the 3,4,5-trihydroxypiperidine core. This method capitalizes on the inherent stereochemistry of the sugar to establish the configuration of the final product.[2]
Experimental Protocol: Synthesis of a 3,4,5-Trihydroxypiperidine Derivative from D-Mannose [2]
-
Preparation of the Dialdehyde Precursor: D-mannose is first converted to a protected dialdehyde over several steps. This typically involves protection of specific hydroxyl groups, oxidative cleavage of a diol to form the two aldehyde functionalities, and subsequent deprotection.
-
Double Reductive Amination: The resulting dialdehyde is dissolved in a suitable solvent like methanol.
-
An amine source, such as benzylamine or ammonium acetate, is added to the solution.
-
A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is added portion-wise at 0 °C. The choice of NaBH₃CN is critical as it selectively reduces the iminium ions formed in situ without reducing the aldehyde groups, thus favoring the cyclization pathway.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours until completion, monitored by TLC.
-
Work-up and Purification: The reaction is quenched, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-substituted trihydroxypiperidine.
Synthesis from Amino Acids
Rationale: Chiral α-amino acids like L-serine or L-aspartic acid provide a key stereocenter containing the nitrogen atom.[1][3] The synthesis then focuses on building the remainder of the carbon skeleton and introducing the hydroxyl groups. This approach is particularly useful for accessing specific stereoisomers that may be less accessible from the common carbohydrate pool.
For instance, L-serine can be used to synthesize iminosugars fused to other ring systems. The key steps often involve elongating the carbon chain and then employing a ring-closing strategy.[2]
Conceptual Workflow: Amino Acid to Dihydroxypiperidine
Caption: General workflow from an amino acid precursor.
De Novo Asymmetric Synthesis
De novo synthesis builds complex chiral molecules from simple, achiral precursors.[4] This approach offers great flexibility in accessing diverse stereoisomers but requires sophisticated stereoselective reactions to install the desired chirality.
Aza-Prins Cyclization
Rationale: The aza-Prins cyclization is a powerful acid-catalyzed reaction that forms the piperidine ring and installs hydroxyl functionality in a single step. It involves the cyclization of a homoallylic amine onto an aldehyde or ketone. The diastereoselectivity of the reaction can be controlled by the substrate and reaction conditions, leading to highly substituted 4-hydroxypiperidines.[5]
This method is particularly advantageous for creating C4-quaternary stereocenters, which are challenging to construct using other methods.[5]
Experimental Protocol: Aza-Prins Synthesis of a cis-4-Hydroxypiperidine [5]
-
Reactant Preparation: A solution of the homoallylic amine (1 equivalent) and a carbonyl compound (e.g., a ketoaldehyde, 1.2 equivalents) is prepared in a suitable aprotic solvent, such as dichloromethane (DCM).
-
Initiation: The mixture is cooled to 0 °C, and a Lewis acid or protic acid catalyst (e.g., trifluoroacetic acid, TFA, 2 equivalents) is added dropwise. The acid protonates the carbonyl, activating it for nucleophilic attack by the amine.
-
Cyclization: The reaction mixture is stirred at room temperature for 2-6 hours. The nitrogen of the homoallylic amine attacks the activated carbonyl, and the subsequent cyclization of the alkene onto the resulting iminium ion intermediate forms the piperidine ring. Trapping of the resulting cation with water furnishes the hydroxyl group.
-
Work-up and Purification: The reaction is neutralized with a base (e.g., saturated NaHCO₃ solution). The organic layer is separated, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to afford the desired 4-hydroxypiperidine.
Chemoenzymatic and Biocatalytic Routes
Chemoenzymatic synthesis harnesses the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions.[6][7] This approach is particularly powerful for creating chiral centers with high enantiomeric excess (ee).
Carbonyl Reductase-Catalyzed Ketone Reduction
Rationale: A key strategy for synthesizing chiral 3-substituted-4-hydroxypiperidines involves the stereoselective reduction of a prochiral piperidinone precursor. While chemical reductants often yield mixtures of stereoisomers, carbonyl reductase enzymes can reduce the ketone with near-perfect stereocontrol.[8]
By selecting between different carbonyl reductases (e.g., HeCR and DbCR), it is possible to access different stereoisomers of the final product from the same starting material, highlighting the power and versatility of biocatalysis.[8]
Workflow: Enzymatic Reduction for Chiral Hydroxypiperidines
Caption: Stereodivergent synthesis using two distinct enzymes.
Experimental Protocol: Biocatalytic Reduction of a Piperidinone [8]
-
Enzyme Preparation: E. coli cells expressing the desired carbonyl reductase (e.g., HeCR) are cultured and induced to produce the enzyme. The cells are harvested and lysed to prepare a whole-cell biocatalyst or a clarified cell-free extract.
-
Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared containing glucose and NADP⁺ for cofactor regeneration.
-
The piperidinone substrate (e.g., tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate) is added, often dissolved in a co-solvent like DMSO to aid solubility.
-
The enzymatic reaction is initiated by adding the prepared biocatalyst (e.g., HeCR-expressing E. coli cells).
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 35 °C) with shaking for 24 hours.
-
Work-up and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The conversion and enantiomeric excess are determined by chiral HPLC analysis.
Head-to-Head Comparison
The choice of a synthetic route is a multifactorial decision, balancing considerations of stereocontrol, scalability, cost, and the specific target molecule.
| Parameter | Chiral Pool (Carbohydrates) | Chiral Pool (Amino Acids) | De Novo (Aza-Prins) | Chemoenzymatic (Reduction) |
| Stereocontrol | Excellent (derived from starting material) | Excellent (derived from starting material) | Good to Excellent Diastereoselectivity | Exceptional Enantioselectivity (>99% ee)[8] |
| Starting Materials | Readily available, inexpensive sugars[2] | Readily available, inexpensive amino acids[1] | Simple aldehydes and homoallylic amines[5] | Synthesized piperidinones |
| Scalability | Generally good, can be performed on a gram scale[2] | Good | Good, amenable to scale-up | Potentially excellent, but may require fermentation capabilities |
| Versatility | Limited to stereoisomers accessible from common sugars | Limited to stereoisomers accessible from common amino acids | Highly versatile for substituted 4-hydroxypiperidines[5] | High, different enzymes can yield different stereoisomers[8] |
| Key Advantage | Pre-installed, multiple stereocenters | Pre-installed N-containing stereocenter | Rapid construction of complex piperidine core | Unmatched stereoselectivity, mild conditions |
| Key Disadvantage | May require lengthy protection/deprotection sequences | Requires construction of the carbon backbone | Requires specific functional handles (alkene, amine) | Requires expertise in biocatalysis and enzyme availability |
Conclusion
The synthesis of dihydroxypiperidines is a mature field with several robust and effective strategies.
-
Chiral Pool Synthesis is the go-to method when the target molecule's stereochemistry directly maps onto an abundant natural product like a sugar or amino acid. It is reliable and cost-effective, though sometimes lengthy.
-
Chemoenzymatic Routes represent the cutting edge, providing access to single stereoisomers with near-perfect fidelity under green reaction conditions. As the toolbox of industrial enzymes expands, this approach is poised to become increasingly dominant for the synthesis of high-value chiral intermediates.
Ultimately, the optimal synthetic route depends on the specific goals of the research program. For rapid access to a known iminosugar, a chiral pool approach may be fastest. For developing a novel therapeutic agent with a unique substitution pattern, a de novo strategy is essential. For large-scale, clean production of a single enantiomer, biocatalysis offers a compelling advantage.
References
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ResearchGate. (n.d.). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. Available at: [Link]
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Radboud Repository. (n.d.). Chemoenzymatic Formation of Hydroxypiperidines. Available at: [Link]
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ResearchGate. (n.d.). Enantiodivergent Chemoenzymatic Synthesis of 4‐Hydroxypiperidine Alkaloids. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthetic Routes to 3,4,5-Trihydroxypiperidines via Stereoselective and Biocatalysed Protocols, and Strategies to N- and O-Derivatisation. Available at: [Link]
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National Institutes of Health. (n.d.). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. PMC. Available at: [Link]
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PubMed Central. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Available at: [Link]
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A Comparative Biological Evaluation of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester Enantiomers: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the comparative biological evaluation of the enantiomers of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, a novel piperidine derivative with potential therapeutic applications.
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including analgesic, antimicrobial, and anticancer properties.[1][2] The presence of two adjacent hydroxyl groups on the piperidine ring of the title compound suggests potential interactions with biological targets through hydrogen bonding, making the precise spatial arrangement of these groups—and thus the chirality of the molecule—of paramount importance.
This document outlines a systematic approach to first isolate the individual enantiomers and then to conduct a head-to-head comparison of their biological effects. We will delve into the rationale behind the selection of specific assays, provide detailed experimental protocols, and present hypothetical data to illustrate the potential outcomes of such a study.
Section 1: Enantiomer Separation and Characterization
The foundational step in a comparative biological evaluation is the procurement of enantiomerically pure compounds. This section details the proposed workflow for the synthesis of the racemic mixture followed by chiral separation.
Synthesis of Racemic this compound
A plausible synthetic route to the racemic compound is outlined below. This multi-step synthesis would begin with a commercially available starting material and proceed through several key transformations.
Caption: Proposed synthetic workflow for the racemic target compound.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers.[3][4][5] The proposed method involves the use of a chiral stationary phase (CSP) that will interact differently with each enantiomer, leading to their separation.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A Chiralpak® AD-H column is a suitable starting point, as it has shown efficacy in separating a wide range of chiral compounds, including those with amine and hydroxyl groups.[6]
-
Mobile Phase Optimization: A systematic screening of mobile phases should be conducted. A typical starting point would be a mixture of n-hexane and isopropanol. The ratio will be optimized to achieve baseline separation of the enantiomeric peaks. Additives such as diethylamine may be used to improve peak shape.[6]
-
Detection: A UV detector set at an appropriate wavelength (e.g., 228 nm) will be used to monitor the elution of the enantiomers.[6]
-
Fraction Collection: Once the analytical method is established, it can be scaled up to a semi-preparative or preparative scale to isolate sufficient quantities of each enantiomer for biological testing.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the collected fractions will be determined using the analytical chiral HPLC method. Fractions with ee > 99% will be used for subsequent biological assays.
Section 2: Comparative In Vitro Biological Evaluation
With the isolated enantiomers in hand, a battery of in vitro assays will be conducted to probe for differences in their biological activity. Based on the known pharmacology of piperidine derivatives, we will investigate their potential cytotoxic, antimicrobial, and antioxidant effects.[1][7]
Cytotoxicity Assessment
Differential cytotoxicity between enantiomers is a common phenomenon and a critical parameter to assess in drug development.[8][9] The MTT assay, a colorimetric assay that measures cellular metabolic activity, will be employed to determine the cytotoxic potential of each enantiomer against a panel of human cancer cell lines and a non-cancerous control cell line.[10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK-293) will be cultured in appropriate media.
-
Treatment: Cells will be seeded in 96-well plates and treated with increasing concentrations of each enantiomer for 48-72 hours.
-
MTT Addition: MTT reagent will be added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals will be solubilized, and the absorbance will be measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each enantiomer will be calculated to quantify its cytotoxic potency.
Hypothetical Data Presentation:
| Cell Line | IC50 (µM) - Enantiomer A | IC50 (µM) - Enantiomer B |
| HeLa | 15.2 ± 1.8 | 85.6 ± 7.3 |
| MCF-7 | 22.5 ± 2.1 | > 100 |
| HEK-293 | 78.9 ± 6.5 | > 100 |
Antimicrobial Activity Screening
Piperidine derivatives have been reported to possess antimicrobial properties. The antimicrobial activity of the enantiomers will be evaluated against a panel of pathogenic bacteria and fungi using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[11][12]
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains will be prepared.[11]
-
Serial Dilution: The enantiomers will be serially diluted in a 96-well plate containing appropriate growth media.
-
Inoculation and Incubation: Each well will be inoculated with the microbial suspension and incubated under appropriate conditions.
-
MIC Determination: The MIC will be determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Hypothetical Data Presentation:
| Microorganism | MIC (µg/mL) - Enantiomer A | MIC (µg/mL) - Enantiomer B |
| S. aureus | 16 | 128 |
| E. coli | 64 | > 256 |
| C. albicans | 32 | > 256 |
Antioxidant Capacity Assessment
The antioxidant potential of the enantiomers will be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[13][14][15][16] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
Experimental Protocol: DPPH and ABTS Assays
-
Reagent Preparation: DPPH and ABTS radical solutions will be prepared.
-
Reaction: The enantiomers will be incubated with the radical solutions.
-
Absorbance Measurement: The decrease in absorbance, corresponding to the scavenging of the radicals, will be measured spectrophotometrically.
-
Data Analysis: The results will be expressed as the concentration of the compound required to scavenge 50% of the radicals (SC50).
Hypothetical Data Presentation:
| Assay | SC50 (µM) - Enantiomer A | SC50 (µM) - Enantiomer B |
| DPPH | 45.3 ± 3.9 | 150.1 ± 12.5 |
| ABTS | 32.7 ± 2.8 | 125.8 ± 10.9 |
Section 3: Mechanistic Insights through Receptor Binding Assays
Should one enantiomer display significantly higher potency in the initial biological screens, further investigation into its mechanism of action would be warranted. Receptor binding assays are a powerful tool to identify and characterize the interaction of a compound with its molecular target.[17][18][19]
Given the diverse activities of piperidine derivatives, a panel of receptor binding assays targeting common CNS receptors (e.g., opioid, dopamine, serotonin receptors) or other relevant targets could be employed.
Caption: Workflow for mechanistic studies using receptor binding assays.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Cell membranes expressing the receptor of interest will be prepared.
-
Assay Setup: The membranes will be incubated with a known radioligand for the receptor and varying concentrations of the test enantiomer.
-
Separation of Bound and Free Ligand: The bound radioligand will be separated from the free radioligand using filtration.[20]
-
Quantification: The amount of bound radioactivity will be quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) of the enantiomer will be calculated, which reflects its binding affinity for the receptor.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative biological evaluation of the enantiomers of this compound. By systematically investigating their synthesis, chiral separation, and a range of biological activities, researchers can elucidate the stereochemical requirements for a desired pharmacological effect. The proposed workflow, from initial screening to mechanistic studies, is designed to provide a thorough understanding of the distinct biological profiles of each enantiomer, thereby guiding future drug development efforts. The emphasis on detailed protocols and the rationale behind experimental choices ensures that the data generated will be robust, reproducible, and of high value to the scientific community.
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Piperidine Esters
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized as esters, these compounds exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational lens to decipher the intricate link between the chemical structure of these piperidine esters and their pharmacological effects. This guide offers an in-depth comparison of various QSAR approaches applied to piperidine esters, presenting the underlying principles, experimental workflows, and key findings to aid in the rational design of more potent and selective drug candidates.
The Strategic Role of QSAR in Piperidine Ester Drug Discovery
QSAR methodologies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. For piperidine esters, this translates to understanding how modifications to the piperidine ring, the ester group, and various substituents influence their interaction with a biological target. By quantifying these relationships, QSAR models enable the prediction of the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug development pipeline.
Comparative Analysis of QSAR Models for Piperidine Derivatives
The versatility of the piperidine scaffold has led to its investigation against a multitude of biological targets. Consequently, a variety of QSAR models have been developed to guide the optimization of these compounds. Below is a comparative summary of representative QSAR studies on piperidine derivatives, including esters and closely related analogs.
| Biological Target/Activity | Compound Series | QSAR Model Type | Key Molecular Descriptors | Statistical Validation Parameters | Reference |
| Acetylcholinesterase (AChE) Inhibition | N-benzylpiperidine analogs | 2D-QSAR (MLR) | Polar surface area, dipole moment, molecular weight | R² = 0.701, Q²_CV = 0.638, R²_test = 0.76 | [1] |
| Anticancer (ALK Inhibition) | Piperidine carboxamide derivatives | 3D-QSAR (Topomer CoMFA) | Steric and electrostatic fields | q² = 0.597, r² = 0.939 | [2] |
| Anticancer (Akt1 Inhibition) | Furan-pyrazole piperidine derivatives | 2D/3D-QSAR (GA-MLR) | 2D and 3D autocorrelation descriptors | r²: 0.742–0.832, Q²_LOO: 0.684–0.796 | [3] |
| Opioid Receptor (µ) Agonism | 4-phenylpiperidine derivatives | 2D-QSAR (Neural Network) | Not specified | Not specified | [4] |
| Bacterial Efflux Pump (NorA) Inhibition | Piperine analogs | 2D-QSAR (GFA) | Partial negative surface area, molecular shadow area, heat of formation | r² = 0.962, q² = 0.917 | [5] |
Note: This table presents a selection of studies to illustrate the diversity of QSAR applications. The specific piperidine derivatives in some studies are not exclusively esters but provide valuable insights into the broader class of compounds.
Deconstructing the QSAR Workflow: A Step-by-Step Experimental Protocol
The development of a robust and predictive QSAR model is a systematic process that involves several critical stages. Here, we outline a detailed, self-validating protocol for a typical 2D-QSAR study on a series of piperidine esters.
Step 1: Dataset Curation and Preparation
The foundation of any QSAR model is a high-quality dataset. This involves:
-
Compound Selection: Assemble a structurally diverse set of piperidine esters with experimentally determined biological activities (e.g., IC₅₀, EC₅₀, Kᵢ) against a specific target. The activities should span a wide range to ensure a meaningful correlation.
-
Data Standardization: Convert the biological activities into a consistent logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
Structural Drawing and Optimization: Draw the 2D structures of all compounds using molecular editing software. Convert these to 3D structures and perform energy minimization to obtain stable conformations.
Step 2: Molecular Descriptor Calculation
Molecular descriptors are numerical representations of the physicochemical properties of a molecule.
-
Descriptor Selection: Choose a wide range of descriptors that are likely to be relevant to the biological activity. These can be categorized as:
-
1D Descriptors: Molecular weight, atom counts.
-
2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors.
-
3D Descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and quantum chemical descriptors (e.g., HOMO/LUMO energies).[6]
-
-
Descriptor Calculation: Use specialized software to calculate the selected descriptors for all molecules in the dataset.
Step 3: Data Splitting and Model Building
To ensure the predictive power of the model, the dataset is divided into a training set and a test set.
-
Data Division: Typically, the dataset is split into a training set (70-80% of the compounds) used to build the model, and a test set (20-30%) used for external validation.
-
Variable Selection: From the large pool of calculated descriptors, select a subset that has the most significant correlation with the biological activity. This can be achieved using techniques like Genetic Algorithm (GA) or Stepwise Multiple Linear Regression (SW-MLR).[7]
-
Model Generation: Using the selected descriptors, build a mathematical model that relates them to the biological activity. Multiple Linear Regression (MLR) is a common method for 2D-QSAR.
Step 4: Model Validation
Rigorous validation is crucial to assess the robustness and predictive ability of the QSAR model.
-
Internal Validation:
-
Leave-One-Out Cross-Validation (LOO-CV): A statistical method where one compound is removed from the training set, and the model is rebuilt with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for all compounds in the training set. The cross-validated correlation coefficient (q²) is a key metric. A q² > 0.5 is generally considered acceptable.[7]
-
-
External Validation:
-
The predictive performance of the model is evaluated using the test set (compounds not used in model development). The predictive correlation coefficient (r²_pred) is calculated. An r²_pred > 0.6 is desirable.[7]
-
-
Statistical Parameters:
-
Coefficient of Determination (R²): Measures the goodness of fit of the model for the training set.
-
Root Mean Square Error (RMSE): Indicates the deviation between predicted and experimental values.
-
Insights from QSAR: Deciphering the Structure-Activity Landscape
QSAR studies on piperidine esters have yielded valuable insights into the structural features that govern their biological activity. These findings provide a roadmap for the rational design of new and improved analogs.
-
Influence of the Ester Group: The nature of the ester moiety, including its size, lipophilicity, and electronic properties, often plays a crucial role in target binding and pharmacokinetic properties.
-
Substitution on the Piperidine Ring: The position, size, and nature of substituents on the piperidine ring can significantly impact potency and selectivity. For instance, bulky substituents may be favored in some targets to occupy specific hydrophobic pockets, while hydrogen bond donors or acceptors might be crucial for others.
-
Role of the N-substituent: The substituent on the piperidine nitrogen is a key determinant of activity in many cases. Aromatic or aralkyl groups are often found to enhance binding affinity.
The Synergy of QSAR with Other Computational Techniques
For a more comprehensive understanding of the structure-activity relationship, QSAR is often integrated with other computational methods:
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies can help to visualize the binding mode of piperidine esters within the active site of a target protein, providing a structural basis for the QSAR findings.
-
3D-QSAR (CoMFA and CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that correlate the 3D steric and electrostatic fields of molecules with their biological activities.[8] These approaches provide intuitive 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.[2]
Conclusion
QSAR modeling is an indispensable tool in the modern drug discovery paradigm, offering a rational and efficient approach to the design of novel therapeutic agents. For piperidine esters, QSAR studies have provided critical insights into the structural determinants of their biological activities, enabling the prioritization of synthetic targets and accelerating the journey from hit to lead. By integrating QSAR with other computational and experimental techniques, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold.
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QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. (n.d.). researchgate.net. Retrieved January 22, 2026, from [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1995). PubMed. Retrieved January 22, 2026, from [Link]
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Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. Retrieved January 22, 2026, from [Link]
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3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. (n.d.). researchgate.net. Retrieved January 22, 2026, from [Link]
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Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). PubMed. Retrieved January 22, 2026, from [Link]
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2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. (2018). PubMed. Retrieved January 22, 2026, from [Link]
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An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. (2009). PubMed. Retrieved January 22, 2026, from [Link]
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QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. (2006). PubMed. Retrieved January 22, 2026, from [Link]
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Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. (2019). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). researchgate.net. Retrieved January 22, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester
For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, ensuring the safety of laboratory personnel and the protection of our environment.
I. Hazard Identification and Risk Assessment
The first step in safe disposal is a thorough understanding of the potential hazards. Based on the known properties of piperidine derivatives, this compound should be treated as a hazardous substance.
Inferred Hazard Classification:
| Hazard Class | Description | Supporting Rationale |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin[1]. | Piperidine is known to be toxic[3]. |
| Skin Corrosion/Irritation | May cause severe skin burns and eye damage[1]. | Piperidine is a corrosive substance. |
| Flammability | May be a flammable liquid and vapor[1][2][3]. | Piperidine is highly flammable[2][3]. |
| Environmental Hazard | Potentially harmful to aquatic life[1][4]. | Piperidine is harmful to aquatic organisms. |
Given these potential hazards, a comprehensive risk assessment should be conducted before handling this compound for disposal. This assessment should consider the quantities being disposed of and the specific laboratory environment.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
Recommended PPE:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory[1]. | To protect against potential splashes of the chemical. |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber, are required. Gloves must be inspected before use[5]. | To prevent skin contact with the potentially corrosive and toxic substance. |
| Body Protection | A flame-retardant lab coat or a chemical-resistant apron is essential[1]. For larger quantities, a chemical-resistant suit may be necessary. | To protect the body from spills and splashes. |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood[5]. | To prevent the inhalation of potentially harmful vapors. |
III. Segregation and Storage of Chemical Waste
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliance with regulatory standards.
Waste Segregation and Storage Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the waste of this compound. The container must have a secure, tight-fitting lid[6].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive," "Flammable")[7].
-
Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, to avoid potentially violent reactions[8][9].
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel[7]. The SAA should be in a well-ventilated area, away from sources of ignition[6].
Caption: Waste Disposal Workflow for this compound.
IV. Step-by-Step Disposal Procedure
Adherence to a standardized disposal procedure is essential for safety and regulatory compliance.
Disposal Protocol:
-
Preparation: Ensure all necessary PPE is worn correctly. Work within a certified chemical fume hood.
-
Small Quantities: For residual amounts on glassware or other equipment, rinse the items with a suitable solvent (e.g., ethanol or isopropanol). The resulting solvent rinse should be collected as hazardous waste in the designated container.
-
Bulk Quantities: Unused or excess this compound should be transferred directly into the designated hazardous waste container. Avoid generating dust or aerosols during the transfer[5].
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must be considered hazardous waste and placed in the designated solid waste container.
-
Container Sealing: Once the waste is added, securely close the container lid to prevent spills or the release of vapors[6].
-
Decontamination: Decontaminate the work area, including the fume hood surface and any equipment used, with an appropriate cleaning agent.
-
Hand Washing: After completing the disposal procedure and removing PPE, thoroughly wash your hands with soap and water[5].
V. Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use a non-combustible absorbent material like sand or diatomaceous earth to contain the spill[3][10].
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[11].
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[11].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[11].
VI. Regulatory Compliance and Professional Disposal
The disposal of hazardous chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[12][13][14][15][16].
It is imperative that all hazardous waste, including this compound, is disposed of through a licensed professional waste disposal service[5][17]. These companies are equipped to handle, transport, and dispose of hazardous materials in accordance with all federal, state, and local regulations[7][17][18].
Your institution's EHS department will have established procedures for the collection and disposal of chemical waste and can provide specific guidance for your laboratory[18][19].
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
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How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
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Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
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Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]
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Standard Guide for Disposal of Laboratory Chemicals and Samples. (2021, February 26). ASTM International. Retrieved from [Link]
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Safety Data Sheet. (2025, September 14). Angene Chemical. Retrieved from [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
